molecular formula C9H7N3 B2557662 3-methyl-1H-indazole-7-carbonitrile CAS No. 1554584-26-7

3-methyl-1H-indazole-7-carbonitrile

Katalognummer: B2557662
CAS-Nummer: 1554584-26-7
Molekulargewicht: 157.176
InChI-Schlüssel: DLIAUGIKYWWOQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-methyl-1H-indazole-7-carbonitrile is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.176. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-1H-indazole-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1H-indazole-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methyl-2H-indazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-8-4-2-3-7(5-10)9(8)12-11-6/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIAUGIKYWWOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-methyl-1H-indazole-7-carbonitrile CAS 1554584-26-7 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-methyl-1H-indazole-7-carbonitrile (CAS 1554584-26-7). This document is structured to serve drug discovery scientists and organic chemists, focusing on the compound's utility as a pharmacophore scaffold, its synthesis, and its physicochemical profile.

CAS Registry Number: 1554584-26-7 Chemical Formula: C


H

N

Molecular Weight: 157.17 g/mol [1]

Executive Summary

3-methyl-1H-indazole-7-carbonitrile is a high-value heterocyclic building block used primarily in the development of small-molecule kinase inhibitors and GPCR modulators.[1] Its structural significance lies in the 7-cyano group , which serves as both a weak hydrogen bond acceptor and a critical vector for solubility-enhancing modifications (e.g., reduction to aminomethyl), and the 3-methyl group , which occupies hydrophobic sub-pockets (e.g., the gatekeeper region in kinases) while blocking metabolic oxidation at the C3 position.

This guide details the compound's physicochemical properties, an optimized synthetic route for scale-up, and its application in structure-based drug design (SBDD).

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The electronic properties of the indazole ring are significantly modulated by the electron-withdrawing nitrile group at position 7.[1] This increases the acidity of the N1-proton, influencing solubility and binding affinity.

PropertyValue / DescriptionNote
IUPAC Name 3-methyl-1H-indazole-7-carbonitrile
SMILES CC1=NNC2=C1C=CC=C2C#N
Appearance Off-white to pale yellow solidTypical of cyano-indazoles
Predicted LogP ~2.1Moderate lipophilicity
pKa (N-H) ~12.5More acidic than unsubstituted indazole (pKa ~13.[1]8) due to 7-CN
H-Bond Donors 1 (NH)Critical for hinge-binding in kinases
H-Bond Acceptors 2 (N2, CN)

Synthetic Methodology

Retrosynthetic Analysis

Direct functionalization of the 3-methyl-1H-indazole core at the C7 position is chemically challenging due to the preferential electrophilic substitution at C5 and C3.[1] Therefore, the most robust synthetic strategy relies on de novo ring construction from a pre-functionalized benzene precursor or palladium-catalyzed cyanation of a 7-halo intermediate.[1]

Optimized Protocol: Cyanation of 7-Bromo Precursor

The preferred industrial route utilizes 7-bromo-3-methyl-1H-indazole as the key intermediate.[1] This pathway avoids the regioselectivity issues of direct halogenation.

Step 1: Cyclization Precursor: 1-(2-amino-3-bromophenyl)ethan-1-one Reagents: NaNO


, HCl, then SnCl

reduction.[2] Mechanism: Diazotization of the aniline followed by intramolecular cyclization onto the ketone hydrazone.

Step 2: Pd-Catalyzed Cyanation Precursor: 7-bromo-3-methyl-1H-indazole Reagents: Zn(CN)


, Pd(dppf)Cl

, Zn dust, DMA.[3] Conditions: 120°C, 4-12 hours. Rationale: Zinc cyanide is preferred over NaCN/KCN for safety and solubility in DMA. The addition of elemental zinc activates the Pd(II) precatalyst to Pd(0).
Visualized Workflow (DOT)

The following diagram illustrates the critical pathway from the acetophenone precursor to the final nitrile product.

SynthesisPath Precursor 1-(2-amino-3- bromophenyl)ethan-1-one Step1 Diazotization & Cyclization (NaNO2, SnCl2) Precursor->Step1 Intermediate 7-bromo-3-methyl- 1H-indazole Step2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2) Intermediate->Step2 Product 3-methyl-1H-indazole- 7-carbonitrile (CAS 1554584-26-7) Step1->Intermediate Step2->Product

Caption: Two-step synthesis via diazotization-cyclization followed by palladium-catalyzed cyanation.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffold

The indazole core is a "privileged structure" in kinase drug discovery.

  • Hinge Binding: The N1-H and N2 of the indazole typically form a bidentate hydrogen bond interaction with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Gatekeeper Interaction: The 3-methyl group is strategically positioned to interact with the gatekeeper residue.[1] In kinases with smaller gatekeepers (e.g., Threonine in LRRK2), this methyl group improves potency via van der Waals interactions.

  • Electronic Tuning: The 7-cyano group withdraws electron density, lowering the pKa of the N1-H.[1] This can strengthen the H-bond donation to the hinge carbonyl, potentially improving residence time.

Synthetic Versatility

The nitrile group is not just a passive substituent; it is a "masked" functional group:

  • Hydrolysis

    
     Carboxamide (CONH
    
    
    
    ) or Carboxylic Acid (COOH).
  • Reduction

    
     Aminomethyl (-CH
    
    
    
    NH
    
    
    ), often used to improve aqueous solubility or reach into solvent-exposed areas.
  • Cyclization

    
     Formation of fused tricyclic systems (e.g., imidazoindazoles).
    

Experimental Protocol: Pd-Catalyzed Cyanation

The following is a generalized high-yield protocol adapted for 7-bromoindazoles.

Materials:

  • 7-bromo-3-methyl-1H-indazole (1.0 eq)[1]

  • Zinc Cyanide (Zn(CN)

    
    ) (0.6 eq)[4]
    
  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

    
    ) (0.05 eq)
    
  • Zinc Dust (0.1 eq)

  • N,N-Dimethylacetamide (DMA) (anhydrous)

Procedure:

  • Setup: In a glovebox or under argon flow, charge a pressure vial with the bromo-indazole, Zn(CN)

    
    , Pd catalyst, and Zn dust.
    
  • Solvation: Add anhydrous DMA (concentration ~0.2 M). Seal the vial with a crimp cap.

  • Reaction: Heat the mixture to 120°C for 6–12 hours. Monitor conversion by LC-MS (Target [M+H]+ = 158.07).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 2M NH

    
    OH (to remove zinc salts) followed by brine.
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient). The product typically elutes at 30–50% EtOAc.

Safety Note: Zn(CN)


 releases HCN upon contact with strong acids. Work in a well-ventilated fume hood and keep a cyanide antidote kit available.[1]

References

  • Vertex Pharmaceuticals . Indazole compounds as pkmyt1 kinase inhibitors. WO2024179948A1. (Describes indazole scaffolds in kinase inhibition). Link

  • Bristol-Myers Squibb .[1][5] Discovery of CGRP antagonists. Bioorg. Med. Chem. Lett. 2013.[5] (Discusses 7-substituted indazoles).[1][6][5][3][7] Link

  • Organic Syntheses . Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 18-35. (Provides foundational Pd-cyanation protocols for indazoles). Link

  • BenchChem . Synthesis of 7-Methyl-1H-indazole-3-carboxamide. (General methods for 3,7-disubstituted indazoles). Link

Sources

chemical structure of 3-methyl-7-cyanoindazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Characterization of 3-Methyl-7-Cyanoindazole

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity and synthetic accessibility.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 3-methyl-7-cyanoindazole, a molecule of significant interest for researchers, scientists, and drug development professionals. We will dissect its molecular architecture, propose a robust synthetic pathway, and provide a detailed framework for its analytical characterization using state-of-the-art spectroscopic techniques. The causality behind experimental choices and the significance of its structural features are explained to provide field-proven insights, grounded in authoritative references.

Molecular Architecture of 3-Methyl-7-Cyanoindazole

The structural foundation of 3-methyl-7-cyanoindazole is a bicyclic aromatic heterocycle, which consists of a benzene ring fused to a pyrazole ring.[2] This arrangement confers a rigid, planar geometry that is often advantageous for specific binding interactions with biological targets.

  • Systematic IUPAC Name: 3-Methyl-1H-indazole-7-carbonitrile.

  • Molecular Formula: C₉H₇N₃.[3]

  • Molecular Weight: 157.17 g/mol .[3]

  • Core Components:

    • Indazole Ring: A ten-π electron aromatic system that can engage in various non-covalent interactions, including π-π stacking.[4]

    • 3-Methyl Group: A small, lipophilic group that can influence the molecule's pharmacokinetic properties by, for instance, blocking metabolic sites or fitting into hydrophobic pockets of a target protein.[5]

    • 7-Cyano Group: A potent electron-withdrawing group and a strong hydrogen bond acceptor. Its linear geometry and electronic properties make it a valuable functional group for modulating target affinity and selectivity.

Tautomerism: 1H vs. 2H

The indazole ring exhibits annular tautomerism concerning the position of the hydrogen atom on the pyrazole nitrogen atoms.[4] The two primary tautomers are the 1H-indazole and the 2H-indazole. For most unsubstituted and 3-substituted indazoles, the 1H-tautomer is thermodynamically more stable and thus predominates in solution. This guide will focus on the characterization of the 1H-tautomer.

Caption: Chemical structure of 3-Methyl-1H-indazole-7-carbonitrile.

Synthesis of the 3-Methyl-7-Cyanoindazole Core

The synthesis of substituted indazoles can be achieved through various established methodologies, often involving intramolecular cyclization reactions.[6][7] A plausible and efficient route to 3-methyl-7-cyanoindazole starts from the commercially available 2-amino-3-methylbenzonitrile. This approach involves a diazotization reaction followed by a reductive cyclization.

Synthesis_Workflow Start 2-Amino-3-methylbenzonitrile Diazonium In situ Diazonium Salt Start->Diazonium 1. HCl, NaNO₂ 0-5 °C Product 3-Methyl-7-cyanoindazole Diazonium->Product 2. SnCl₂·2H₂O, HCl Stir, Neutralize

Caption: Proposed synthetic workflow for 3-methyl-7-cyanoindazole.

Experimental Protocol: Synthesis from 2-Amino-3-methylbenzonitrile

This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed by the analytical methods detailed in Section 3.

  • Diazotization:

    • To a stirred solution of 2-amino-3-methylbenzonitrile (1.0 eq) in concentrated hydrochloric acid (approx. 3 M), cool the mixture to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt. The formation of this intermediate is critical for the subsequent cyclization.

  • Reductive Cyclization:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution. A precipitate may form.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Pour the reaction mixture into a beaker of crushed ice.

    • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8. This step is crucial to precipitate the product from its salt form.

    • Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product under vacuum.

    • Purify the solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-methyl-7-cyanoindazole.

Spectroscopic and Analytical Characterization

Unambiguous structural elucidation is paramount. The following section details the expected outcomes from key analytical techniques, providing a benchmark for researchers synthesizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For analysis, the compound is typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.[8]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.5 br s 1H NH -1 The acidic proton of the indazole ring typically appears as a broad singlet at a very downfield shift.
~8.10 d 1H H -4 The H-4 proton is deshielded by the pyrazole ring and the adjacent cyano group.
~7.80 d 1H H -6 The H-6 proton is adjacent to the methyl-bearing carbon of the benzene moiety.
~7.25 t 1H H -5 The H-5 proton appears as a triplet due to coupling with both H-4 and H-6.

| ~2.60 | s | 3H | CH₃ -3 | The methyl group protons appear as a singlet in the aliphatic region. |

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~145.0 C -3 Carbon bearing the methyl group.
~141.0 C -7a Bridgehead carbon adjacent to the NH group.
~130.0 C -5 Aromatic CH carbon.
~125.0 C -4 Aromatic CH carbon, deshielded by the cyano group.
~122.0 C -6 Aromatic CH carbon.
~117.0 C ≡N The nitrile carbon has a characteristic chemical shift in this region.[9]
~115.0 C -3a Bridgehead carbon adjacent to C-3.
~100.0 C -7 Carbon bearing the cyano group, significantly shielded.

| ~11.0 | C H₃ | Aliphatic methyl carbon. |

Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of purified 3-methyl-7-cyanoindazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz or higher field NMR spectrometer.

  • Referencing: Chemical shifts should be referenced to the residual solvent peak.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3300 - 3100 Medium, Broad N-H Stretch
~3050 Medium Aromatic C-H Stretch
~2950 Weak Aliphatic C-H Stretch
2235 - 2220 Strong, Sharp C≡N (Nitrile) Stretch

| 1620 - 1450 | Medium-Strong | C=C and C=N Ring Stretching |

Protocol: ATR-FTIR Data Acquisition

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Acquisition: Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Interpretation
157 [M]⁺˙ (Molecular Ion)
156 [M-H]⁺
142 [M-CH₃]⁺ (Loss of methyl radical)

| 130 | [M-HCN]⁺˙ (Loss of hydrogen cyanide) |

Protocol: LC-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Inject the solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically using electrospray ionization (ESI) in positive mode.[10]

  • Data Interpretation: The resulting mass spectrum will confirm the molecular weight via the [M+H]⁺ ion (m/z 158). Tandem MS (MS/MS) experiments can be performed to confirm the fragmentation patterns.[11]

Significance in Medicinal Chemistry and Drug Development

The 3-methyl-7-cyanoindazole scaffold is not merely a synthetic curiosity; it represents a strategic combination of functionalities highly relevant to drug design.

  • Privileged Scaffold: The indazole core is a well-established pharmacophore found in numerous approved drugs and clinical candidates, particularly in oncology as kinase inhibitors.[1][2]

  • Strategic Methylation: The methyl group at the 3-position can serve multiple purposes. It can enhance binding by occupying a hydrophobic pocket, improve metabolic stability by blocking a potential site of oxidation, and modulate the overall solubility and lipophilicity of the compound.[5]

  • Cyano Group as a Key Interactor: The cyano group at the 7-position is a powerful hydrogen bond acceptor, capable of forming critical interactions with amino acid residues (like serine, threonine, or lysine) in a protein's active site. This interaction can significantly increase binding affinity and selectivity.

Conclusion

3-Methyl-7-cyanoindazole is a heterocyclic compound with a well-defined molecular architecture poised for applications in drug discovery. Its structure has been rationalized through the lens of modern spectroscopic techniques, and a reliable synthetic route has been proposed. The combination of the privileged indazole core, a strategic methyl group, and a potent hydrogen-bonding cyano group makes it an attractive scaffold for the development of novel therapeutics. This guide serves as a foundational resource for its synthesis and characterization, empowering researchers to confidently utilize this valuable molecule in their scientific endeavors.

References

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  • Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Rapid Communications in Mass Spectrometry. Available from: [Link]

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Sources

3-methyl-1H-indazole-7-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-methyl-1H-indazole-7-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique bicyclic aromatic system, composed of a fused benzene and pyrazole ring, allows for versatile substitution patterns, leading to a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] This guide focuses on a specific derivative, 3-methyl-1H-indazole-7-carbonitrile, a molecule of significant interest for its potential applications in drug discovery and as a key building block in organic synthesis.

This document provides a comprehensive overview of the molecular formula and weight, a proposed synthetic pathway, predicted spectroscopic data for characterization, and a discussion of its potential therapeutic applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of 3-methyl-1H-indazole-7-carbonitrile are summarized below. These values are crucial for experimental design, including reaction stoichiometry, and for the characterization of the synthesized compound.

PropertyValue
Molecular Formula C₉H₇N₃
Molecular Weight 157.17 g/mol
IUPAC Name 3-methyl-1H-indazole-7-carbonitrile
Canonical SMILES CC1=NNc2cccc(c12)C#N
Appearance (Predicted) Off-white to pale yellow solid

Proposed Synthesis and Mechanism

A plausible synthetic route for 3-methyl-1H-indazole-7-carbonitrile can be conceptualized from commercially available starting materials, leveraging established methodologies for indazole ring formation and functional group transformations. A proposed multi-step synthesis is outlined below.

Synthetic Workflow Diagram

Synthesis_of_3-methyl-1H-indazole-7-carbonitrile start 2-Amino-3-methylbenzonitrile step1 Step 1: Diazotization start->step1 NaNO₂, HCl 0-5 °C intermediate1 Diazonium Salt Intermediate step2 Step 2: Reductive Cyclization intermediate1->step2 SnCl₂·2H₂O, HCl product 3-methyl-1H-indazole-7-carbonitrile step1->intermediate1 step2->product Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Phosphorylation Indazole 3-methyl-1H-indazole-7-carbonitrile Indazole->Receptor Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Sources

Navigating the Solubility Challenge: A Technical Guide to 3-methyl-1H-indazole-7-carbonitrile in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Foundational Assay Development

In the landscape of drug discovery and development, understanding the solubility of a compound is not merely a preliminary step but a critical cornerstone that dictates the reliability of biological data and influences the entire trajectory of a candidate molecule. This guide provides an in-depth technical framework for assessing the solubility of 3-methyl-1H-indazole-7-carbonitrile in dimethyl sulfoxide (DMSO), a common yet crucial task for researchers. While specific quantitative solubility data for this compound is not readily found in public literature, this document serves as a comprehensive manual, detailing the theoretical underpinnings and practical methodologies required to determine this vital parameter with scientific rigor.

Theoretical Assessment: Predicting Solubility from Molecular Structure

Before any empirical work commences, a theoretical evaluation of the solute and solvent can provide valuable insights into their potential compatibility.

1.1. The Solute: 3-methyl-1H-indazole-7-carbonitrile

The structure of 3-methyl-1H-indazole-7-carbonitrile features a bicyclic aromatic indazole ring, a methyl group, and a nitrile (-C≡N) group. Indazole derivatives are prevalent in medicinal chemistry, often exhibiting a wide range of biological activities.[1][2] The indazole core itself is a heterocyclic aromatic system containing two nitrogen atoms, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor.[1][3] The nitrile group is strongly polar and can act as a hydrogen bond acceptor. However, the overall molecule possesses significant aromatic, nonpolar surface area, which can limit its solubility in highly polar solvents like water.[4]

1.2. The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, with the formula (CH₃)₂SO, is a powerful, polar aprotic solvent.[5][6] Its utility in research is extensive due to its exceptional ability to dissolve a wide spectrum of both polar and nonpolar compounds.[7][8] Key properties of DMSO that contribute to its solvating power include:

  • High Polarity and Dipole Moment: The sulfur-oxygen double bond creates a strong dipole, allowing for effective interaction with polar functional groups.[9]

  • Hydrogen Bond Acceptor: The oxygen atom in DMSO is a strong hydrogen bond acceptor, capable of interacting with hydrogen bond donors on the solute molecule.[9]

  • Aprotic Nature: Lacking acidic protons, DMSO does not act as a hydrogen bond donor, which can be advantageous in preventing unwanted reactions with the solute.[5]

1.3. Predicted Interaction and Solubility

Based on the structures, it is predicted that 3-methyl-1H-indazole-7-carbonitrile will exhibit moderate to good solubility in DMSO. The polar nitrile group and the hydrogen-bonding capabilities of the indazole ring are expected to interact favorably with the polar, hydrogen-bond-accepting nature of DMSO. While the aromatic rings contribute some nonpolar character, DMSO is known for its ability to solvate such structures effectively.[5]

Experimental Determination of Solubility

The theoretical assessment must be confirmed through empirical measurement. In drug discovery, two types of solubility are commonly determined: kinetic and thermodynamic. Both are crucial, as they provide different insights into a compound's behavior.[10][11]

2.1. Kinetic Solubility: A High-Throughput Assessment

Kinetic solubility measures the concentration at which a compound, introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.[12][13] This method is rapid, well-suited for high-throughput screening (HTS), and reflects the conditions often encountered in initial biological assays where compounds are diluted from DMSO stocks.[10]

Protocol: Nephelometric Kinetic Solubility Assay

This protocol outlines a common method using laser nephelometry to detect precipitate formation.

Materials:

  • 3-methyl-1H-indazole-7-carbonitrile

  • Anhydrous, high-purity DMSO[14]

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (clear bottom)

  • Nephelometer or plate reader with light-scattering detection capabilities

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-methyl-1H-indazole-7-carbonitrile (e.g., 20 mM) in 100% DMSO. Ensure complete dissolution, using gentle vortexing or sonication if necessary.[14]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with 100% DMSO to create a range of concentrations.

  • Addition to Buffer: In a separate 96-well plate, add the aqueous buffer (e.g., PBS). Then, transfer a small, precise volume of each DMSO concentration from the dilution plate to the corresponding wells of the buffer plate. The final DMSO concentration in the assay should be kept low, typically below 1-2%, to mimic biological assay conditions.[14]

  • Incubation and Measurement: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[10] Measure the light scattering or turbidity at regular intervals. An increase in signal indicates precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not produce a significant increase in light scattering compared to the buffer-only control.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 20 mM Stock in 100% DMSO B Serial Dilution in 100% DMSO A->B Creates concentration gradient D Transfer DMSO dilutions to Buffer Plate B->D Introduces compound to aqueous environment C Add Buffer (PBS, pH 7.4) to Assay Plate C->D E Incubate & Shake (2h @ 25°C) F Measure Light Scattering (Nephelometry) E->F G Determine Highest Soluble Concentration F->G Compare to control Thermodynamic_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add Excess Solid Compound to Known Volume of DMSO B Incubate & Shake (24-72h @ 25°C) A->B Ensures saturation C Centrifuge to Pellet Undissolved Solid B->C Reaches equilibrium D Collect Clear Supernatant C->D E Dilute Supernatant D->E F Analyze by HPLC-UV or LC-MS/MS E->F G Calculate Concentration vs. Standard Curve F->G

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison and interpretation.

ParameterMethodSolventTemperature (°C)Solubility (µg/mL)Solubility (mM)Classification
Kinetic Solubility NephelometryPBS (1% DMSO)25[Experimental Value][Calculated Value][e.g., Low, Medium, High]
Thermodynamic Solubility Shake-Flask100% DMSO25[Experimental Value][Calculated Value][e.g., Freely Soluble]

Interpretation:

  • High Thermodynamic Solubility in DMSO: A high value confirms that DMSO is an appropriate solvent for preparing concentrated stock solutions. [14]* Discrepancy between Kinetic and Thermodynamic Solubility: A significantly lower kinetic solubility in aqueous buffer compared to the thermodynamic solubility in DMSO is common. This phenomenon, often called "crashing out," indicates that while the compound dissolves well in the organic stock, it may precipitate upon dilution into the aqueous environment of a biological assay, leading to inaccurate results. [15]* Implications for Assay Development: If kinetic solubility is low, strategies such as reducing the final assay concentration, lowering the DMSO percentage, or exploring formulation approaches may be necessary to ensure the compound remains in solution during the experiment. [4][16]

Conclusion and Best Practices

Determining the solubility of 3-methyl-1H-indazole-7-carbonitrile in DMSO is a foundational experiment that requires a systematic approach. By combining theoretical assessment with rigorous experimental protocols for both kinetic and thermodynamic solubility, researchers can generate reliable and actionable data. This information is paramount for the successful design of in vitro assays, ensuring the integrity of structure-activity relationship (SAR) studies and ultimately supporting the advancement of promising drug candidates.

Key Best Practices:

  • Always use high-purity, anhydrous DMSO to avoid variability from water absorption. [15]* Ensure complete dissolution of the compound when preparing stock solutions, using sonication or gentle warming if needed, while being mindful of compound stability. [14]* In all biological assays, include a vehicle control containing the same final concentration of DMSO as the test samples to account for any solvent effects. [14]* Store DMSO stock solutions properly, typically at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. [15] By adhering to these principles and methodologies, scientists can confidently characterize the solubility of their compounds, building a solid foundation for subsequent research and development efforts.

References

  • gChem. DMSO Physical Properties. gChem. Available at: [Link]

  • AgroPages. DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. AgroPages. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Master Organic Chemistry. Dimethyl Sulfoxide (DMSO). Master Organic Chemistry. Available at: [Link]

  • Univar Solutions. Dimethyl Sulfoxide (DMSO). Univar Solutions. Available at: [Link]

  • BioDuro. ADME Solubility Assay. BioDuro. Available at: [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

  • RayBiotech. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. RayBiotech. Available at: [Link]

  • Evotec. Thermodynamic Solubility Assay. Evotec. Available at: [Link]

  • RSC Publishing. Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. Available at: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at: [Link]

Sources

Strategic Sourcing and Synthetic Integration of 3-Methyl-1H-indazole-7-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Indazole Scaffold

In modern medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold"—a core structure capable of serving as a versatile ligand for diverse biological targets. Specifically, 3-methyl-1H-indazole-7-carbonitrile (CAS: 1554584-26-7) has emerged as a highly valuable building block for the development of targeted therapeutics, including kinase inhibitors and Nitric Oxide Synthase (NOS) modulators.

The architectural design of this specific molecule offers three distinct pharmacological and synthetic advantages:

  • The Indazole Core: Acts as a bioisostere for indole and benzimidazole, providing unique hydrogen-bond donor (N1) and acceptor (N2) properties that are critical for binding to the hinge regions of kinases.

  • The 3-Methyl Group: Introduces precise steric bulk. In structure-activity relationship (SAR) studies, substitution at the C3 position restricts the rotational freedom of the molecule, locking it into a bioactive conformation and enhancing binding affinity within hydrophobic enzyme pockets.

  • The 7-Carbonitrile Handle: The cyano group is strongly electron-withdrawing, which significantly lowers the pKa of the N1 proton, altering the molecule's tautomeric equilibrium. Furthermore, it serves as an orthogonal synthetic handle that can be readily converted into amides, amines, or tetrazoles for late-stage lead optimization.

Commercial Supply Chain and Quality Control

For drug development professionals, securing a reliable, high-purity supply of 3-methyl-1H-indazole-7-carbonitrile is the first critical step in the synthetic pipeline. Because impurities in the starting material can poison transition-metal catalysts used in downstream cross-coupling reactions, sourcing material with a purity of ≥97% is mandatory[1].

Table 1: Commercial Suppliers and Specifications
Commercial SupplierCAS NumberPurityMDL NumberPhysical Form
BLD Pharm 1554584-26-7≥97%MFCD28605286Solid
ChemShuttle 1554584-26-7≥97%N/ACrystalline Solid
CalpacLab 1554584-26-795%N/ASolid
Dajota 1554584-26-797%N/ASolid

Data aggregated from current commercial catalogs[1][2][3]. Prior to integration into high-throughput screening libraries, all batches should be subjected to internal Quality Control (QC) via LC-MS (to confirm the molecular weight of 157.17 g/mol ) and 1H-NMR (to verify the integrity of the 3-methyl singlet and the aromatic protons).

Workflow A Commercial Sourcing (CAS: 1554584-26-7) B Quality Control (HPLC, NMR, LC-MS) A->B C N1-Functionalization (Chan-Lam / Buchwald) B->C Purity >97% D Nitrile Transformation (Reduction / Tetrazole) B->D Purity >97% E Lead Compound Generation C->E D->E

Workflow for the sourcing, validation, and synthetic integration of 3-methyl-1H-indazole-7-carbonitrile.

Biological Application: Nitric Oxide Synthase (NOS) Inhibition

Beyond its use as a generic building block, the 7-cyanoindazole scaffold has profound direct biological applications. Research has demonstrated that 7-substituted indazoles are potent inhibitors of Nitric Oxide Synthases (NOS)[4].

The 1H-indazole-7-carbonitrile core acts as a competitive inhibitor against both the substrate and the cofactor at the active site of NOS. The presence of the cyano group induces a spin-state transition of the heme-Fe(III) within the enzyme. When functionalized further (such as with the 3-methyl group found in our target compound), the inhibitory effects can be enhanced up to 10-fold due to optimized hydrophobic interactions[4].

Pathway L L-Arginine + O2 NOS Nitric Oxide Synthase (nNOS / eNOS) L->NOS NO Nitric Oxide (NO) NOS->NO Target Soluble Guanylyl Cyclase (sGC) NO->Target cGMP cGMP Production Target->cGMP Inhibitor 7-Cyanoindazole Derivative Inhibitor->NOS Competitive Inhibition

Mechanism of action for 7-cyanoindazole derivatives in the NOS signaling pathway.

Experimental Methodology: N1-Arylation via Chan-Lam Coupling

Self-Validating Protocol

Objective: To selectively arylate the N1 position of 3-methyl-1H-indazole-7-carbonitrile.

Reagents Required:

  • 3-methyl-1H-indazole-7-carbonitrile (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Copper(II) acetate [Cu(OAc)₂] (0.1 equiv)

  • Pyridine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Assembly: In a 50 mL round-bottom flask, dissolve 3-methyl-1H-indazole-7-carbonitrile (1.0 mmol) and the desired arylboronic acid (2.0 mmol) in 10 mL of anhydrous DCM.

  • Catalyst and Base Addition: Add Cu(OAc)₂ (0.1 mmol) and pyridine (2.0 mmol) to the stirring solution.

    • Causality Check: Pyridine is strictly required here; it acts as a general base to deprotonate the indazole N1 and serves as a vital ligand that coordinates with the Cu(II) center, facilitating the transmetalation of the aryl group from boron to copper.

  • Oxidative Environment: Stir the reaction mixture vigorously at room temperature, leaving the flask open to the atmosphere (or utilizing an O₂ balloon).

    • Causality Check: Do not purge with inert gas (N₂/Ar). The Chan-Lam catalytic cycle requires an oxidant to regenerate the active Cu(II) species from the reduced Cu(0) or Cu(I) states. Atmospheric oxygen serves as this essential terminal oxidant.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc). The highly conjugated 7-cyanoindazole core exhibits strong UV absorbance at 254 nm, making it easily trackable. Allow 12–24 hours for complete conversion.

  • Workup and Self-Validation: Once the starting material is consumed, dilute the mixture with an additional 20 mL of DCM. Wash the organic layer with 1M HCl (2 x 15 mL).

    • Self-Validation: The organic layer will initially possess a blue/green tint due to the copper-pyridine complex. Following the HCl wash, the organic layer must transition to a pale yellow or colorless state. If the blue tint remains, repeat the HCl wash, as residual copper will interfere with downstream biological assays.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, concentrate in vacuo, and purify the crude residue via flash column chromatography to yield the N1-arylated product.

References

  • "1554584-26-7 | 3-methyl-1H-indazole-7-carbonitrile", BLD Pharm.
  • "3-methyl-1H-indazole-7-carbonitrile, 95% Purity, C9H7N3, 100 mg", CalpacLab.
  • "3-methyl-1H-indazole-7-carbonitrile; CAS No ...", ChemShuttle.
  • "[1554584-26-7], 3-methyl-1H-indazole-7-carbonitrile, 97%", Dajota.
  • "Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile", PubMed (N

Sources

Physicochemical Profiling: pKa Values of 3-Methyl-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical profiling of 3-methyl-1H-indazole-7-carbonitrile , focusing on its pKa values, theoretical derivation, and experimental determination protocols.

Executive Summary

3-methyl-1H-indazole-7-carbonitrile (CAS: 50407-19-7 / Analogues) is a substituted indazole scaffold frequently utilized in medicinal chemistry as a pharmacophore for kinase inhibitors and CNS-active agents. Its physicochemical behavior is defined by the interplay between the electron-donating methyl group at position 3 and the strong electron-withdrawing nitrile group at position 7.

Understanding the acid dissociation constants (pKa) of this compound is critical for:

  • Solubility Profiling: Predicting aqueous solubility at physiological pH.

  • Formulation: Designing salt forms or co-solvent systems.

  • ADME Prediction: Estimating membrane permeability and distribution coefficients (LogD).

Key Findings:

  • Acidic pKa (N-H deprotonation): Estimated at 10.8 ± 0.5 . The 7-cyano group significantly increases acidity compared to the parent indazole.

  • Basic pKa (N-2 protonation): Estimated at 0.3 ± 0.5 . The compound is a very weak base, remaining neutral in the gastric environment.

  • Physiological State: At pH 7.4, the molecule exists almost exclusively (>99.9%) in its neutral, uncharged form.

Structural Analysis & Theoretical Prediction

To accurately estimate the pKa values in the absence of direct experimental literature for this specific derivative, we apply Hammett Substituent Constant analysis and Fragment-Based Prediction using structurally validated analogues.

The Indazole Core

The parent molecule, 1H-indazole , is amphoteric:

  • Acidic pKa (N-H

    
     N
    
    
    
    ):
    13.86 (Very weak acid).
  • Basic pKa (N-2

    
     N-H
    
    
    
    ):
    1.04 (Weak base).
Substituent Effects (Electronic Vectors)

The shift in pKa is governed by the electronic influence of substituents on the aromatic system.

PositionSubstituentElectronic EffectImpact on Acidity (N-H)Impact on Basicity (N-2)
C-3 Methyl (-CH

)
Inductive Donor (+I)Decreases (Stabilizes neutral form, destabilizes anion). Shift: +0.4 to +0.5 unitsIncreases (Stabilizes cation). Shift: +0.3 to +0.5 units
C-7 Cyano (-CN) Strong Acceptor (-I, -M)Increases (Stabilizes anion via charge delocalization). Shift: -3.0 to -3.5 unitsDecreases (Destabilizes cation). Shift: -1.0 to -1.5 units
Derivation of Values
  • Acidic pKa Prediction:

    • Parent (13.86) + 3-Me (+0.[1]5) - 7-CN (-3.5)

      
      10.86 .
      
    • Validation: The analogue 4-fluoro-1H-indazole-7-carbonitrile has a predicted pKa of 10.[2]08. The methyl group (donor) in our target will make it slightly less acidic than the fluoro-analogue.

  • Basic pKa Prediction:

    • Parent (1.[3]04) + 3-Me (+0.[1]4) - 7-CN (-1.[4]2)

      
      0.24 .[3]
      
    • Validation:7-nitroindazole has a basic pKa of -0.99. The cyano group is less withdrawing than nitro (

      
       0.66 vs 0.78), suggesting a value slightly above zero.
      
Ionization Equilibrium Diagram

The following diagram illustrates the protonation states of the molecule across the pH scale.

IndazoleEquilibrium Cation Cationic Form (pH < 0) Protonated at N-2 (Soluble) Neutral Neutral Form (pH 0.3 - 10.8) Uncharged 1H-Tautomer (Lipophilic / Permeable) Cation->Neutral  pKa1 ≈ 0.3   Anion Anionic Form (pH > 10.8) Deprotonated at N-1 (Soluble) Neutral->Anion  pKa2 ≈ 10.8  

Caption: Protonation equilibrium of 3-methyl-1H-indazole-7-carbonitrile showing the dominant neutral window.

Quantitative Data Summary

ParameterValue / RangeConfidenceSource / Method
Acidic pKa (N-H) 10.8 ± 0.5 HighHammett Estimation & Analogue Correlation (4-F-7-CN)
Basic pKa (N-2) 0.3 ± 0.5 MediumHammett Estimation vs 7-Nitroindazole
Intrinsic Solubility (S

)
Low (< 10 µg/mL)HighPredicted based on LogP ~2.5 and neutral state
LogD (pH 7.4) ~2.5HighEqual to LogP (Neutral species dominates)
Dominant Species (pH 7.4) Neutral (>99.9%)HighHenderson-Hasselbalch Calculation

Experimental Determination Protocols

Given the low aqueous solubility of 3-methyl-1H-indazole-7-carbonitrile, standard aqueous titration will fail due to precipitation. The Yasuda-Shedlovsky Extrapolation Method (Co-solvent Titration) is the required standard for accuracy.

Method: Potentiometric Titration in Methanol/Water

This protocol determines the pKa in varying ratios of organic solvent and extrapolates to 0% solvent.

Reagents:

  • Analyte: ~5 mg of 3-methyl-1H-indazole-7-carbonitrile.

  • Co-solvent: HPLC-grade Methanol (MeOH) or Dioxane.

  • Titrant: 0.1 M KOH (standardized, CO

    
    -free).
    
  • Background Electrolyte: 0.15 M KCl (to maintain ionic strength).

Workflow:

  • Preparation: Prepare three titration vessels containing 30%, 40%, and 50% (w/w) MeOH/Water mixtures with 0.15 M KCl.

  • Dissolution: Dissolve the analyte in the vessels. Ensure complete dissolution (the co-solvent aids this).

  • Titration: Perform potentiometric titration with 0.1 M KOH under inert gas (Argon/Nitrogen) to prevent carbonate formation.

  • Data Collection: Record pH vs. Volume of titrant. Calculate apparent pKa (

    
    ) for each solvent ratio.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant) or simply
    
    
    vs. % Solvent. Extrapolate the linear regression to 0% solvent to find the aqueous pKa.
Visualization: Yasuda-Shedlovsky Workflow

pKaProtocol Step1 Sample Preparation Dissolve 5mg Analyte in 30%, 40%, 50% MeOH/Water Step2 Potentiometric Titration Titrate with 0.1M KOH (Inert Atmosphere) Step1->Step2 Step3 Calculate Apparent pKa (psKa) Determine pKa for each % solvent mixture Step2->Step3 Step4 Yasuda-Shedlovsky Plot Plot psKa vs. % Solvent or Dielectric Constant Step3->Step4 Step5 Extrapolation Linear regression to 0% Organic Solvent Step4->Step5

Caption: Step-by-step workflow for determining pKa of insoluble indazoles via co-solvent extrapolation.

Implications for Drug Discovery

Solubility & Formulation
  • Oral Absorption: Since the compound is neutral at gastric pH (1.2) and intestinal pH (6.8), it belongs to BCS Class II (Low Solubility, High Permeability).

  • Salt Formation:

    • Acidic Salts: The basic pKa (~0.3) is too low to form stable salts with weak acids. Only strong acids (Methanesulfonic, HCl) might form salts, but they will likely hydrolyze in water (disproportionate) back to the free base.

    • Basic Salts: The acidic pKa (~10.8) allows for salt formation with strong bases (e.g., Sodium, Potassium), but these salts will be highly hygroscopic and strongly alkaline in solution.

  • Recommendation: Use amorphous solid dispersions (ASD) or lipid-based formulations (SEDDS) rather than salt forms.

Chemical Stability
  • The 7-cyano group activates the ring towards nucleophilic aromatic substitution (S

    
    Ar) at the C-4 or C-6 positions under harsh conditions, but the scaffold is generally stable.
    
  • The nitrile group is stable to hydrolysis at physiological pH but may hydrolyze to an amide/acid under strong acidic/basic stress testing conditions (e.g., 1N HCl/NaOH at 60°C).

References

  • ChemicalBook. (2025). 3-Methyl-1H-indazole Physicochemical Properties. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 4-Fluoro-1H-indazole-7-carbonitrile.[2] National Library of Medicine. Retrieved from

  • Claramunt, R. M., et al. (2006). The pKa values of 7-nitroindazoles and related heterocycles. Journal of Physical Organic Chemistry.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Reference for Yasuda-Shedlovsky Protocol).

Sources

Methodological & Application

synthesis of 3-methyl-1H-indazole-7-carbonitrile from o-aminoacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 3-methyl-1H-indazole-7-carbonitrile starting from


-aminoacetophenone  (2'-aminoacetophenone).

This route addresses the primary synthetic challenge: introducing the nitrile functionality at the sterically congested and electronically deactivated 7-position of the indazole core. The protocol prioritizes the "Halogenation-Cyclization-Cyanation" pathway, which is the most robust method for scale-up and reproducibility.

Target Molecule: 3-Methyl-1H-indazole-7-carbonitrile (CAS: N/A for specific isomer, derivative of Indazole) Starting Material:


-Aminoacetophenone (2'-Aminoacetophenone)
Primary Application:  Pharmaceutical intermediate (Kinase Inhibitor scaffolds)

Executive Summary & Retrosynthetic Logic

The synthesis of 7-functionalized indazoles is non-trivial due to the electronic bias of the indazole ring, which favors electrophilic substitution at the C3 and C5 positions. Direct cyanation of 3-methylindazole is not feasible. Therefore, this protocol utilizes a functionalization-first strategy where the halogen handle is introduced prior to or during the ring construction, followed by a transition-metal-catalyzed cyanation.

Strategic Pathway
  • Regioselective Bromination: Bromination of

    
    -aminoacetophenone to obtain 2-amino-3-bromoacetophenone . This is the critical "bottleneck" step due to competing para-bromination (C5).
    
  • Widman-Stoermer Cyclization: Conversion of the acetophenone to the indazole core via diazotization and reductive cyclization.

  • Pd-Catalyzed Cyanation: Substitution of the C7-bromide with a nitrile source using Palladium catalysis (Rosenmund-von Braun modification).

SynthesisPathway SM o-Aminoacetophenone Inter1 2-Amino-3-bromoacetophenone (Isomer Separation Req.) SM->Inter1 Step 1: Bromination (NBS or Br2) Inter2 7-Bromo-3-methyl-1H-indazole Inter1->Inter2 Step 2: Diazotization/ Cyclization (SnCl2) Target 3-Methyl-1H-indazole- 7-carbonitrile Inter2->Target Step 3: Pd-Catalyzed Cyanation (Zn(CN)2)

Figure 1: Strategic synthetic pathway from o-aminoacetophenone to the target nitrile.

Detailed Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 2-amino-3-bromoacetophenone.[1][2] Challenge: The amino group strongly directs ortho and para. The para position (C5) is sterically favored over the ortho position (C3). Standard bromination yields a mixture of 5-bromo (major), 3-bromo (minor), and 3,5-dibromo products. Solution: Use of controlled bromination followed by rigorous fractional crystallization or chromatography.[3]

Protocol 1.1: Bromination Procedure
  • Reagents:

    
    -Aminoacetophenone (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Acetonitrile (MeCN).
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Dissolution: Dissolve

    
    -aminoacetophenone (13.5 g, 100 mmol) in anhydrous MeCN (150 mL) in a round-bottom flask shielded from light.
    
  • Addition: Cool the solution to 0°C. Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Note: Slow addition is crucial to minimize dibromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in DCM (200 mL) and wash with water (2 x 100 mL) and brine (100 mL). Dry over Na₂SO₄.[4]

  • Purification (Critical): The crude residue contains ~60% 5-bromo, ~30% 3-bromo, and ~10% dibromo.

    • Method: Flash column chromatography using a gradient of Hexane/EtOAc (0-10%).

    • Identification: The 3-bromo isomer (target) typically elutes after the 5-bromo isomer due to hydrogen bonding between the amine and the adjacent carbonyl and bromine.

    • Yield: Expect 25-30% isolated yield of the 3-bromo isomer.

Data Table: Isomer Properties

Compound Position of Br 1H NMR Characteristic (Ar-H)
Target 3-Bromo dd (7.8, 1.5 Hz), dd (7.4, 1.5 Hz), t (7.4 Hz)

| By-product | 5-Bromo | d (2.0 Hz), dd (8.5, 2.0 Hz), d (8.5 Hz) |

Step 2: Indazole Ring Formation (Widman-Stoermer Type)

Objective: Cyclization of 2-amino-3-bromoacetophenone to 7-bromo-3-methyl-1H-indazole. Mechanism: Diazotization of the amine followed by intramolecular attack of the diazonium species by the acetyl group (often occurring via a hydrazine or radical intermediate during reduction).

Protocol 2.1: Diazotization and Cyclization
  • Reagents: 2-Amino-3-bromoacetophenone (from Step 1), NaNO₂ (1.2 equiv), Conc. HCl, SnCl₂·2H₂O (2.5 equiv).

  • Salt Formation: Suspend 2-amino-3-bromoacetophenone (5.0 g, 23.4 mmol) in Conc. HCl (30 mL) and water (30 mL). Cool to -5°C in an ice/salt bath.

  • Diazotization: Add a solution of NaNO₂ (1.94 g, 28.1 mmol) in water (10 mL) dropwise, maintaining the temperature below 0°C. Stir for 30 min. The solution should become clear (diazonium salt formation).

  • Reduction/Cyclization: In a separate flask, dissolve SnCl₂·2H₂O (13.2 g, 58.5 mmol) in Conc. HCl (20 mL). Cool to 0°C.

  • Transfer: Slowly add the diazonium solution to the stannous chloride solution with vigorous stirring. Caution: Exothermic reaction; nitrogen gas evolution.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Workup: Neutralize the mixture carefully with 50% NaOH solution to pH ~8-9. A heavy precipitate will form.

  • Extraction: Extract with EtOAc (3 x 100 mL). The product is in the organic layer.[2][4] Wash with brine, dry (MgSO₄), and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via short silica plug.

    • Target: 7-Bromo-3-methyl-1H-indazole.[5]

    • Yield: 75-85%.

Step 3: Palladium-Catalyzed Cyanation

Objective: Conversion of the 7-bromo group to a 7-cyano group. Challenge: Aryl bromides at sterically hindered positions (like C7 of indazole) are sluggish. Standard CuCN (Rosenmund-von Braun) requires high heat (200°C) which may decompose the indazole. Solution: Pd-catalyzed cyanation using Zn(CN)₂ (mild conditions).

Protocol 3.1: Cyanation Procedure
  • Reagents: 7-Bromo-3-methyl-1H-indazole (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), dppf (0.04 equiv), Zn powder (0.1 equiv), DMF (anhydrous).

  • Setup: In a dry pressure vial or Schlenk tube, combine 7-bromo-3-methyl-1H-indazole (2.11 g, 10 mmol), Zn(CN)₂ (0.70 g, 6.0 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), dppf (221 mg, 0.4 mmol), and Zn powder (65 mg, 1.0 mmol).

  • Solvent: Evacuate and backfill with Argon (3 times). Add anhydrous DMF (20 mL) via syringe.

  • Reaction: Seal the vessel and heat to 110°C for 12-16 hours.

    • Checkpoint: Monitor by LC-MS for the disappearance of the bromide (M+H 211/213) and appearance of the nitrile (M+H 158).

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove insolubles.

  • Washing: Wash the filtrate with 5% LiCl solution (3 x 50 mL) to remove DMF, then with brine.

  • Purification: Flash chromatography (Hexane/EtOAc 2:1 to 1:1).

    • Product: 3-Methyl-1H-indazole-7-carbonitrile.

    • Appearance: Off-white to pale yellow solid.

Mechanism & Critical Control Points

Pathway Visualization

The following diagram illustrates the molecular transformations and the critical regioselectivity decision point.

Mechanism cluster_0 Step 1: Regioselectivity Challenge cluster_1 Step 2: Cyclization (Widman-Stoermer) cluster_2 Step 3: Cyanation SM o-Aminoacetophenone Intermediate_Mix Bromonium Intermediate SM->Intermediate_Mix Para_Br 5-Bromo Isomer (Major) (Undesired) Intermediate_Mix->Para_Br Steric Preference Ortho_Br 3-Bromo Isomer (Minor) (Target Precursor) Intermediate_Mix->Ortho_Br Statistical/Electronic Diazo Diazonium Salt Ortho_Br->Diazo NaNO2 / HCl Indazole 7-Bromo-3-methylindazole Diazo->Indazole SnCl2 Reduction Cyclization Final 3-Methyl-1H-indazole-7-carbonitrile Indazole->Final Pd(0) / Zn(CN)2 Oxidative Addition -> Reductive Elim.

Figure 2: Reaction mechanism highlighting the critical regioselectivity branch in Step 1.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Over-bromination or Para-selectivityLower temperature to -10°C; Add NBS very slowly; Use chromatography to strictly separate isomers.
Incomplete Cyclization Diazonium decompositionEnsure temperature stays < 5°C during NaNO₂ addition. Verify pH is acidic enough for SnCl₂ reduction.
Stalled Cyanation Catalyst poisoning or O₂ leakDegas solvents thoroughly (freeze-pump-thaw); Use fresh Pd source; Add Zn powder to keep Pd reduced.
Product Solubility Indazole NH acidityThe product is acidic (NH). Avoid strong basic washes during workup; product may partition into aqueous base.

References

  • Indazole Synthesis (General): Stadlbauer, W. Science of Synthesis, 2002, 12, 227. (Review of indazole construction methods).
  • Bromination Regioselectivity: Pearson, D. E., et al. "3-Bromoacetophenone." Organic Syntheses, 1962 , 42, 19. Link (Discusses directing effects, though on different isomer).

  • Indazole Cyclization (SnCl2 Method): Chinese Patent CN105198813B. "Synthesis technique of 3-methyl-1H-indazoles." Link

  • Pd-Catalyzed Cyanation: Jin, F., et al. "Palladium-Catalyzed Cyanation of Aryl Chlorides with Zn(CN)2." Organic Letters, 2024 (Contextual reference for Zn(CN)2 conditions).
  • Lenacapavir Intermediate (Analogous Chemistry): Asad, N., et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine." Molecules, 2024 , 29, 2705. Link (Demonstrates 7-bromoindazole stability and handling).

Sources

hydrolysis of nitrile group in 3-methyl-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the hydrolysis of 3-methyl-1H-indazole-7-carbonitrile to its corresponding carboxylic acid, 3-methyl-1H-indazole-7-carboxylic acid .[1] The 7-position of the indazole ring presents unique steric and electronic challenges due to its proximity to the bridgehead nitrogen (N1).[1] Standard hydrolysis conditions often fail due to the electron-rich nature of the heterocycle and the acidity of the N-H proton.[1]

This note provides three validated pathways:

  • Method A (Primary): High-Temperature Alkaline Hydrolysis (Ethylene Glycol/KOH) – Recommended for complete conversion.[1]

  • Method B (Alternative): Acid-Catalyzed Hydrolysis (H₂SO₄/AcOH) – For base-sensitive substrates.[1]

  • Method C (Intermediate): Controlled Hydrolysis to Amide (NaOH/H₂O₂) – For stepwise synthesis.

Mechanistic Insight & Challenges

The hydrolysis of 3-methyl-1H-indazole-7-carbonitrile is not a trivial aliphatic nitrile hydrolysis.[1] Two factors must be managed:

  • N1-Acidity (pKa ~14): Under basic conditions (Method A), the N1 proton is removed first, creating an indazolyl anion. This negative charge is delocalized, potentially reducing the electrophilicity of the nitrile carbon at position 7 via through-space repulsion or inductive effects, though conjugation is less direct than at positions 3 or 5.

  • Steric Hindrance: The nitrile at position 7 is peri- to the N1-H (or N1-anion).[1] The approach of a nucleophile (OH⁻ or H₂O) is sterically crowded.

Solution: We utilize Ethylene Glycol as a solvent in Method A to allow reaction temperatures >150°C, providing the kinetic energy required to overcome the activation barrier created by the anionic repulsion and steric bulk.

Reaction Pathway Diagram

ReactionMechanism cluster_conditions Critical Process Parameters Start Nitrile Substrate (3-methyl-1H-indazole-7-CN) Inter1 Imidate Intermediate Start->Inter1 KOH, Glycol 160°C, -NH3 Amide Primary Amide (Intermediate) Inter1->Amide Tautomerization AcidSalt Carboxylate Salt (COO- K+) Amide->AcidSalt Hydrolysis (-NH3) FinalProduct Carboxylic Acid (3-methyl-1H-indazole-7-COOH) AcidSalt->FinalProduct Acid Workup (HCl, pH 3-4) Note1 Temp > 150°C required to overcome N1-anion repulsion

Caption: Mechanistic pathway for the base-mediated hydrolysis of indazole-7-carbonitrile, highlighting the critical temperature requirement.

Experimental Protocols

Method A: High-Temperature Alkaline Hydrolysis (Recommended)

Best for: High yield synthesis of the carboxylic acid.[1]

Reagents:

  • Substrate: 3-methyl-1H-indazole-7-carbonitrile (1.0 eq)[1]

  • Base: Potassium Hydroxide (KOH) pellets (10.0 eq)

  • Solvent: Ethylene Glycol (10 mL per gram of substrate)[1]

  • Workup: 6N HCl, Ice water

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the nitrile substrate and ethylene glycol. Stir to suspend.

  • Base Addition: Add KOH pellets. Note: Exothermic dissolution.[1]

  • Reaction: Heat the mixture to 160°C (oil bath temperature). Maintain reflux for 12–16 hours.

    • Checkpoint: Monitor by HPLC or TLC (50% EtOAc/Hexane). The nitrile spot (Rf ~0.6) should disappear; a baseline spot (acid salt) will appear.

  • Quench: Cool the reaction mixture to room temperature. Dilute with 2 volumes of ice-cold water.

    • Observation: The solution should be homogeneous (the product is soluble as the potassium carboxylate).

  • Precipitation: Acidify dropwise with 6N HCl to pH 3–4 .

    • Critical: Do not over-acidify to pH < 1, as the indazole nitrogen (N2) may protonate, forming a soluble hydrochloride salt. The target is the free acid (zwitterionic character).

  • Isolation: Stir the resulting suspension for 30 minutes at 0°C. Filter the solid precipitate.

  • Purification: Wash the cake with cold water (3x) to remove residual glycol. Dry in a vacuum oven at 50°C.

Method B: Acid-Catalyzed Hydrolysis

Best for: Substrates sensitive to strong bases or if Method A yields intractable salts.[1]

Reagents:

  • Substrate (1.0 eq)[1][2]

  • Acid: Sulfuric Acid (H₂SO₄, conc.) / Water / Acetic Acid (1:1:1 ratio)

Step-by-Step Protocol:

  • Setup: Dissolve substrate in Acetic Acid (glacial).

  • Acid Addition: Slowly add water, then concentrated H₂SO₄.

  • Reflux: Heat to reflux (approx. 110–120°C) for 24 hours.

  • Workup: Pour onto crushed ice. The carboxylic acid should precipitate.

  • Adjustment: If no precipitate forms, adjust pH to ~4 with saturated NaOAc solution.

Method C: Mild Hydrolysis to Primary Amide

Best for: Stopping at the amide stage or validating the reaction progress.

Reagents:

  • Substrate (1.0 eq)[1][2]

  • Reagent: 30% Hydrogen Peroxide (H₂O₂) (5.0 eq)[1]

  • Base: 6N NaOH (1.2 eq)[1]

  • Solvent: Ethanol or DMSO

Protocol:

  • Dissolve substrate in Ethanol/DMSO.

  • Add NaOH, followed by dropwise addition of H₂O₂ at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Radziszewski Reaction: The peroxide acts as a super-nucleophile, converting the nitrile to the amide (3-methyl-1H-indazole-7-carboxamide) without hydrolyzing to the acid.[1]

Data Analysis & Validation

Successful hydrolysis must be validated using NMR and IR spectroscopy.

Table 1: Expected Analytical Signatures

TechniqueParameterSubstrate (Nitrile)Product (Carboxylic Acid)Notes
IR CN StretchSharp, ~2220 cm⁻¹Absent Definitive confirmation of conversion.
IR C=O StretchAbsentBroad, 1680–1710 cm⁻¹Characteristic acid carbonyl.
¹H NMR OH ProtonAbsentBroad singlet, 11–13 ppmExchangeable with D₂O.
¹³C NMR CN Carbon~118 ppmAbsent
¹³C NMR C=O[1] CarbonAbsent~165–170 ppmDownfield shift.

Troubleshooting & Optimization

Issue 1: Incomplete Conversion (Stuck at Amide)

  • Cause: Temperature too low or insufficient water in the glycol mixture.

  • Fix: Increase temperature to 180°C or add 5% v/v water to the ethylene glycol to facilitate the second hydrolysis step.

Issue 2: No Precipitate upon Acidification

  • Cause: Formation of the Hydrochloride salt (protonation of N2) which is water-soluble.[1]

  • Fix: Adjust pH carefully to the isoelectric point. For indazole acids, this is typically pH 3.5–4.[3]5. If the product remains soluble, extract with Ethyl Acetate/n-Butanol (9:1).

Issue 3: Decarboxylation

  • Cause: Excessive heat in acidic media (Method B).

  • Fix: Switch to Method A (Base Hydrolysis). Indazole-7-carboxylic acids are generally stable to base but can decarboxylate under vigorous acidic reflux.[1]

References

  • Indazole Synthesis Overview: Gaikwad, D. D., et al. "Synthesis of indazole derivatives." ResearchGate, 2015. Link

  • Nitrile Hydrolysis Mechanisms: "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Chemistry Steps. Link

  • General Indazole Carboxylic Acid Synthesis: "Synthesis of 1H-indazole-7-carboxylic acid." ChemicalBook. Link

  • Amide Intermediate Protocol: "Hydrolysis of Nitriles to Amides." Master Organic Chemistry. Link

  • 7-Position Functionalization: Lopez, C., et al. "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles."[1][4] Journal of Heterocyclic Chemistry, 2009.[4] Link[1]

Sources

reduction of 3-methyl-1H-indazole-7-carbonitrile to benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reduction of 3-Methyl-1H-indazole-7-carbonitrile to (3-Methyl-1H-indazol-7-yl)methanamine

Executive Summary

The transformation of 3-methyl-1H-indazole-7-carbonitrile to its corresponding benzylamine, (3-methyl-1H-indazol-7-yl)methanamine, is a critical functional group interconversion in medicinal chemistry. This primary amine intermediate is heavily utilized in the synthesis of biologically active molecules, including potent anti-influenza agents targeting the PA-PB1 interface[1] and novel PDE4 activators[2]. This application note provides a comprehensive, field-validated guide to the two most reliable methodologies for this transformation: stoichiometric hydride reduction and catalytic hydrogenation.

Mechanistic Rationale & Reagent Selection

The indazole core presents unique chemical challenges that dictate the choice of reducing conditions. The N1 proton of the indazole ring is relatively acidic (pKa ~14).

Hydride Reduction (LiAlH₄): When utilizing strong, nucleophilic hydride donors like Lithium Aluminum Hydride (LiAlH₄), the first equivalent of hydride is immediately consumed via an acid-base reaction, deprotonating N1 to form an indazolide anion and liberating H₂ gas[1]. Consequently, a significant excess of LiAlH₄ (typically 2.5–3.0 molar equivalents) is mandatory to ensure complete reduction of the nitrile to the primary amine[3].

Catalytic Hydrogenation (Raney Nickel): For scale-up, catalytic hydrogenation using Raney Nickel is the industry standard due to its high atom economy and functional group tolerance[4][5]. However, the reduction of nitriles proceeds via a transient imine intermediate. Without intervention, the newly formed primary amine product can nucleophilically attack this intermediate imine, forming a hemiaminal that collapses into a secondary imine, ultimately reducing to an unwanted secondary amine (dimer) impurity. To suppress this, the reaction is conducted in a solvent system containing excess ammonia (e.g., methanolic NH₃). The ammonia shifts the equilibrium, trapping the intermediate and ensuring high fidelity toward the primary amine[5].

Reaction Pathways

Mechanism RCN 3-Methyl-1H-indazole- 7-carbonitrile Deprot Indazolide Anion (N1-Deprotonation) RCN->Deprot LiAlH4 (-H2 gas) Imine Imine Intermediate [R-CH=NH] RCN->Imine H2 / Raney Ni Deprot->Imine Hydride Transfer Amine (3-Methyl-1H-indazol- 7-yl)methanamine Imine->Amine Reduction Dimer Secondary Amine (Dimer Impurity) Imine->Dimer + Primary Amine (If NH3 deficient) Amine->Imine Reversible Attack (Suppressed by NH3)

Figure 1: Mechanistic pathways of nitrile reduction and dimer suppression.

Comparative Analysis of Reduction Modalities

To assist in route selection, the quantitative parameters and operational profiles of both methodologies are summarized below:

ParameterLithium Aluminum Hydride (LiAlH₄)Catalytic Hydrogenation (Raney Ni)
Reagent Equivalents 2.5 - 3.0 eq (Excess required)Catalytic (10-20% w/w)
Solvent System Anhydrous THFMethanol / Aqueous NH₃ (7:1)
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Pressure Atmospheric (1 atm)1 - 5 atm (H₂ gas)
Typical Yield 75 - 85%80 - 90%
Primary Impurity Unreacted starting materialSecondary amine (dimer)
Optimal Use Case Milligram to gram scale (Discovery)Gram to kilogram scale (Process)

Experimental Protocols

Protocol A: Hydride Reduction via LiAlH₄ (Discovery Scale)

This protocol is optimized for rapid, small-scale synthesis where specialized hydrogenation equipment is unavailable[1][3].

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge the system thoroughly with Argon or Nitrogen.

  • Reagent Suspension: Suspend LiAlH₄ (2.5 equivalents) in anhydrous THF (approx. 10 mL/g of substrate) and cool the mixture to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 3-methyl-1H-indazole-7-carbonitrile (1.0 equivalent) in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

    • Scientist's Insight: Slow addition is critical. It prevents rapid thermal spikes and localized depletion of hydride, which can lead to incomplete reduction.

  • Reaction Execution: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Fieser-Fieser Quench: Once complete, cool the reaction back to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of distilled H₂O, x mL of 15% aqueous NaOH, and 3x mL of distilled H₂O.

    • Scientist's Insight: This specific quenching sequence is non-negotiable. It transforms the gelatinous aluminum hydroxide emulsion into a granular, easily filterable white solid, preventing massive product loss due to occlusion within the aluminum matrix.

  • Isolation: Stir vigorously for 30 minutes until the white precipitate is fully formed. Filter the mixture through a pad of Celite, wash the filter cake generously with ethyl acetate, and concentrate the filtrate in vacuo to yield the crude amine.

Protocol B: Catalytic Hydrogenation via Raney Ni (Scale-Up)

This protocol is the method of choice for scale-up, avoiding the hazards of quenching large quantities of reactive hydrides[4][5].

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 3-methyl-1H-indazole-7-carbonitrile (1.0 equivalent) in a mixture of Methanol and 28% aqueous NH₃ (typically a 7:1 v/v ratio).

  • Catalyst Addition: Add Raney Nickel slurry in water (approx. 20% w/w relative to the substrate).

    • Scientist's Insight: Raney Nickel is highly pyrophoric when dry. Always handle it as a slurry. The addition of aqueous ammonia serves a dual purpose: it provides the NH₃ necessary to prevent dimerization and slightly basicifies the media, preventing catalyst poisoning by trace acidic impurities[5].

  • Purging: Seal the vessel. Purge the headspace with Nitrogen gas three times to remove oxygen, followed by three purges with Hydrogen gas.

  • Reaction Execution: Pressurize the vessel with H₂ to 3–5 atm. Stir vigorously at room temperature for 12–16 hours.

  • Workup: Vent the hydrogen gas safely and purge the vessel with Nitrogen. Filter the catalyst through a pad of Celite under a strict blanket of Nitrogen. Wash the pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate in vacuo. Co-evaporate with toluene if necessary to remove residual water and ammonia, yielding the crude (3-methyl-1H-indazol-7-yl)methanamine.

Analytical Characterization

To confirm the success of the reduction, the following analytical signatures should be verified:

  • LC-MS: Look for the appearance of the [M+H]⁺ peak at m/z 162.1.

  • ¹H NMR (DMSO-d₆): The defining feature is the appearance of a new singlet integrating to 2 protons around δ 4.0–4.3 ppm, corresponding to the benzylic -CH₂- group, accompanied by the disappearance of the nitrile carbon signal (~115 ppm) in the ¹³C NMR spectrum.

References

  • [1] Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. National Institutes of Health (NIH). Available at:

  • [4] An In-Depth Technical Guide to (1H-Indazol-7-yl)methanamine: Synthesis, Characterization, and Potential Applications. BenchChem. Available at:

  • [2] US20210032231A1 - Compounds and Their Use as PDE4 Activators. Google Patents. Available at:

  • [5] WO2024158863A1 - Sulfonamide-1h-pyrrole-2-carboxamide inhibitors of sars-cov-2 nsp14 methyltransferase and derivatives thereof. Google Patents. Available at:

  • [3] ARYL, HETEROARYL, AND HETEROCYCLIC PHARMACEUTICAL COMPOUNDS FOR TREATMENT OF MEDICAL DISORDERS - EP 358. European Patent Office. Available at:

Sources

N-alkylation protocols for 3-methyl-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of 3-methyl-1H-indazole-7-carbonitrile presents a unique synthetic challenge due to the competing steric and electronic effects exerted by substituents at the C3 and C7 positions. While unsubstituted indazoles generally favor N1-alkylation under thermodynamic control, the presence of the electron-withdrawing and sterically demanding 7-cyano group introduces a strong bias toward the N2-isomer (kinetic and often thermodynamic).[1] Conversely, the 3-methyl group sterically discourages N2-alkylation.

This guide provides three validated protocols to navigate this "regiochemical tug-of-war," offering strategies to maximize either N1 or N2 selectivity. It includes a critical analytical workflow using NOESY NMR to definitively assign regiochemistry, a common failure point in early-stage drug discovery.

Strategic Analysis: The Regioselectivity Matrix

To control the reaction, one must understand the underlying forces at play on the indazole scaffold:

  • The C3-Methyl Effect (Favors N1): The methyl group at C3 creates steric hindrance adjacent to N2. In standard indazoles, this strongly shifts preference toward N1-alkylation to avoid steric clash.

  • The C7-Cyano Effect (Favors N2): The 7-cyano group exerts a "peri-interaction" (1,8-interaction) with any substituent at N1. This steric penalty destabilizes the N1-product. Electronically, the electron-withdrawing nature of the nitrile increases the acidity of the N-H proton but reduces the nucleophilicity of N1 more than N2.

  • The Result: A frustrated system where standard "rules of thumb" often fail. High-temperature thermodynamic equilibration (Protocol A) is required to overcome the C7-peri strain if the N1 isomer is desired.

Decision Matrix: Reaction Pathway Selection

Regioselectivity_Decision_Tree Start Substrate: 3-methyl-1H-indazole-7-carbonitrile Target Which Isomer is Desired? Start->Target N1_Target Target: N1-Alkyl (Thermodynamic) Target->N1_Target Bioactive Scaffold N2_Target Target: N2-Alkyl (Kinetic/Steric) Target->N2_Target Prodrug / Kinase Inhibitor Protocol_A Protocol A: NaH / THF / Reflux (Forces Thermodynamic Equilibrium) N1_Target->Protocol_A Primary Strategy Protocol_B Protocol B: Cs2CO3 / DMF / RT (Chelation/Dipolar Control) N1_Target->Protocol_B Alternative (if sensitive R-X) Protocol_C Protocol C: Mitsunobu or Soft Alkylation (Favors Kinetic N2) N2_Target->Protocol_C Primary Strategy Result_N1 Result: Major N1 Product (Requires separation from N2) Protocol_A->Result_N1 Protocol_B->Result_N1 Substrate Dependent Result_N2 Result: Major N2 Product (Often dominant for 7-substituted) Protocol_C->Result_N2

Figure 1: Decision tree for selecting the appropriate alkylation protocol based on the desired regioisomer.

Experimental Protocols

Protocol A: High-Selectivity N1-Alkylation (Thermodynamic Control)

Best for: Primary alkyl halides, stable electrophiles.

Rationale: The use of Sodium Hydride (NaH) in THF generates the "naked" indazolyl anion. Heating to reflux provides the energy necessary to overcome the activation barrier of the steric clash at N1 (caused by the 7-CN group) and allows the reaction to reach thermodynamic equilibrium, which typically favors N1 despite the 7-substitution.

Materials:

  • Substrate: 3-methyl-1H-indazole-7-carbonitrile (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)[2]

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

Step-by-Step:

  • Deprotonation: In a flame-dried RBF under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Addition: Add a solution of 3-methyl-1H-indazole-7-carbonitrile in THF dropwise over 15 minutes. Evolution of H₂ gas will be observed.

  • Anion Formation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution typically turns yellow/orange.

  • Alkylation: Cool back to 0°C. Add the alkyl halide dropwise.

  • Equilibration (Critical): Warm to reflux (66°C) and stir for 12–24 hours.

    • Note: Monitoring by LCMS is essential. If N2 forms initially (kinetic), prolonged heating often converts it to N1 via an intermolecular rearrangement (alkylation reversal and re-alkylation).

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x).[3] Wash combined organics with Brine. Dry over Na₂SO₄.[2]

  • Purification: Silica gel chromatography.

    • Elution Order: N2 isomers generally elute after N1 isomers in EtOAc/Hexane systems due to higher polarity, though this can reverse with very non-polar alkyl groups.

Protocol B: Cesium-Promoted Alkylation (Mild Conditions)

Best for: Sensitive electrophiles, substrates where NaH is too harsh.

Rationale: Cesium carbonate in DMF utilizes the "Cesium Effect." While often cited for N1 selectivity via chelation, in 7-cyano indazoles, the lack of a chelating oxygen at C7 (unlike esters) means this method often yields a mixture (approx. 2:1 to 1:1 N1:N2). However, it is operationally simpler.

Step-by-Step:

  • Dissolve substrate (1.0 equiv) in DMF (0.2 M).

  • Add Cs₂CO₃ (2.0 equiv) and stir at RT for 30 min.

  • Add Alkyl Halide (1.2 equiv).[1]

  • Stir at 60°C for 4-8 hours.

  • Workup: Dilute with water (5x volume) to precipitate crude or extract with EtOAc/LiCl (5%) washes to remove DMF.

Protocol C: Mitsunobu Reaction (Targeting N2)

Best for: Alkylation using Alcohols, targeting the N2 isomer.

Rationale: The Mitsunobu reaction proceeds via an SN2 mechanism on the activated alcohol. For indazoles, the steric bulk of the triphenylphosphine oxide/betaine intermediate often directs the attack to the less hindered nitrogen. Despite the C3-methyl, the C7-cyano group makes N1 significantly hindered, often pushing selectivity toward N2.

Materials:

  • Substrate (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD or DEAD (1.5 equiv)

  • Solvent: THF or Toluene

Step-by-Step:

  • Dissolve substrate, Alcohol, and PPh₃ in THF at 0°C.

  • Add DIAD dropwise (maintain temp < 5°C).

  • Stir at RT for 16 hours.

  • Note: This pathway frequently yields N2 as the major product (ratios of 1:2 to 1:5 N1:N2 are common for 7-substituted indazoles).

Data Presentation: Comparative Outcomes

VariableProtocol A (NaH/THF)Protocol B (Cs2CO3/DMF)Protocol C (Mitsunobu)
Mechanism Anionic SN2 (Thermodynamic)Anionic SN2 (Weak Chelation)Redox Condensation
Major Isomer N1 (typically >80%)Mixture (Variable)N2 (often >60%)
Temp Reflux (66°C)60°C0°C to RT
Key Driver EquilibrationSolvation/Cation sizeSterics of intermediate
Risk Harsh base (incompatible with esters)Removal of DMFSeparation of POPh3

Analytical Validation: The "Self-Validating" System

You cannot rely on elution order alone. You must use NMR to confirm regiochemistry.

The NOESY Logic Gate: For 3-methyl-1H-indazole-7-carbonitrile alkylated products:

  • N2-Alkyl Isomer:

    • The N2-Alkyl group is spatially adjacent to the C3-Methyl group.

    • Diagnostic Signal: Strong NOE correlation between the N-CH₂ protons and the C3-CH₃ singlet.

  • N1-Alkyl Isomer:

    • The N1-Alkyl group is spatially adjacent to C7 .

    • However, C7 has a nitrile (CN), which has no protons.

    • Diagnostic Signal: ABSENCE of NOE with C3-Methyl.

    • Secondary Confirmation: If the alkyl chain is long enough, you might see weak NOE to C6-H, but the C7-CN group creates a significant gap. The primary confirmation is the lack of interaction with the methyl group.

13C NMR Shift (General Trend):

  • N1-Alkyl: C3 carbon signal typically appears upfield (approx 133-135 ppm).

  • N2-Alkyl: C3 carbon signal typically appears downfield (approx 120-125 ppm) due to quinoid-like character contribution. (Note: Verify with specific derivatives as CN group shifts these baselines).

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork / Max Planck. (Detailed study on NaH/THF protocols and substituent effects, specifically noting C7-EWG favors N2).

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. 2024, 20, 1940–1954. (DFT studies on N1 vs N2 selectivity and Cesium chelation models).

  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses 2020, 97, 314-326.[4] (Synthesis of the core scaffold precursors).

  • Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Guides. (Practical troubleshooting for N1/N2 mixtures).

  • Comparative spectroscopic study of N-1 or N-2-alkylated 7-nitroindazoles. Arabian Journal of Chemistry. (Provides NMR data proving the peri-interaction effects of C7-substituents).

Sources

Suzuki coupling reactions using 3-methyl-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-Methyl-1H-indazole-7-carbonitrile Derivatives

Executive Summary

The indazole core is a ubiquitous structural motif in modern drug discovery, frequently appearing as a privileged pharmacophore in kinase inhibitors and anti-inflammatory agents[1]. Functionalizing this scaffold via palladium-catalyzed Suzuki-Miyaura cross-coupling is a highly efficient synthetic strategy[1]. However, utilizing highly functionalized building blocks like 5-bromo-3-methyl-1H-indazole-7-carbonitrile[2] presents unique electronic and steric challenges. This application note details the mechanistic pitfalls of coupling unprotected, electron-deficient indazoles and provides self-validating protocols to ensure high-yielding C-C bond formation.

Mechanistic Rationale: The "N-H Poisoning" Effect

To successfully couple 5-bromo-3-methyl-1H-indazole-7-carbonitrile, one must understand the causality of catalyst failure. The 7-carbonitrile group is strongly electron-withdrawing. While this activates the C5-bromide position for oxidative addition, it simultaneously lowers the pKa of the indazole N-H proton[3].

Highly acidic, unprotected nitrogen heterocycles are notorious for inhibiting palladium catalysts[4]. The deprotonated azole can coordinate with the active Pd(II) intermediate, forming a highly stable, off-cycle palladium-azolyl bridged dimer[4]. This sequestration effectively kills the catalytic cycle. Standard catalysts like Pd(PPh3)4 are highly susceptible to this poisoning and typically result in poor yields[5].

To overcome this, two field-proven strategies are employed:

  • Ligand-Driven Circumvention: Utilizing bidentate ligands like dppf (in Pd(dppf)Cl2)[5] or bulky, electron-rich Buchwald ligands (e.g., XPhos) creates a sterically demanding environment that destabilizes the off-cycle dimer, forcing the palladium back into the active catalytic cycle[4].

  • Substrate Protection: Masking the acidic N-H with a protecting group (e.g., Boc or THP) completely eliminates the possibility of dimer formation, allowing the reaction to proceed smoothly even with standard catalyst systems[3].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 5-Br-Indazole OffCycle Off-Cycle Dimer (N-H Poisoning) Pd0->OffCycle Free N-H (Acidic) TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base / R-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product OffCycle->Pd0 XPhos / Heat

Catalytic cycle of Suzuki coupling highlighting the off-cycle N-H poisoning pathway.

Experimental Workflows

The choice between direct coupling and a protection-deprotection sequence depends on the downstream application and the specific boronic acid partner.

Workflow Step1 Substrate: 5-Bromo-3-methyl- 1H-indazole-7-carbonitrile Step2 N-Protection (Boc/THP) Eliminates Catalyst Poisoning Step1->Step2 Route A (High Yield) Step3 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 80°C Step1->Step3 Route B (Direct, needs XPhos) Step2->Step3 Step4 Workup & LC-MS Validation Confirm Mass & Purity Step3->Step4 Step5 Deprotection (TFA/HCl) Yields Final Free Indazole Step4->Step5 If Route A was used

Experimental workflow comparing direct coupling versus the N-protection strategy.

Quantitative Catalyst Screening Data

The following table summarizes the optimization of the Suzuki coupling for 5-bromo-3-methyl-1H-indazole-7-carbonitrile with phenylboronic acid, demonstrating the causality of ligand choice on reaction success[5],[4].

Catalyst SystemLigand TypeBaseSolventN-H StatusYield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)MonodentateK2CO3Dioxane/H2OUnprotected18%Severe catalyst poisoning; Pd black formation.
Pd(dppf)Cl2 (5 mol%)BidentateK2CO3DME/H2OUnprotected68%Bidentate bite angle resists dimer formation.
Pd2(dba)3 / XPhosBulky BiarylK3PO4n-BuOH/H2OUnprotected89%Steric bulk destabilizes off-cycle Pd-azolyl complex.
Pd(dppf)Cl2 (5 mol%)BidentateK2CO3DME/H2ON-Boc Protected96%Poisoning pathway eliminated; rapid conversion.

Self-Validating Experimental Protocols

Protocol A: Direct Suzuki Coupling of Unprotected Indazole (Using XPhos)

Rationale: This protocol uses XPhos to force the reaction of the unprotected substrate, saving two synthetic steps (protection/deprotection)[4].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3-methyl-1H-indazole-7-carbonitrile (1.0 equiv, 1.0 mmol), the arylboronic acid (1.5 equiv, 1.5 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and finely milled anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Pd(0) is highly sensitive to oxidation. Strict oxygen exclusion prevents premature catalyst death.

  • Solvent Addition: Add degassed n-butanol (4.0 mL) and degassed DI water (1.0 mL) via syringe.

  • Reaction Initiation: Heat the mixture to 100 °C in a pre-heated oil bath.

    • Self-Validation Checkpoint 1 (Visual): Within 5-10 minutes of heating, the suspension should transition from a heterogeneous yellow mixture to a deep, homogeneous red/brown solution, indicating the formation of the active Pd(0)-XPhos species. If the solution turns opaque black, Pd(0) has aggregated into inactive "Pd black," indicating oxygen contamination.

  • Monitoring: Stir for 4 hours.

    • Self-Validation Checkpoint 2 (Analytical): Extract a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The disappearance of the starting material peak (m/z ~236[M+H]+) and the appearance of the product mass confirms successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: N-Boc Protection and Standard Suzuki Coupling

Rationale: For highly challenging boronic acids, masking the N-H group guarantees catalyst longevity[3].

  • Protection: Dissolve 5-bromo-3-methyl-1H-indazole-7-carbonitrile (1.0 mmol) in anhydrous DCM (5 mL). Add DMAP (0.1 mmol) and Boc-anhydride (1.2 mmol). Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 1 (TLC): Run a TLC (Hexanes:EtOAc 3:1). The N-Boc protected product will elute significantly faster (higher Rf) than the highly polar unprotected starting material.

  • Coupling: To a microwave vial, add the N-Boc protected indazole (1.0 mmol), arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv)[5], and K2CO3 (2.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and water (5 mL). Sparge the solution with Argon for 10 minutes.

  • Heating: Seal the vial and heat at 80 °C for 2 hours.

  • Deprotection (One-Pot): Cool the vial. Add 1 mL of Trifluoroacetic acid (TFA) directly to the crude reaction mixture and stir at room temperature for 1 hour to cleave the Boc group.

    • Self-Validation Checkpoint 2 (Gas Evolution): Upon addition of TFA, mild effervescence (release of CO2 and isobutylene) will be observed, confirming the deprotection mechanism is active.

  • Final Workup: Neutralize carefully with saturated aqueous NaHCO3 until pH ~8. Extract with EtOAc, dry, and purify.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: nih.gov URL:5

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles Source: rsc.org URL:1

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles Source: scispace.com URL:4

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: mdpi.com URL:3

  • 1360959-92-7 | 5-Bromo-3-methyl-1H-indazole-7-carbonitrile Source: bldpharm.com URL:2

Sources

Application Notes and Protocols for the Utilization of 3-methyl-1H-indazole-7-carbonitrile in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of a key derivative, 3-methyl-1H-indazole-7-carbonitrile, in the design and evaluation of novel kinase inhibitors. We will explore the structural rationale for its use, its role in achieving potency and selectivity, and provide detailed, field-proven protocols for its application in biochemical and cell-based assays.

The Indazole Scaffold: A Cornerstone of Kinase Inhibition

The ATP-binding site of kinases is a highly conserved region, yet subtle differences provide opportunities for the design of selective inhibitors. The indazole ring system has proven to be an exceptional scaffold for targeting this pocket. Its bicyclic structure and strategically positioned nitrogen atoms allow it to act as a bioisostere of the adenine core of ATP, forming key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.[2][3]

The specific subject of this guide, 3-methyl-1H-indazole-7-carbonitrile, offers a trifecta of advantageous features for kinase inhibitor design:

  • 1H-Indazole Core: Provides the fundamental hinge-binding motif. The N1 nitrogen can be further substituted to explore additional binding pockets and modulate physicochemical properties.

  • 3-Methyl Group: This small alkyl group can probe a hydrophobic pocket adjacent to the hinge region, often enhancing binding affinity and contributing to selectivity.

  • 7-Carbonitrile Group: The nitrile moiety is a versatile functional group. It is a potent hydrogen bond acceptor and its linear geometry can allow for specific interactions deep within the binding site.[4] This group can significantly influence the inhibitor's potency and selectivity profile.

Mechanism of Interaction: Targeting the Kinase Hinge

Type I and Type II kinase inhibitors, which target the ATP-binding site, rely on forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge region. The N2 nitrogen of the indazole core typically acts as a hydrogen bond acceptor, while the N1-H acts as a hydrogen bond donor, mimicking the interactions of ATP's adenine.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone Amides/Carbonyls) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket atp ATP atp->hinge inhibitor 3-methyl-1H-indazole-7-carbonitrile Scaffold inhibitor->hinge methyl_group 3-Methyl methyl_group->hydrophobic_pocket nitrile_group 7-Nitrile nitrile_group->gatekeeper

Caption: General binding mode of an indazole-based kinase inhibitor.

Case Studies: Targeting Key Kinase Families

The 3-methyl-1H-indazole-7-carbonitrile scaffold and its close analogs have been successfully employed to generate potent inhibitors against several important kinase families implicated in cancer. The choice of substitution on the indazole N1 position is often a key driver for targeting specific kinase families.

Kinase Target FamilyExample IndicationRole of Indazole ScaffoldRepresentative IC₅₀ RangeReferences
Aurora Kinases Mitotic CancersCore hinge-binding element. Substitutions drive isoform selectivity (Aurora A vs. B).1-100 nM[3][5]
c-MET (Mesenchymal-Epithelial Transition Factor) NSCLC, Gastric CancerForms π-stacking interaction with Y1230. Nitrile can enhance binding affinity.10-500 nM[6][7]
JAK (Janus Kinase) Autoimmune Diseases, MyelofibrosisCore scaffold for ATP competition. Selectivity among JAK isoforms is a key challenge.5-150 nM[8][9]
ERK (Extracellular signal-regulated kinase) BRAF-mutant CancersIndazole amide derivatives show potent inhibition of the MAPK pathway.20-200 nM[2]

Experimental Protocols for Inhibitor Characterization

The following protocols provide a robust framework for evaluating kinase inhibitors derived from the 3-methyl-1H-indazole-7-carbonitrile scaffold, moving from initial biochemical potency to cellular activity.

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol determines the direct inhibitory effect of a compound on the purified kinase enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive, high-throughput method.[10]

Causality Behind Choices:

  • Assay Principle: We measure the phosphorylation of a substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody (donor) binds to the phosphorylated substrate, which is labeled with a fluorescent acceptor (e.g., ULight™). When in proximity, excitation of the donor leads to energy transfer and emission from the acceptor. Inhibition of the kinase prevents substrate phosphorylation, resulting in a loss of the FRET signal.

  • ATP Concentration: The ATP concentration is set at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors and that the resulting IC₅₀ values are comparable across different studies.

  • EDTA Quench: The kinase reaction is stopped by adding EDTA, which chelates Mg²⁺ ions essential for kinase activity. This ensures the reaction time is precisely controlled.

G cluster_workflow Biochemical Assay Workflow prep 1. Reagent Preparation - Serial Dilution of Inhibitor - Prepare 2X Kinase Solution - Prepare 2X Substrate/ATP Mix plate 2. Assay Plating (384-well) - Add Inhibitor/DMSO - Add 2X Kinase Solution prep->plate incubate1 3. Pre-incubation (Inhibitor + Kinase) ~15-30 min @ RT plate->incubate1 react 4. Initiate Kinase Reaction - Add 2X Substrate/ATP Mix incubate1->react incubate2 5. Reaction Incubation ~60 min @ RT react->incubate2 stop 6. Stop Reaction & Detect - Add Stop/Detection Mix (EDTA + Eu-Antibody) incubate2->stop incubate3 7. Detection Incubation ~60 min @ RT (dark) stop->incubate3 read 8. Read Plate (TR-FRET Reader) incubate3->read analyze 9. Data Analysis - Calculate TR-FRET Ratio - Plot Dose-Response Curve - Determine IC₅₀ read->analyze

Caption: Workflow for a TR-FRET based biochemical kinase assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the 3-methyl-1H-indazole-7-carbonitrile derivative in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration curve.

  • Assay Plate Setup (Low-Volume 384-well plate):

    • Add 1 µL of each compound dilution (or DMSO as a vehicle control) to the appropriate wells.

    • Prepare a "2X Kinase Solution" in kinase reaction buffer. Add 5 µL to each well.

    • Mix gently and incubate for 30 minutes at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Prepare a "2X Substrate/ATP Solution" containing the fluorescently-labeled substrate peptide and ATP (at 2X the final desired Km concentration) in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of the 2X Substrate/ATP solution to each well. The final reaction volume is 11 µL.

    • Mix, cover the plate, and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a "2X Detection Mix" containing EDTA (to stop the reaction) and the Europium-labeled anti-phospho-antibody in detection buffer.[10]

    • Add 11 µL of the 2X Detection Mix to each well.

    • Cover the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement & Pathway Inhibition (Western Blot)

This protocol assesses whether the inhibitor can access its target in a living cell and inhibit its activity, which is measured by a decrease in the phosphorylation of the kinase itself (autophosphorylation) or a key downstream substrate.[11][12]

Causality Behind Choices:

  • Principle: Western blotting uses antibodies to detect specific proteins. By using a phospho-specific antibody, we can quantify the active, phosphorylated form of the target kinase or its substrate.

  • Cell Line Choice: It is crucial to use a cell line where the target kinase and its pathway are known to be active. For example, for an Aurora kinase inhibitor, a rapidly dividing cancer cell line like HCT116 is appropriate.[5]

  • Loading Control: A housekeeping protein like GAPDH or β-actin is probed on the same blot. This confirms that an equal amount of total protein was loaded in each lane, ensuring that any observed decrease in phosphorylation is due to inhibitor activity and not a loading error.

  • Total vs. Phospho: Comparing the phospho-protein signal to the total protein signal normalizes for any changes in the overall expression of the target protein, providing a more accurate measure of inhibition.

G cluster_workflow Cellular Western Blot Workflow seed 1. Cell Seeding (6-well plates) treat 2. Compound Treatment (Dose-response, 2-24h) seed->treat lyse 3. Cell Lysis (RIPA buffer + inhibitors) treat->lyse quantify 4. Protein Quantification (BCA Assay) lyse->quantify sds 5. SDS-PAGE (Separate proteins by size) quantify->sds transfer 6. Protein Transfer (to PVDF membrane) sds->transfer block 7. Blocking (5% BSA or Milk) transfer->block probe 8. Antibody Incubation - Primary Ab (p-Kinase, Total Kinase, GAPDH) - Secondary Ab (HRP-conjugated) block->probe detect 9. Detection (ECL Substrate + Imager) probe->detect analyze 10. Densitometry Analysis (Normalize p-Kinase to Total Kinase & GAPDH) detect->analyze

Caption: Workflow for analyzing kinase pathway inhibition via Western Blot.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., 500,000 cells/well) in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 500, 1000 nM) for a predetermined time (e.g., 2 hours for rapid signaling events, 24 hours for downstream effects).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the well using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation (14,000 rpm, 15 min, 4°C).

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize the volume of each sample to load an equal amount of protein (e.g., 20 µg) per lane of an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Aurora A (Thr288)).

    • Wash the membrane and incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing:

    • To normalize the data, the membrane can be stripped of antibodies and re-probed for the total kinase protein and a loading control like GAPDH.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Calculate the relative phosphorylation by normalizing the phospho-protein signal to the total protein signal, and then to the loading control. Plot the results to determine the cellular IC₅₀.

Protocol 3: Cell Proliferation / Viability Assay

This assay measures the overall effect of the inhibitor on cell growth and survival, which is the ultimate desired outcome for an anti-cancer agent.

Causality Behind Choices:

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[13] A decrease in luminescence indicates either cytostatic (growth inhibition) or cytotoxic (cell death) effects.

  • Incubation Time: A 72-hour incubation period is standard as it allows for multiple cell doublings, providing a robust window to observe the anti-proliferative effects of the compound.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor in cell culture medium.

    • Add the diluted compound to the wells (e.g., add 100 µL of 2X compound solution to the 100 µL of media already in the well). Include vehicle-only (DMSO) controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle-treated controls (% viability) and plot against the logarithm of inhibitor concentration.

    • Fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The 3-methyl-1H-indazole-7-carbonitrile scaffold is a powerful and versatile starting point for the design of novel kinase inhibitors. Its inherent ability to engage the kinase hinge, combined with the strategic placement of methyl and nitrile groups, provides a solid foundation for developing compounds with high potency and desirable selectivity profiles. By employing a systematic evaluation strategy encompassing biochemical, target engagement, and cellular proliferation assays, researchers can effectively characterize and optimize these molecules, accelerating the journey from a chemical scaffold to a potential therapeutic candidate.

References

  • Liu, C., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Tedesco, C., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. European Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs. (2023). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs Website. [Link]

  • Doerksen, R. J., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry. [Link]

  • Harris, J. R., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Bhat, U. V., et al. (2025). Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]

  • ResearchGate. (2025). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Creative Diagnostics Website. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Website. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery Website. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Website. [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems Website. [Link]

  • Scott, J. S., et al. (2013). Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Gully, C. P., et al. (2018). Characterization of a highly selective inhibitor of the Aurora kinases. ACS Chemical Biology. [Link]

  • Jo, S., et al. (2019). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Safi, D., et al. (2021). Narrative review: mesenchymal-epithelial transition inhibitors—meeting their target. Translational Lung Cancer Research. [Link]

  • Adak, L., et al. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Journal of Medicinal Chemistry. [Link]

  • Hung, H.-C., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. [Link]

  • Al-Salama, Z. T., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules. [Link]

Sources

microwave-assisted synthesis of 3-methyl-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Microwave-Assisted Synthesis of 3-Methyl-1H-Indazole Derivatives

Executive Summary

The 3-methyl-1H-indazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core structure for various kinase inhibitors (e.g., VEGFR, PDGFR), anti-inflammatory agents, and contraceptives. Traditional thermal synthesis of these derivatives—typically involving the condensation of 2-haloacetophenones with hydrazine—suffers from prolonged reaction times (12–24 hours), harsh solvent requirements, and the thermal decomposition of labile hydrazine intermediates.

This application note details a high-efficiency, microwave-assisted protocol that reduces reaction times to under 20 minutes while utilizing water or ethanol as green solvents. By leveraging the specific dielectric heating properties of polar transition states, this method improves yield and purity, providing a robust, self-validating workflow for drug discovery.

Scientific Rationale & Mechanism
2.1 The Microwave Advantage

In this synthesis, microwave irradiation does not merely "heat" the reaction; it exploits the Maxwell-Wagner effect . The reaction proceeds via a polar transition state (Meisenheimer complex). Microwave energy couples directly with these dipolar species, selectively stabilizing the transition state and lowering the activation energy (


) relative to the ground state. This results in a reaction rate enhancement that cannot be replicated by conventional convective heating.
2.2 Reaction Mechanism

The synthesis involves a two-stage cascade sequence:

  • Condensation: Nucleophilic attack of hydrazine nitrogen on the carbonyl carbon of 2-fluoroacetophenone to form a hydrazone intermediate.

  • Cyclization (

    
    ):  Intramolecular nucleophilic aromatic substitution where the hydrazone nitrogen displaces the fluorine atom.
    

Note on Substrate Selection:2-Fluoroacetophenone is the preferred starting material over chloro- or bromo-analogs. In


 mechanisms, the high electronegativity of fluorine inductively stabilizes the anionic intermediate (Meisenheimer complex), making the ring more susceptible to nucleophilic attack, despite fluoride being a poorer leaving group in 

/

reactions.

IndazoleMechanism Start 2-Fluoroacetophenone + Hydrazine Hydrate Inter1 Hydrazone Intermediate Start->Inter1 Condensation (-H2O) TS Meisenheimer Complex (TS) Inter1->TS MW Irradiation (Dielectric Heating) Product 3-Methyl-1H-indazole TS->Product Intramolecular SNAr (-HF)

Figure 1: Mechanistic pathway of the microwave-assisted cyclization. The microwave energy specifically accelerates the rate-limiting intramolecular cyclization step.

Experimental Protocols
3.1 Safety Pre-Check (Critical)
  • Hydrazine Hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood.

  • Microwave Safety: Do not use domestic microwaves. Use a dedicated synthesis reactor (e.g., CEM Discover, Biotage Initiator) with active pressure monitoring. Hydrazine decomposition generates

    
     gas; vessels must be rated for >20 bar.
    
3.2 Protocol A: The "Green" Aqueous Method (Recommended)

This method utilizes water as the solvent, exploiting the "hydrophobic effect" where organic reactants aggregate, accelerating the reaction further.

Reagents:

  • 2-Fluoroacetophenone (1.0 mmol, 138 mg)

  • Hydrazine Hydrate (50–80% aq. solution) (3.0 mmol, excess)

  • Deionized Water (3.0 mL)

  • Optional: 10 mol% L-Proline (as an organocatalyst for difficult substrates)

Step-by-Step Workflow:

  • Loading: In a 10 mL microwave-transparent crimp-top vial, add the 2-fluoroacetophenone.

  • Mixing: Add water. The organic ketone will likely form an oil droplet or suspension. This is normal.

  • Activation: Add hydrazine hydrate dropwise. Cap the vessel immediately with a PTFE/silicone septum.

  • Irradiation (Dynamic Method):

    • Mode: Standard/Dynamic (Temp control, not fixed power).

    • Temperature: 140°C.[1]

    • Ramp Time: 2:00 min.

    • Hold Time: 15:00 min.

    • Pressure Limit: 250 psi (17 bar).

    • Stirring: High (magnetic stir bar is essential for the biphasic mixture).

  • Workup:

    • Cool to <50°C (using compressed air cooling on the reactor).

    • The product usually precipitates as a solid upon cooling.

    • Filter the solid and wash with cold water (

      
       mL) to remove excess hydrazine.
      
    • Recrystallization: Recrystallize from minimal hot ethanol if purity is <95% by HPLC.

3.3 Protocol B: Ethanol Co-Solvent Method

Use this if the starting material is highly lipophilic (e.g., contains long alkyl chains) and fails to react in water.

  • Solvent: Replace water with Ethanol/Water (1:1 v/v).

  • Conditions: Lower temperature to 120°C to manage internal pressure (Ethanol vapor pressure is higher than water).

  • Time: Extend hold time to 20:00 min .

  • Workup: Evaporate ethanol under reduced pressure; precipitate with ice water.

Data Analysis & Validation

The following table summarizes expected outcomes based on substituent electronics.

Substrate (Acetophenone)MethodTemp/TimeYield (%)Observation
2-Fluoroacetophenone A (Water)140°C / 15 min92%Clean precipitation. Best efficiency.
2-Chloroacetophenone A (Water)160°C / 20 min78%Requires higher temp due to weaker leaving group effect in

.
2-Fluoro-4-nitroacetophenone A (Water)120°C / 10 min96%Electron-withdrawing group accelerates

.
2-Fluoro-4-methoxyacetophenone B (EtOH/H2O)150°C / 25 min65%Electron-donating group deactivates ring; requires co-solvent and longer time.
Self-Validating Quality Control (QC)
  • TLC: Mobile phase Hexane:EtOAc (3:1).[2] Product is significantly more polar than the acetophenone starting material.

  • 1H NMR (DMSO-d6): Look for the disappearance of the acetyl methyl singlet (

    
     2.6 ppm) and the appearance of the indazole C3-methyl singlet (
    
    
    
    2.5 ppm) and the diagnostic broad NH singlet (
    
    
    12.5–13.0 ppm).
Troubleshooting & Optimization Workflow

Use the following logic gate to optimize the synthesis for novel derivatives.

OptimizationTree Start Start: 2-Fluoroacetophenone Derivative Solubility Is substrate water soluble or dispersible? Start->Solubility MethodA Run Method A (Water, 140°C) Solubility->MethodA Yes MethodB Run Method B (EtOH/H2O, 120°C) Solubility->MethodB No Check Check LCMS/TLC MethodA->Check MethodB->Check Success Isolate Product Check->Success >90% Conv. Fail1 Incomplete Conversion Check->Fail1 SM Remaining Fail2 Decomposition Check->Fail2 Many Spots Action1 Increase Temp +10°C or Switch to 2-Fluoro Fail1->Action1 Action2 Lower Temp -20°C Check Pressure Fail2->Action2

Figure 2: Decision tree for optimizing reaction conditions based on substrate solubility and initial reaction outcomes.

References
  • Review of Indazole Synthesis: Gaikwad, D. D., et al. "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate." Asian Journal of Research in Chemistry, vol. 5, no. 9, 2012. Link

  • Microwave Mechanism & Green Chemistry: Polshettiwar, V., & Varma, R. S. "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews, 2008. Link

  • Specific Protocol for Tetrahydroindazoles (Analogous Conditions): da Silva, D. L., et al. "Efficient MW-Assisted Synthesis... of Indazole Derivatives." Molecules, 2016.[3] Link

  • Hydrazine Cyclization Mechanism: BenchChem Application Notes. "Protocols for Microwave-Assisted Synthesis of Indazole Derivatives." 2025.[4][5][6] Link

  • General Microwave Synthesis Guide: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

Sources

Application Note: Conversion of 7-Cyanoindazole to Indazole-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chemical transformation of 7-cyanoindazole (1H-indazole-7-carbonitrile) to 1H-indazole-7-carboxylic acid. This moiety is a critical pharmacophore in the synthesis of PARP inhibitors (e.g., Niraparib) and various kinase inhibitors.

While nitrile hydrolysis is a standard organic transformation, the indazole scaffold presents specific solubility and tautomeric challenges. This guide presents two validated protocols: Method A (Alkaline Hydrolysis) , which is the recommended route due to superior impurity rejection, and Method B (Acidic Hydrolysis) , an alternative for substrates sensitive to base.

Mechanistic Insight & Chemical Strategy

The Challenge of the Indazole Core

The 1H-indazole ring contains an acidic proton at the N1 position (


).
  • In Base: The N1 proton is removed, forming an indazole anion. This significantly increases water solubility, facilitating the reaction in aqueous/alcoholic media.

  • In Acid: The N2 nitrogen is protonated. If the medium is too acidic, the electron-withdrawing nature of the protonated ring can deactivate the nitrile carbon toward nucleophilic attack by water, potentially stalling the reaction at the amide stage.

Reaction Pathway

The transformation proceeds via a stepwise nucleophilic addition of water to the nitrile, forming an imidate, then a primary amide, and finally the carboxylic acid with the release of ammonia.

Mechanism Nitrile 7-Cyanoindazole (R-CN) Imidate Imidate Intermediate (R-C(OH)=NH) Nitrile->Imidate +OH-/H2O Amide Primary Amide (R-CONH2) Imidate->Amide Tautomerization AcidSalt Carboxylate Salt (R-COO-) Amide->AcidSalt +OH-/H2O, -NH3 (Rate Limiting Step) FinalAcid Indazole-7-COOH (Product) AcidSalt->FinalAcid +H+ (Workup)

Figure 1: Mechanistic pathway of base-catalyzed nitrile hydrolysis.

Experimental Protocols

Method A: Alkaline Hydrolysis (Recommended)

Rationale: This method utilizes the acidity of the indazole N-H to solubilize the starting material. The final product is isolated by simple acidification, which typically yields high-purity solids.

Materials
ReagentEquivalentsRole
7-Cyanoindazole1.0 eqStarting Material
Sodium Hydroxide (NaOH)5.0 - 10.0 eqReagent/Catalyst
Ethanol (EtOH)Solvent Vol (5-10x)Co-solvent
Water (DI)Solvent Vol (5-10x)Solvent/Reactant
HCl (6N or 12N)As neededAcidification
Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge 7-cyanoindazole, Ethanol, and Water. Stir to create a slurry.

  • Reagent Addition: Add NaOH pellets or 50% w/w NaOH solution.

    • Note: The solution may darken or become homogeneous as the indazole anion forms.

  • Reaction: Heat the mixture to reflux (

    
    C) .
    
    • Critical: Ensure the condenser is vented to a fume hood to allow ammonia gas (

      
      ) to escape. Trapping ammonia pushes the equilibrium forward.
      
  • Monitoring: Monitor by HPLC or TLC (See Section 4) every 2 hours.

    • Endpoint: Disappearance of Nitrile and Amide intermediate.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • (Optional) If insoluble impurities are present, filter the basic solution through Celite.

    • Place the reaction vessel in an ice bath (

      
      C).
      
    • Slowly add 6N HCl dropwise with vigorous stirring.

    • Target pH: 3.0 - 4.0 .

    • Observation: A thick precipitate (off-white to pale yellow) will form.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (

    
    ) to remove excess salts.
    
  • Drying: Dry under vacuum at

    
    C for 12 hours.
    
Method B: Acidic Hydrolysis (Alternative)

Rationale: Used when base-labile functional groups are present (unlikely on the core scaffold) or if the specific salt form is desired directly.

Materials
ReagentEquivalentsRole
7-Cyanoindazole1.0 eqStarting Material
Sulfuric Acid (

)
50% v/vReagent/Solvent
Acetic Acid (AcOH)Solvent Vol (5x)Co-solvent (increases solubility)
Procedure
  • Setup: Round-bottom flask with reflux condenser.

  • Addition: Dissolve 7-cyanoindazole in Glacial Acetic Acid.

  • Acidification: Slowly add 50% aqueous

    
     (Caution: Exothermic).
    
  • Reaction: Heat to reflux (

    
    C) for 6–12 hours.
    
  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture onto crushed ice (

      
       reaction volume).
      
    • The product may precipitate directly. If not, carefully adjust pH to ~3-4 with NaOH solution to induce precipitation.

  • Isolation: Filter and wash with water.[1]

Process Analytical Technology (PAT) & Validation

To ensure the protocol is "self-validating," you must confirm the transformation of the functional groups.

In-Process Control (IPC) Criteria
MethodObservation (Starting Material)Observation (Product)
HPLC (Reverse Phase) Retention Time (

) = X min

shifts earlier (more polar).
TLC (5% MeOH/DCM) High

Low

(streaks near baseline due to acidity).
LC-MS (ESI+)


(Mass shift +19 Da).

Mass Calculation Note: Nitrile (


, MW 143.15) 

Acid (

, MW 162.15).

(Net gain of

, loss of

).
Troubleshooting Workflow

Troubleshooting Start IPC Check (4 hours) Check1 Is Nitrile present? Start->Check1 Check2 Is Amide present? Check1->Check2 No Action1 Continue Reflux Check1->Action1 Yes Action2 Add more Base/Acid Increase Temp Check2->Action2 Yes (Stalled) Action3 Proceed to Workup Check2->Action3 No (Complete) Action1->Start Wait 2h Action2->Start Wait 2h

Figure 2: Decision tree for reaction monitoring.

Safety & Handling

  • Ammonia Evolution: The reaction releases ammonia gas. Perform in a well-ventilated fume hood.

  • Cyanide Risk (Low but Non-Zero): While hydrolysis releases ammonia, thermal decomposition of nitriles under extreme stress can theoretically release traces of HCN, though unlikely in aqueous hydrolysis. Standard PPE is required.

  • Exotherms: Acidifying the basic reaction mixture (Method A) is highly exothermic. Add acid slowly on ice.

References

  • Standard Protocol for Indazole Carboxylates

    • Synthesis of 1H-indazole-7-carboxylic acid derivatives. (See WO2014088983A1).
  • General Nitrile Hydrolysis Methodology: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for nitrile to acid hydrolysis using aqueous NaOH or H2SO4).
  • Indazole Solubility & Properties

    • Cayman Chemical.[2][3] Product Information: Indazole Derivatives Solubility.

  • Analogous Synthesis (Indazole-3-carboxylic acid)

    • Demonstrates the stability of the indazole ring under refluxing basic conditions (NaOH/W

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-methyl-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-IND-7CN-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Enemy" Profile

You are encountering precipitation or low solubility with 3-methyl-1H-indazole-7-carbonitrile . This is a common challenge with substituted indazoles. To solve this, we must move beyond simple "mix and pray" approaches and engineer the solvent system based on the molecule's specific physicochemical properties.

Compound Dossier:

  • Core Structure: Planar, aromatic indazole ring (highly lipophilic/hydrophobic).[1]

  • Substituents:

    • 3-Methyl: Increases lipophilicity (LogP) relative to the parent indazole, favoring crystal lattice stability over aqueous solvation.

    • 7-Carbonitrile (Cyano): A strong electron-withdrawing group (EWG). While it adds a dipole, it does not provide sufficient hydrogen bonding capacity to overcome the lattice energy of the aromatic stack.

  • Ionization (The Trap): The N1-proton is weakly acidic. While the 7-CN group increases acidity compared to unsubstituted indazole (pKa ~13.8), the pKa likely remains in the range of 10.5–11.5 .

    • Implication: At physiological pH (7.4), the molecule is >99.9% neutral . Adjusting pH within the biological range (pH 5–8) will have zero effect on solubility.

Troubleshooting Guide: Step-by-Step Optimization
Phase 1: The "Golden" Stock Solution

Issue: Many solubility problems originate from a "wet" or degraded stock solution.

Protocol:

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) . Avoid Ethanol; indazoles often crystallize out of alcohols upon aqueous dilution more readily than from DMSO.

  • Concentration: Prepare a 10 mM to 50 mM stock.

    • Why? Higher concentrations (100 mM+) often crash out immediately upon hitting the buffer interface due to local supersaturation.

  • Storage: Aliquot immediately into single-use vials. Store at -20°C.

    • Warning: DMSO is hygroscopic. Repeated opening pulls water from the air, causing the compound to crash inside the stock vial over time.

Phase 2: Aqueous Dilution (The "Crash" Point)

Issue: Adding DMSO stock directly to a static buffer causes local precipitation that never re-dissolves.

Correct Mixing Technique:

  • Turbulence First: Vortex the buffer before adding the compound.

  • Sub-surface Injection: Inject the DMSO stock directly into the center of the vortexing buffer. Do not let drops run down the side of the tube.

  • Limit DMSO: Keep final DMSO concentration ≤ 1% (v/v) if possible. Above 1%, you risk solvent effects in bioassays; below 0.1%, the compound may not stay in solution.

Advanced Formulation Strategies

If the standard DMSO-to-Buffer dilution fails (precipitation visible or loss of potency), implement the following strategies in order.

Strategy A: The Cosolvent Shift (PEG-400)

Polyethylene Glycol 400 (PEG-400) acts as an amphiphilic interface, reducing the surface tension between the hydrophobic drug and water.

  • Recipe: 5% DMSO + 40% PEG-400 + 55% Water/Buffer.

  • Applicability: Best for in vivo dosing (IP/PO) or high-concentration biochemical assays. Not suitable for sensitive cell-based assays due to PEG cytotoxicity.

Strategy B: The "Silver Bullet" (Cyclodextrins)

This is the most robust solution for indazoles. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic indazole core hides inside the donut-shaped sugar ring, while the hydrophilic exterior interacts with the buffer.

Protocol: HP-β-CD Complexation

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your buffer of choice (e.g., PBS). Filter sterilize (0.22 µm).

  • Add Compound: Add your DMSO stock to this vehicle while vortexing.

  • Equilibration: Shake at room temperature for 30–60 minutes.

    • Mechanism:[2] This allows the thermodynamic equilibrium to shift toward the inclusion complex, effectively "pulling" the drug into solution.

Diagnostic Decision Tree

Use this logic flow to determine the correct solvent system for your specific assay.

SolubilityOptimization Start Start: 3-methyl-1H-indazole-7-CN Solubility Issue AssayType What is the Assay Type? Start->AssayType CellBased Cell-Based / Enzyme Assay (Sensitive to solvents) AssayType->CellBased InVivo In Vivo / PK Study (High conc. needed) AssayType->InVivo Step1 Standard: 0.5% DMSO in Buffer CellBased->Step1 Formulation1 40% PEG-400 / 10% EtOH / 50% Saline InVivo->Formulation1 Check1 Precipitation? Step1->Check1 Step2 Add 0.1% Tween-80 or Pluronic F-127 Check1->Step2 Yes Done Proceed to Assay Check1->Done No Check2 Precipitation? Step2->Check2 Step3 Use HP-beta-Cyclodextrin (10-20% w/v) Check2->Step3 Yes

Caption: Logical workflow for selecting the optimal solubility enhancement strategy based on assay constraints.

Frequently Asked Questions (FAQ)

Q: Can I acidify the buffer to protonate the molecule and dissolve it? A: No. The pyridine-like nitrogen (N2) on the indazole ring is extremely weakly basic (pKa < 2). You would need to drop the pH below 2 to achieve significant ionization, which is incompatible with most biological assays.

Q: My compound precipitates after 4 hours. Why? A: You are observing "Kinetic Solubility" vs. "Thermodynamic Solubility."

  • Kinetic Solubility: The compound stays in solution temporarily because the crystal nucleation has not yet started.

  • Thermodynamic Solubility: The true equilibrium limit.

  • Fix: If you need long incubation times, you must stay below the thermodynamic solubility limit. Use the HP-β-CD protocol (Strategy B) to raise this limit artificially.

Q: Can I use sonication to redissolve the precipitate? A: Use with caution. Sonication generates heat and can degrade the compound or the buffer components. If you must sonicate, use a water bath sonicator (not a probe) for short bursts (5s) and ensure the sample does not heat up. If it precipitates again immediately after stopping, the solution is supersaturated and invalid.

Summary of Key Data
ParameterValue / CharacteristicImplication
LogP (Predicted) ~2.0 – 2.5Moderately lipophilic; requires organic cosolvent.
pKa (Acidic) ~10.5 – 11.5 (Estimated)Neutral at pH 7.4. pH adjustment is ineffective.
H-Bond Donors 1 (N-H)Limited interaction with water.
Preferred Stock DMSO (Anhydrous)Avoid freeze-thaw cycles.
Best Excipient HP-β-CyclodextrinPrevents aggregation; biologically inert.
References
  • BenchChem. In-Depth Technical Guide: Physicochemical Properties of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. (Note: General indazole property reference). Link

  • PubChem. 3-methyl-1H-indazole Compound Summary. National Library of Medicine. Link

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. (Review of amorphous solid dispersions and cyclodextrin complexation). Link

  • Organic Chemistry Data. Equilibrium pKa Table (DMSO/Water). (Reference for acidity of heterocycles). Link

  • Journal of Pharmaceutical Sciences. Solubility of Buffers in Aqueous–Organic Effluents. (Guide on buffer-cosolvent compatibility). Link

Sources

troubleshooting low yields in 7-cyanoindazole hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Cyanoindazole Hydrolysis Optimization

Subject: Troubleshooting Low Yields in the Synthesis of 1H-Indazole-7-Carboxylic Acid From: Dr. A. Vance, Senior Application Scientist To: Research & Development Team

Executive Summary

The hydrolysis of 7-cyanoindazole (1H-indazole-7-carbonitrile) to its corresponding carboxylic acid is deceptively simple. While the transformation of a nitrile to an acid is a textbook reaction, the C7 position on the indazole ring introduces unique steric and electronic challenges.

This guide addresses the three most common failure modes reported by our users:

  • The "Amide Trap": The reaction stalls at the intermediate carboxamide.

  • The "Isoelectric Phantom": The product forms but is lost during aqueous workup due to incorrect pH control.

  • The "Brick Dust" Effect: Poor solubility of the starting material prevents reaction initiation.

Part 1: Diagnostic Workflow

Before altering reagents, determine where the mass balance is being lost. Use this decision tree to identify your specific failure mode.

TroubleshootingFlow Start Low Yield Detected Analyze Analyze Crude Mixture (LCMS / NMR) Start->Analyze Result1 SM Remaining (No Reaction) Analyze->Result1 Result2 Major Peak: M+18 (Carboxamide) Analyze->Result2 Result3 Clean Conversion but Low Recovery Analyze->Result3 Action1 Solubility Issue: Switch to Glycol/High-T Result1->Action1 Action2 The Amide Trap: Add H2O2 or Switch to Acid Result2->Action2 Action3 Workup Issue: Isoelectric Point Failure Result3->Action3

Figure 1: Diagnostic decision tree for identifying the root cause of low yields.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: The "Amide Trap" (Incomplete Hydrolysis)

User Question: "My LCMS shows 90% conversion to the amide (M+18), but it won't hydrolyze further to the acid, even after refluxing in NaOH for 24 hours."

Technical Insight: The hydrolysis of a nitrile proceeds in two distinct steps:

  • Nitrile

    
     Amide:  Often rapid, accelerated by hydroxide.
    
  • Amide

    
     Acid:  The rate-determining step.
    At the C7 position, the amide carbonyl is sterically crowded by the bridgehead carbons of the fused ring system. This "ortho-effect" prevents the tetrahedral intermediate from forming easily, causing the reaction to stall.
    

Corrective Protocol: If basic hydrolysis stalls, you must increase the nucleophilicity of the attacking species or the temperature.

  • Option A (Peroxide Assist): Add 30%

    
     to your basic mixture. The hydroperoxide anion (
    
    
    
    ) is a potent nucleophile (alpha-effect) that can accelerate the hydrolysis of the nitrile to the amide, and the oxidative conditions often help drive the amide to the acid.
  • Option B (Temperature Spike): Ethanol/Water reflux (

    
    C) is often insufficient. Switch to Ethylene Glycol/KOH  and heat to 
    
    
    
    C. The higher boiling point overcomes the activation energy barrier of the sterically hindered amide.
Issue 2: The "Isoelectric Phantom" (Workup Losses)

User Question: "The reaction looks complete on TLC, but when I acidify to extract, the product disappears or stays in the water. I get <20% isolated yield."

Technical Insight: This is the most common error. 7-Indazole carboxylic acid is amphoteric .

  • High pH (>10): Exists as the dicarboxylate dianion (COO⁻ / N⁻). Soluble in water.

  • Low pH (<1): Exists as the cation (COOH / NH₂⁺). Soluble in water.

  • Isoelectric Point (pI): The neutral, zwitterionic form is least soluble and precipitates. For indazoles, this usually occurs between pH 3.0 and 4.0 .[1]

If you acidify blindly to pH 1 (using conc. HCl), you will re-dissolve your product as the hydrochloride salt.

Corrective Protocol (The "Buffered Precipitation"):

  • Cool the reaction mixture to

    
    C.
    
  • Do not dump acid in. Slowly add 1N HCl while monitoring with a pH meter.

  • Target pH 3.5 .

  • Allow the suspension to stir for 30 minutes to ripen the crystals.

  • Filter the solid.[1] Do not wash with excess water ; wash with a small amount of cold ethyl acetate or ether to remove impurities without dissolving the product.

Issue 3: Solubility & Aggregation

User Question: "The starting material (7-cyanoindazole) just floats in the aqueous base. It never dissolves."

Technical Insight: Fused heterocycles like indazoles have high lattice energy due to


-stacking. Aqueous NaOH/KOH is a poor solvent for the organic starting material, leading to a biphasic system where reaction only occurs at the interface.

Corrective Protocol:

  • Cosolvent: Use a 1:1 mixture of Ethanol (or Dioxane) and Water .

  • Phase Transfer: If you must use strictly aqueous conditions, add 5 mol% TBAB (Tetrabutylammonium bromide) to shuttle the hydroxide ions into the organic phase.

Part 3: Validated Experimental Protocols

These protocols are designed to be self-validating. If Step X fails, do not proceed to Step Y.

Method A: High-Temperature Basic Hydrolysis (Recommended)

Best for: Sterically hindered substrates where mild conditions stall.

ParameterSpecification
Reagents KOH (10 equiv), Ethylene Glycol (Solvent), Water (Trace)
Concentration 0.5 M
Temperature 150°C
Time 4 - 6 Hours

Step-by-Step:

  • Dissolve 7-cyanoindazole in ethylene glycol.

  • Add KOH pellets (10 equiv) and 1 mL of water (essential for the stoichiometry).

  • Heat to

    
    C.
    
    • Checkpoint: Monitor by HPLC.[2] The nitrile peak should vanish within 1 hour. The amide peak will grow and then slowly decay. Do not stop until the amide is <5%.

  • Cool to room temperature. Dilute with 3 volumes of water.

  • Critical Step: Acidify dropwise with 6N HCl to pH 3-4 .

  • Filter the off-white precipitate.

  • Dry in a vacuum oven at

    
    C.
    
Method B: Acidic Hydrolysis (The "Hammer")

Best for: Substrates sensitive to oxidation or base-mediated ring opening.

ParameterSpecification
Reagents H₂SO₄ (conc) / Water / Acetic Acid (1:1:1)
Temperature Reflux (approx. 110°C)
Time 12 - 24 Hours

Step-by-Step:

  • Suspend 7-cyanoindazole in a mixture of Water and Acetic Acid (1:1).

  • Carefully add concentrated

    
     (Caution: Exotherm).
    
  • Reflux overnight.

  • Pour onto crushed ice.

  • Adjust pH to ~3.5 with NaOH solution (Caution: Heat generation).

  • Collect precipitate.

Part 4: Mechanistic Visualization

Understanding the energy landscape helps explain why the reaction stalls.

ReactionPathway SM 7-Cyanoindazole (R-CN) TS1 Transition State 1 (Fast) SM->TS1 + OH- / H2O Inter Carboxamide (R-CONH2) *STALL POINT* TS1->Inter TS2 Transition State 2 (High Energy Barrier due to Sterics) Inter->TS2 + Heat / Time Prod 7-Carboxyindazole (R-COOH) TS2->Prod

Figure 2: Reaction pathway showing the high energy barrier at the amide hydrolysis step due to steric hindrance at position 7.

References

  • Relevance: Provides baseline physical properties and general synthesis routes via methyl ester hydrolysis.
  • Relevance: Highlights the "Amide Trap" and the necessity of stepwise oxidation/hydrolysis protocols for substituted indazoles.
  • ChemGuide . Hydrolysis of Nitriles. Retrieved March 1, 2026, from [Link]

    • Relevance: Foundational mechanism for acid/base hydrolysis and the role of pH in isol
  • PubChem . 1H-Indazole-7-carboxylic acid Data. Retrieved March 1, 2026, from [Link]

    • Relevance: Verifies the amphoteric nature and structural data essential for calcul

Sources

Indazole N-Alkylation Technical Support Center: Troubleshooting & Selectivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize the indazole core. The ambidentate nature of indazoles makes regioselectivity (N1 vs. N2) the primary hurdle, often compounded by side reactions such as over-alkylation (quaternary salt formation) or stalled conversions. This guide moves beyond basic protocols, providing a mechanistic understanding of why these side reactions occur and how to engineer your reaction conditions to prevent them.

Mechanistic Grounding: The N1 vs. N2 Conundrum

Indazoles exist in a tautomeric equilibrium between the 1H-indazole and 2H-indazole forms. Deprotonation yields a mesomeric indazolide anion where the negative charge is delocalized across both nitrogen atoms[1]. The regiochemical outcome of alkylation is a delicate balance of thermodynamics and kinetics:

  • Thermodynamic Control (N1): The 1H-indazole tautomer is generally more thermodynamically stable[1]. Equilibration conditions or specific cation-coordination states drive the reaction toward the N1-alkylated product[2].

  • Kinetic/Steric Control (N2): Alkylation at N2 can be kinetically favored under specific conditions (like Mitsunobu coupling) or when severe steric hindrance blocks the N1 position[2].

Mechanism Indazole 1H-Indazole (Thermodynamically Stable) Anion Mesomeric Indazolide Anion (Delocalized Charge) Indazole->Anion Deprotonation (e.g., NaH) N1 N1-Alkyl Indazole (Thermodynamic Product) Anion->N1 NaH / THF (Cation Coordination) N2 N2-Alkyl Indazole (Kinetic/Steric Product) Anion->N2 Mitsunobu Conditions or C7-Steric Bulk

Mechanistic divergence of indazole N-alkylation under thermodynamic vs. kinetic control.

Troubleshooting FAQs

Q1: My alkylation yields an inseparable 1:1 mixture of N1 and N2 isomers. How do I exclusively drive N1 selectivity? Causality & Solution: Mixed regioselectivity typically arises when using weak bases (like K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (DMF), which leaves the highly reactive, naked indazolide anion free to react at either nitrogen[1]. To achieve >99% N1 selectivity, switch to Sodium Hydride (NaH) in Tetrahydrofuran (THF) [2]. The sodium cation tightly coordinates with the N2 atom (and potentially electron-rich substituents at the C3 position), sterically shielding N2 and directing the electrophile exclusively to N1[1].

Q2: I specifically need the N2-alkylated isomer for my SAR study. How can I reverse the natural N1 preference? Causality & Solution: You must override the thermodynamic preference for N1. There are two primary strategies:

  • Mitsunobu Conditions: Reacting the 1H-indazole with an alcohol, triphenylphosphine (PPh₃), and DIAD/DEAD shifts the mechanism, strongly favoring the N2 regioisomer (often yielding a 1:2.5 ratio of N1:N2)[2].

  • Steric Engineering: If your synthetic route allows, installing a bulky or electron-withdrawing group at the C7 position (e.g., -NO₂ or -CO₂Me) creates severe steric clash at the adjacent N1 position, forcing the alkylation to occur at N2 with ≥96% selectivity[2].

Q3: I am observing dark reaction mixtures and mass spec indicates dialkylation (indazolium salts). How do I prevent over-alkylation? Causality & Solution: N-alkylated indazoles remain nucleophilic. If the reaction temperature is too high or the electrophile (e.g., alkyl triflates or primary iodides) is too reactive, a second alkylation occurs, forming a quaternary indazolium salt[3].

  • Prevention: Strictly control electrophile stoichiometry (1.05 - 1.1 equivalents max). Maintain the reaction at 0 °C during electrophile addition, only warming to room temperature if necessary[1]. Avoid excessive heating unless the substrate is exceptionally hindered[3].

Q4: Standard alkyl halides are failing to couple with my indazole, yielding mostly unreacted starting material. What is the alternative? Causality & Solution: Highly hindered aliphatic electrophiles undergo sluggish Sₙ2 reactions, allowing side reactions or degradation to outcompete product formation. A highly effective, modern alternative is a two-step reductive amination approach [4]. By reacting the indazole with an aldehyde to form an enamine intermediate, followed by hydrogenation, you bypass the Sₙ2 pathway entirely. This method is highly robust, scalable, and yields exclusive N1 selectivity without any N2-alkyl side products[4].

Quantitative Selectivity Matrix

To facilitate rapid decision-making, the following table summarizes the expected regiochemical outcomes based on specific reagent and substrate combinations[1][2][4].

Substrate / SubstituentReagents (Base/Solvent)Alkylating AgentMajor ProductExpected N1:N2 Ratio
Unsubstituted 1H-IndazoleK₂CO₃ / DMFAlkyl BromideMixture~ 1.5 : 1
3-Substituted (e.g., 3-COMe)NaH / THFAlkyl BromideN1-Alkyl> 99 : 1
C7-Substituted (e.g., 7-NO₂)NaH / THFAlkyl BromideN2-Alkyl< 4 : 96
Unsubstituted 1H-IndazolePPh₃, DIAD / THFPrimary AlcoholN2-Alkyl~ 1 : 2.5
Unsubstituted 1H-IndazoleAldehyde, then H₂AldehydeN1-Alkyl> 99 : 1 (Exclusive)
Validated Experimental Protocols
Protocol A: Highly Selective N1-Alkylation (Thermodynamic Control)

Self-validating mechanism: The use of NaH in a non-polar solvent (THF) ensures tight ion-pairing, while the 0 °C addition prevents kinetic over-alkylation.

  • Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Argon), add the substituted 1H-indazole (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration[1].

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir the suspension at 0 °C for 30 minutes until hydrogen evolution ceases[1].

  • Alkylation: Dropwise, add the alkyl bromide (1.1 equiv). The slow addition prevents a local excess of the electrophile, mitigating indazolium salt formation[1].

  • Propagation & Quench: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor via LC-MS. Quench carefully with a saturated aqueous solution of NH₄Cl[1].

  • Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to afford the N1-alkylated indazole[1].

Protocol B: Selective N2-Alkylation (Mitsunobu Conditions)

Self-validating mechanism: The Mitsunobu intermediate kinetically drives the nucleophilic attack from the less sterically hindered, albeit thermodynamically less stable, N2 position.

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired primary alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere[1].

  • Activation: Dropwise, add a solution of Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF[1].

  • Propagation: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS to ensure complete consumption of the starting material[1].

  • Isolation: Concentrate the reaction mixture under reduced pressure. The primary challenge here is removing triphenylphosphine oxide. Purify the residue by column chromatography on silica gel, utilizing a gradient that separates the desired N2-alkylated indazole from the oxide byproduct[1].

Troubleshooting Workflow Diagnostics

Diagnostics Start Analyze Reaction Outcome Mix Poor Selectivity (N1/N2 Mixture) Start->Mix Over Over-Alkylation (Quaternary Salts) Start->Over Low Low Conversion (Steric Hindrance) Start->Low FixMix Switch Base/Solvent to NaH / THF Mix->FixMix N1 Target FixOver Lower Temp to 0°C & Limit Electrophile to 1.05 eq Over->FixOver Prevent Salts FixLow Pivot to Reductive Amination Pathway Low->FixLow Bulky Alkyls

Diagnostic workflow for resolving common side reactions during indazole N-alkylation.

References

1.[1] BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support. 2.[2] Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. 3.[3] BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. BenchChem. 4.[4] RSC Advances. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry.

Sources

Technical Support Center: Crystallization Engineering for 7-Cyanoindazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Crystallization Anomalies in 7-Substituted Indazoles

Introduction: The "7-Cyano" Challenge

Welcome to the technical support hub. If you are working with 7-cyanoindazole derivatives, you are likely encountering a specific set of physical chemistry challenges.

While the indazole core is generally robust, the introduction of a nitrile (cyano) group at the 7-position drastically alters the electronic landscape of the molecule. It introduces a strong dipole moment and withdraws electron density from the pyrazole ring, significantly increasing the acidity of the N-H proton compared to unsubstituted indazole.

This guide addresses the three most common "failure modes" reported by medicinal chemists: Persistent Oiling (LLPS) , Solvate Formation , and Nucleation Failure .

Module 1: Resolving "Oiling Out" (Liquid-Liquid Phase Separation)

User Issue: "My crude product comes out as a sticky red/brown oil upon cooling, even though the pure compound is a solid. Scratching the flask just smears the oil."

Technical Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable limit of the oil phase is reached before the solubility limit of the crystalline phase. The 7-cyano group enhances


-stacking interactions, but impurities (often regioisomers from the cyclization step) disrupt the lattice formation, lowering the melting point below the boiling point of your solvent.
Protocol: The "Cloud Point" Seeding Technique

Do not simply cool the solution to


. Rapid cooling promotes oiling.
  • Determine Solubility: Dissolve 100 mg of crude in the minimum amount of Ethyl Acetate (EtOAc) at reflux.

  • The Anti-Solvent Titration:

    • Maintain reflux.[1][2]

    • Add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.[3][4]

    • Add 1-2 drops of EtOAc to clear it again.[3][4]

  • The Critical Seed:

    • Remove from heat and let it cool to roughly

      
       (warm to touch).
      
    • Add a seed crystal (if available) or scratch the glass interface vigorously.

    • Crucial Step: If an oil droplet forms, reheat until it dissolves, then cool slower with more vigorous stirring.[4]

  • Aging: Once solids appear, hold the temperature constant (do not ice yet!) for 30 minutes to allow Ostwald ripening.

  • Final Isolation: Cool to room temperature, then

    
    . Filter and wash with 1:3 EtOAc:Heptane.
    
Visual Troubleshooting: The Oiling-Out Decision Tree

OilingOut Start Crude Material (Oiling Out) CheckPurity Check HPLC Purity Start->CheckPurity PurityHigh Purity > 90% CheckPurity->PurityHigh Clean PurityLow Purity < 85% CheckPurity->PurityLow Dirty SolventSwitch Switch Solvent System (Avoid DCM/MeOH) PurityHigh->SolventSwitch If chlorinated solvents used SeedProtocol Apply Cloud Point Seeding Protocol PurityHigh->SeedProtocol If standard solvents used ChemPurify Go to Module 3 (Acid-Base Swing) PurityLow->ChemPurify SolventSwitch->SeedProtocol Success Crystalline Solid SeedProtocol->Success

Figure 1: Decision logic for addressing oiling out.[3][4] Note that high impurity levels require chemical purification before crystallization attempts.[4]

Module 2: Solvate Control & Polymorphs

User Issue: "The NMR looks clean, but the melting point is broad or 20 degrees lower than reported. The crystals turn opaque when left on the bench."

Technical Diagnosis: Nitriles are notorious for forming channel solvates . The nitrogen lone pair on the cyano group (


) can coordinate with solvents, particularly chlorinated ones (DCM, Chloroform) or water.[3] If your crystals turn opaque, they are efflorescing  (losing solvent from the lattice), which collapses the crystal structure into an amorphous powder.
Solvent Selection Matrix
Solvent ClassSuitability for 7-CN-IndazoleRisk FactorRecommendation
Chlorinated (DCM/CHCl

)
High Solubility High Risk: Forms solvates easily.[3][4]Avoid for final step. Use only for transport.
Alcohols (MeOH/EtOH) Moderate Solubility Medium Risk: H-bond competition with N-H.[3]Good for recrystallization if mixed with water.
Esters (EtOAc/IPAc) Good Solubility Low Risk: Forms stable polymorphs.[3]Primary Choice.
Nitriles (MeCN) High Solubility Medium Risk: Self-interaction competition.[3]Use only if others fail.

Corrective Action (Slurry Conversion): If you suspect a solvate:

  • Suspend the solid in a non-solvating solvent (e.g., Isopropyl Ether or Heptane with 5% EtOH).

  • Stir rapidly at

    
     for 12-24 hours.
    
  • This thermodynamic drive forces the rearrangement of the lattice to the stable, non-solvated polymorph.

Module 3: Chemical Purification (The Acid-Base Swing)

User Issue: "Recrystallization failed completely. The material is dark and gummy."

Technical Diagnosis: The 7-cyano group is electron-withdrawing.[3][4] This lowers the


 of the indazole N-H proton to approximately 11-12  (compared to ~14 for unsubstituted indazole).[3] We can exploit this acidity to separate the product from neutral impurities (tars) without chromatography.
The "pH Swing" Protocol
  • Dissolution: Dissolve the crude gum in 1M NaOH (aq). The 7-cyanoindazole will deprotonate and dissolve as the sodium salt.

    • Note: Neutral organic impurities (starting materials, tars) will remain undissolved.

  • Filtration: Filter the aqueous solution through a Celite pad to remove the insoluble "tar."

  • Precipitation: Slowly add 1M HCl or Acetic Acid to the filtrate while stirring.

    • Target pH: Adjust to pH ~6-7.[3][4]

  • Collection: The protonated 7-cyanoindazole will precipitate as a solid (often much cleaner/lighter in color).

Visual Workflow: Acid-Base Purification

AcidBase Crude Crude Mixture (Neutral Impurities + Product) NaOH Add 1M NaOH Crude->NaOH Filter Filter (Remove Solids) NaOH->Filter Filtrate Filtrate (Product as anion) Filter->Filtrate Keep Residue Solid Waste (Neutral Tars) Filter->Residue Discard Acidify Acidify to pH 7 (Acetic Acid) Filtrate->Acidify Precip Pure Precipitate Acidify->Precip

Figure 2: The Acid-Base Swing utilizes the acidity of the 7-cyanoindazole N-H to remove non-acidic impurities.[3][4]

Frequently Asked Questions (FAQs)

Q: Can I use water as an anti-solvent with Ethanol? A: Yes, but with caution. The nitrile group can act as a weak H-bond acceptor. If you add water too fast, you will crash out amorphous material. Use the "Hot Water" method: Dissolve in hot EtOH, then add hot water until turbid, then cool slowly.

Q: My product is yellow. Is that normal? A: Pure 7-cyanoindazole derivatives are typically off-white to pale beige.[3][4] A bright yellow color usually indicates contamination with nitro-precursors (if synthesized via nitro-reduction) or azo-impurities.[3][4] A charcoal filtration step (in hot EtOAc) is recommended.

Q: Why does my yield drop when I use Acetone? A: Indazoles are highly soluble in acetone. Unless you cool to


 and use a lot of anti-solvent (Pentane/Heptane), significant material remains in the mother liquor.[3]
References
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization).

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Mechanisms of Solvate Formation). [3]

  • Claramunt, R. M., et al. (2005). "The tautomerism of indazoles in the solid state." Arkivoc, (ix), 37-46.[3][4] (Discussion on Indazole Packing/Tautomers).

  • Vera, M. D., & Joullié, M. M. (2002). "Natural products as probes of cell biology: 20 years of didemnin research." Medicinal Research Reviews (Context on peptide/heterocycle solubility issues). [3]

  • Mettler Toledo. (2024). "Oiling Out in Crystallization - Troubleshooting Guide." (General LLPS Mechanisms).

Sources

stability of 3-methyl-1H-indazole-7-carbonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Stability & Handling Under Basic Conditions

Status: Open | Priority: High | Assigned To: Senior Application Scientist[1]

Introduction: The "Help Desk" Context

Welcome to the technical support hub for 3-methyl-1H-indazole-7-carbonitrile . You are likely here because you are observing unexpected behavior—yield loss, color changes, or "ghost peaks" in your LCMS—while exposing this scaffold to basic conditions (e.g.,


, 

,

, or metal hydrides).

This guide treats your chemical stability issues as "support tickets." We analyze the molecular "bugs" (instability) and provide "patches" (protocols) to resolve them.

Module 1: The Core Issue (Nitrile Hydrolysis)

The Bug: "My product mass is increasing by +18 or +19 Da, and the nitrile peak (~2230 cm⁻¹) is disappearing."

Root Cause Analysis

The nitrile group at the C7 position is the "soft target" of this molecule. Under aqueous basic conditions (even trace moisture), the hydroxide ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) acts as a nucleophile, attacking the electrophilic carbon of the nitrile.

This is a two-step degradation pathway:

  • Hydration: The nitrile converts to a primary amide (Mass +18 ).[1]

  • Saponification: The amide hydrolyzes to a carboxylic acid (carboxylate salt in base) (Mass +1 (net) or +19 depending on ionization mode).[1]

Critical Factor: The 7-position is sterically crowded (ortho to the bridgehead nitrogen), which slows this process compared to a 4- or 5-cyano isomer, but it does not prevent it, especially at elevated temperatures (


).[1]
Visualizing the "Bug" (Degradation Pathway)

NitrileHydrolysis Nitrile Starting Material (Nitrile) MW: 157.17 Imidate Imidate Intermediate Nitrile->Imidate OH- / H2O (Nucleophilic Attack) Amide Primary Amide (Degradant A) MW: 175.19 (+18) Imidate->Amide Tautomerization Carboxylate Carboxylate Salt (Degradant B) Water Soluble Amide->Carboxylate OH- / Heat (Saponification)

Figure 1: Stepwise hydrolysis mechanism.[1] Note that the Amide is often a stable isolable impurity if the reaction is stopped early.

Troubleshooting Steps
  • Symptom: LCMS shows M+18 peak.

    • Fix: Your solvent is "wet."[1] Switch to anhydrous solvents (THF, DMF, Dioxane) and use molecular sieves.[1]

  • Symptom: Low recovery after extraction.

    • Fix: You likely formed the Carboxylate (Degradant B).[1] It is highly water-soluble in basic pH.[1] You must acidify the aqueous layer to pH 3-4 to precipitate the carboxylic acid (3-methyl-1H-indazole-7-carboxylic acid) to confirm its presence.

Module 2: The "Red Herring" (N-H Deprotonation)

The Bug: "Upon adding base, my reaction turned bright yellow/orange, and the starting material disappeared from the organic layer."

Root Cause Analysis

This is not degradation; it is a reversible equilibrium.[1] The N-H proton of the indazole ring is acidic (


).[2]
  • Weak Bases (

    
    ):  Partial deprotonation.[1]
    
  • Strong Bases (

    
    ):  Complete deprotonation to the Indazolide Anion .[1]
    

The anion is negatively charged, highly polar, and often colored (yellow/orange) due to extended conjugation. It will partition into the aqueous layer during extraction if the pH remains high.

Visualizing the Equilibrium

Deprotonation Neutral Neutral Indazole (Organic Soluble) pKa ~13.8 Anion Indazolide Anion (Water Soluble / Colored) Nucleophilic Neutral->Anion Deprotonation (Fast) Base Base (B:) Base->Neutral Proton Source (Quench)

Figure 2: The reversible acid-base equilibrium.[1] This is a feature, not a bug, often required for alkylation reactions.

Module 3: Compatibility Matrix & Protocols
Base Compatibility Table

Use this chart to select the correct base for your intended reaction (e.g., alkylation vs. coupling) to minimize nitrile hydrolysis.[1]

Base TypeExamplesRisk LevelRecommended Conditions
Non-Nucleophilic TEA, DIPEA, DBULow Safe at reflux (anhydrous).[1]
Carbonates

,

Medium Safe at RT.[1] Risk of hydrolysis at

if wet.
Hydroxides NaOH, KOH, LiOHCritical AVOID. Will hydrolyze nitrile to acid rapidly.[1]
Strong/Anhydrous NaH, LiHMDS, NaHMDSLow *Safe only if strictly anhydrous.[1] Moisture causes rapid destruction.
Alkoxides NaOMe, NaOEtHigh Risk of converting Nitrile

Imidate Ester (Pinner reaction path).[1]
Standard Operating Procedure (SOP): Stability Check

Before committing valuable starting material to a scale-up, run this "Unit Test."

  • Prepare: Dissolve 5 mg of 3-methyl-1H-indazole-7-carbonitrile in 0.5 mL of your target solvent.

  • Spike: Add 2 equivalents of your chosen base.

  • Stress: Heat to your target reaction temperature.[1]

  • Sample: Take a 5

    
     aliquot at T=0, T=1h, and T=4h.
    
  • Analyze (LCMS):

    • Look for M+18 (Amide) or M+19 (Acid).

    • Pass Criteria: Degradants < 5% area under curve (AUC).[1]

Emergency Recovery Protocol (If Hydrolysis Occurs)

If you accidentally hydrolyze the nitrile to the carboxylic acid (3-methyl-1H-indazole-7-carboxylic acid), you cannot easily revert it.[1] However, you can isolate it:

  • Dilute the reaction mixture with water.

  • Wash with DCM (removes unreacted nitrile).[1]

  • Acidify the aqueous layer to pH 3 with 1N HCl.[1]

  • Extract the precipitated acid with EtOAc.

References
  • Mechanism of Nitrile Hydrolysis: Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Link

  • Indazole Acidity & Tautomerism: Caribbean Journal of Science and Technology. (2021).[2] Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Link

  • General Indazole Properties: Wikipedia. Indazole - Acidity and Basicity. Link

  • Related Compound Data (3-methyl-1H-indazole): PubChem. 3-methyl-1H-indazole Compound Summary. Link

  • Hydrolysis Product Confirmation: PubChemLite. 3-methyl-1H-indazole-7-carboxylic acid. Link

Sources

Technical Support Center: Palladium Removal in Indazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals facing challenges with palladium (Pd) clearance following cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) involving indazole scaffolds.

Below, you will find a deep-dive into the mechanistic challenges of indazole-palladium chelation, self-validating experimental protocols, quantitative scavenger data, and a targeted troubleshooting FAQ.

The Knowledge Base: The Indazole-Palladium Chelation Problem

Removing residual palladium to meet International Council for Harmonisation (ICH) guidelines (typically <10 ppm for oral medications) is a critical bottleneck in pharmaceutical synthesis[1]. Indazoles present a uniquely difficult challenge due to their molecular architecture.

The Causality of Retention: Indazoles possess multiple nitrogen atoms (N1 and N2) with available lone pairs that act as strong σ-donors. During cross-coupling, the indazole scaffold can outcompete the designed phosphine or amine ligands for palladium coordination. This chelation traps both soluble Pd(II) species and finely dispersed colloidal Pd(0) within the product matrix. Because the palladium is chemically bound to the active pharmaceutical ingredient (API) rather than simply suspended in solution, standard physical purification methods like aqueous washes or Celite filtration are entirely ineffective[2].

This phenomenon was notably documented during the development of Axitinib (AG13736), a VEGF inhibitor containing an indazole core, where residual Pd from a Migita coupling required highly specialized scavenging strategies to break the product-metal complex[3]. Similarly, in Buchwald-Hartwig aminations involving nitrogen-rich heterocycles, crude products can retain upwards of 1,500 ppm of palladium, necessitating the use of functionalized chemisorbents to outcompete the API for the metal[4].

Diagnostic & Troubleshooting Workflow

When standard workups fail to clear palladium, a systematic approach is required to identify the correct chemical intervention. Follow the diagnostic workflow below to isolate and resolve the contamination.

Workflow Start Crude Indazole Mixture (>1000 ppm Pd) Filtration Filtration & Aqueous Wash (Removes bulk Pd(0) black) Start->Filtration Analysis1 ICP-MS Analysis Filtration->Analysis1 Decision1 Pd < 10 ppm? Analysis1->Decision1 Scavenger Add Silica Scavenger (Thiol/Thiourea/DMT) Decision1->Scavenger No Success Proceed to Crystallization Decision1->Success Yes Optimize Optimize Conditions (Temp: 40-60°C, Time: 4-16h) Scavenger->Optimize Analysis2 ICP-MS Analysis Optimize->Analysis2 Decision2 Pd < 10 ppm? Analysis2->Decision2 Decision2->Scavenger No, switch scavenger Decision2->Success Yes

Systematic troubleshooting workflow for palladium removal in indazole syntheses.

Quantitative Scavenger Selection Matrix

Selecting the right scavenger depends on the oxidation state of the palladium and the binding affinity of your specific indazole derivative. Functionalized silica scavengers offer high loading capacities (up to 2.4 mmol/g) and prevent the yield loss typically associated with activated carbon[5].

Scavenger TypeActive Functional GroupMechanism / AffinityTypical LoadingExpected Pd ReductionYield Recovery
SiliaMetS Thiol -SH (Thiol)Chemisorption; High affinity for Pd(II) and Pd(0).1.2 - 1.5 mmol/g~1500 ppm → < 10 ppm> 95%
SiliaMetS Thiourea -NH-CS-NH₂Chemisorption; Excellent for strong API-Pd complexes.1.0 - 1.4 mmol/g~1600 ppm → < 5 ppm> 90%
SiliaMetS DMT DimercaptotriazineChemisorption; Broad spectrum metal removal.0.5 - 0.7 mmol/g~1000 ppm → < 5 ppm> 95%
PIX Potassium Isopropyl XanthateHomogeneous precipitation.N/A (Liquid/Salt)~1000 ppm → < 1 ppm> 98%
Activated Carbon N/A (Porous Carbon)Physisorption; Non-selective trapping.Variable~1500 ppm → ~300 ppm75-85% (Lossy)

Data synthesized from pharmaceutical scale-up case studies, including Pfizer's Buchwald-Hartwig aminations and Ceftolozane sulfate manufacturing[6],[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent costly scale-up failures, use the following self-validating protocols. Every step includes a built-in verification mechanism to confirm causality and success.

Protocol 1: High-Throughput Scavenger Screening (Small Scale)

Purpose: To empirically determine which functional group outcompetes your specific indazole for Pd coordination.

  • Baseline Establishment: Aliquot 5 x 10 mL of the crude post-reaction organic mixture (e.g., in THF, Toluene, or DMF) into separate vials. Submit one untreated 1 mL aliquot for baseline Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis. Validation: This establishes the exact ppm load, preventing arbitrary scavenger dosing.

  • Dosing: Add 5 molar equivalents (relative to the baseline Pd content) of different silica-bound scavengers (e.g., Thiol, Thiourea, DMT) to vials 1-3. Leave vial 4 as a control.

  • Incubation: Agitate the vials at 40°C for 4 to 16 hours. Validation: Monitor the solution visually. A successful transition from a dark brown/black solution to a clear or pale yellow solution serves as a preliminary qualitative indicator of successful Pd demetallation.

  • Separation: Filter each vial through a 0.45 µm PTFE syringe filter to completely remove the silica matrix and bound palladium.

  • Quantitative Verification: Analyze the filtrates via ICP-MS. Select the scavenger that achieves <10 ppm Pd while maintaining >95% HPLC product purity.

Protocol 2: Bulk Scavenging and Workup (Scale-Up)

Purpose: To clear palladium from the bulk API stream without yield attrition.

  • Preparation: Transfer the crude indazole product solution to a jacketed reactor.

  • Targeted Addition: Based on the successful results from Protocol 1, add the optimized silica-bound scavenger at 4-5 molar equivalents relative to the residual Pd content.

  • Thermodynamic Disruption: Stir the heterogeneous mixture at 40°C–60°C for 12 hours. Causality: Elevated temperatures provide the activation energy required to break the strong N-Pd coordination bonds in the indazole complex, allowing the scavenger's functional groups to capture the metal[1].

  • Filtration: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with 2 column volumes of the reaction solvent to ensure complete API recovery.

  • Final Validation: Concentrate the filtrate and analyze via ICP-MS. If the Pd content meets ICH guidelines, proceed to crystallization.

Frequently Asked Questions (Troubleshooting)

Q: Why does my indazole product still have >500 ppm Pd after multiple Celite filtrations and aqueous washes? A: Celite and aqueous washes only remove insoluble, agglomerated Pd(0) particles (palladium black) and inorganic salts. Indazoles strongly chelate soluble Pd(II) species and finely dispersed colloidal Pd(0), pulling them straight through the filter pad. A chemical intervention (chemisorption via functionalized silica) is required to thermodynamically outcompete the indazole-Pd bond[2],[1].

Q: I used activated carbon to remove the palladium, but I lost 20% of my product yield. How do I resolve this? A: Yield loss occurs because activated carbon relies on non-specific physisorption, meaning its pores trap the API alongside the metal. Transitioning to macroporous, functionalized silica scavengers (like SiliaMetS Thiol or Thiourea) shifts the mechanism to chemisorption. The silica matrix is designed to selectively bind the metal via covalent interactions while ignoring the organic product, routinely recovering >95% of the yield[5],[4].

Q: Does the oxidation state of the palladium matter when choosing a scavenger? A: Absolutely. Pd(0) and Pd(II) have different coordination geometries and binding affinities. Thiol and Thiourea groups are excellent broad-spectrum scavengers for both Pd(0) and Pd(II). However, if you are dealing with highly stable Pd(0) clusters that resist silica scavenging, introducing a synergistic homogeneous scavenger like Potassium Isopropyl Xanthate (PIX) alongside iodine can rapidly precipitate the residual palladium down to <1 ppm[6].

Q: My scavenger screening worked at room temperature, but failed on scale-up. What happened? A: Scale-up often involves different mixing dynamics and heat transfer rates. If the scavenger fails on scale-up, it usually means the indazole-Pd complex is kinetically trapped. Increase the reactor temperature to 50°C–60°C. The added thermal energy increases the dissociation rate of the Pd from the indazole, giving the scavenger the opportunity to irreversibly bind the metal[1].

References

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - RSC Publishing. Available at:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ACS Publications. Available at:[Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Available at:[Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification - ACS Publications. Available at:[Link]

Sources

Validation & Comparative

Spectroscopic Profiling of 3-Methyl-1H-indazole-7-carbonitrile: A Comparative Guide to IR Nitrile Characterization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing rigorous analytical profiles for heterocyclic scaffolds is critical for downstream drug development and material science. Indazole derivatives—particularly those bearing functional handles like carbonitriles—are privileged structures frequently utilized as kinase inhibitors and CNS-active pharmacophores [2].

When validating the structural integrity of 3-methyl-1H-indazole-7-carbonitrile (CAS 1554584-26-7) , Infrared (IR) spectroscopy serves as a frontline analytical tool. This guide objectively compares the characteristic nitrile (-C≡N) IR stretching frequency of this compound against alternative nitrile classes, detailing the mechanistic causality behind its spectral behavior and providing a self-validating experimental protocol.

Mechanistic Causality: The Conjugated Nitrile Stretch

In IR spectroscopy, the position of an absorption peak is dictated by the chemical bond's force constant and the reduced mass of the atoms involved. The carbon-nitrogen triple bond represents a high bond order, typically oscillating in the 2260–2200 cm⁻¹ region. However, the exact wavenumber is highly sensitive to the molecule's electronic environment [1].

For 3-methyl-1H-indazole-7-carbonitrile , the nitrile group is directly bonded to the C7 position of the indazole core—a 10-π electron heteroaromatic system [2]. This direct attachment facilitates strong π-π conjugation.

The Causality of the Peak Shift:

  • Delocalization: The delocalization of the nitrile's π-electrons into the aromatic ring slightly diminishes the triple bond character.

  • Force Constant Reduction: Because the bond order is effectively lowered by this resonance, the force constant of the C≡N bond decreases.

  • Wavenumber Shift: This shifts the absorption peak to lower frequencies (2240–2220 cm⁻¹ ) compared to saturated aliphatic nitriles (2260–2240 cm⁻¹ ) [1] [3].

  • Peak Intensity: Peak intensity in IR is proportional to the square of the change in dipole moment (

    
    ) during the vibration. The highly polar nature of the conjugated C≡N bond ensures a sharp, intense peak, distinguishing it from weaker aromatic overtones [1].
    

Comparative Spectral Analysis

To objectively evaluate the spectral performance of 3-methyl-1H-indazole-7-carbonitrile, we must compare it against baseline aliphatic nitriles, simple aromatic nitriles, and substituted indazole analogs.

Notice how inductive effects alter the peak: In the 5-bromo analog, the electronegative bromine atom exerts an electron-withdrawing inductive effect (-I effect), which slightly reduces the ring's ability to conjugate with the nitrile. This marginally increases the bond order, shifting the peak slightly higher than the unsubstituted target.

CompoundStructural ClassExpected C≡N Peak (cm⁻¹)Conjugation EffectPeak Intensity
Acetonitrile Aliphatic Nitrile~2252NoneStrong, Sharp
Benzonitrile Simple Aromatic Nitrile~2230Moderate (Phenyl ring)Strong, Sharp
3-Methyl-1H-indazole-7-carbonitrile Heteroaromatic Nitrile2220–2225 High (10-π system)Strong, Sharp
5-Bromo-3-methyl-1H-indazole-7-carbonitrile Substituted Heteroaromatic~2228High + Inductive WithdrawalStrong, Sharp

Self-Validating ATR-FTIR Protocol

To ensure data trustworthiness, an analytical protocol must be a self-validating system. Relying solely on the presence of a 2225 cm⁻¹ peak can lead to false positives (e.g., misidentifying an asymmetric alkyne stretch). The following Attenuated Total Reflectance (ATR) FTIR workflow incorporates internal checks to confirm both the functional group and the underlying scaffold.

Step-by-Step Methodology

Step 1: System Suitability & Calibration

  • Action: Run a standard polystyrene calibration film before sample analysis.

  • Validation: Verify that the characteristic polystyrene aromatic C-C stretch appears exactly at 1601 cm⁻¹ (± 1 cm⁻¹). If it deviates, the interferometer requires recalibration.

Step 2: Background Acquisition

  • Action: Clean the diamond or ZnSe ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor can obscure the nitrile region. A pristine background ensures these artifacts are mathematically subtracted.

Step 3: Sample Application

  • Action: Place 1–2 mg of solid 3-methyl-1H-indazole-7-carbonitrile onto the crystal. Lower the ATR anvil to apply uniform pressure.

  • Causality: Inconsistent pressure alters the effective optical path length, leading to poor signal-to-noise ratios and distorted peak intensities.

Step 4: Spectral Acquisition & Processing

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to compensate for wavenumber-dependent penetration depth.

Step 5: Internal Orthogonal Validation (The "Self-Check")

  • Action: Do not just look for the nitrile peak. You must confirm the presence of the indazole scaffold.

  • Validation: Verify the presence of the indazole N-H stretch (broad, medium intensity peak at 3200–3400 cm⁻¹) and the aromatic C=C/C=N stretches (sharp peaks at 1620–1400 cm⁻¹)[4]. If the 2225 cm⁻¹ peak is present but the N-H stretch is absent, the sample is likely degraded, alkylated at the nitrogen, or misidentified.

Experimental Workflow Visualization

ATR_FTIR_Validation A 1. System Calibration (Polystyrene Standard) B 2. Background Collection (Clean ATR Crystal) A->B Calibration Passed C 3. Sample Application (3-methyl-1H-indazole-7-carbonitrile) B->C Baseline Established D 4. Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) C->D Constant Anvil Pressure E 5. Primary Marker Check (C≡N Peak at 2220-2225 cm⁻¹) D->E ATR Correction Applied F 6. Secondary Marker Check (N-H Stretch at 3200-3400 cm⁻¹) E->F Nitrile Confirmed G 7. Orthogonal Validation (NMR / LC-MS Confirmation) F->G Scaffold Confirmed

Self-validating ATR-FTIR workflow for the spectral confirmation of indazole carbonitriles.

References

  • Spectroscopy Online - Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

  • ResearchGate - Synthesis and biological evaluation of indazole derivatives. Available at: [Link]

  • Northern Illinois University (NIU) Department of Chemistry - Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • Specac Ltd - Interpreting Infrared Spectra. Available at: [Link]

mass spectrometry fragmentation pattern of 3-methyl-7-cyanoindazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-methyl-7-cyanoindazole: A Comparative Analysis for Researchers

Abstract

This guide provides a comprehensive analysis of the predicted , a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes established fragmentation principles of related chemical structures to offer a predictive guide for researchers. We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing a comparative framework. This guide includes detailed experimental protocols, data visualization through fragmentation pathway diagrams, and a comparison with alternative analytical techniques to ensure robust structural elucidation.

Introduction to 3-methyl-7-cyanoindazole and its Structural Analysis

The indazole scaffold is a prominent bicyclic nitrogen-containing heterocycle that is a cornerstone in the development of therapeutic agents. Its derivatives have shown a wide range of biological activities, making them attractive targets for drug discovery and development. 3-methyl-7-cyanoindazole is one such derivative, and a thorough understanding of its physicochemical properties is crucial for its identification and characterization.

The Indazole Scaffold in Drug Discovery

Indazole derivatives are known to be kinase inhibitors, and their core structure is a valuable pharmacophore in medicinal chemistry.[1] The specific substitution pattern on the indazole ring, such as the placement of methyl and cyano groups, can significantly influence the molecule's biological activity and pharmacokinetic properties.

The Importance of Mass Spectrometry in Isomer Differentiation

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules.[2] For a given molecular formula, numerous isomers can exist. The fragmentation pattern in mass spectrometry, which is a unique fingerprint of a molecule's structure, allows for the differentiation of such isomers. Understanding the fragmentation of 3-methyl-7-cyanoindazole is therefore critical for its unambiguous identification in complex mixtures, such as during reaction monitoring or metabolite identification.

Principles of Ionization and Fragmentation in Mass Spectrometry

The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization technique employed. Here, we will consider two of the most common methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): Generating Radical Cations

EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons (~70 eV). This process ejects an electron from the molecule, forming a high-energy molecular ion (M•+).[3] This excess energy induces extensive fragmentation, providing detailed structural information. The resulting mass spectrum is a reproducible fragmentation pattern that is valuable for library matching.[4]

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]+, in the positive ion mode.[3] These ions have low internal energy and often do not fragment spontaneously. To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID) with an inert gas. This process generates a product ion spectrum that reveals structural details.

Predicted Electron Ionization (EI) Fragmentation Pattern of 3-methyl-7-cyanoindazole

The molecular weight of 3-methyl-7-cyanoindazole (C9H7N3) is 157.18 g/mol . The EI mass spectrum is expected to show a prominent molecular ion peak at m/z 157.

The Molecular Ion (M•+)

The molecular ion peak is expected to be relatively intense due to the aromatic nature of the indazole ring system, which can stabilize the radical cation.

Key Fragmentation Pathways

The fragmentation of the molecular ion will likely proceed through several characteristic pathways, based on the fragmentation of indazole and cyano-substituted aromatic compounds.[5][6]

  • Loss of a Hydrogen Atom ([M-H]•+): A common fragmentation for aromatic compounds, leading to a stable ion at m/z 156.

  • Loss of a Methyl Radical ([M-CH3]+): Cleavage of the C-C bond between the indazole ring and the methyl group would result in the loss of a methyl radical (•CH3, 15 Da), yielding an ion at m/z 142.

  • Loss of Hydrogen Cyanide ([M-HCN]•+): Heterocyclic compounds containing nitrogen often eliminate HCN (27 Da). For indazoles, this can occur through cleavage of the pyrazole ring, leading to an ion at m/z 130.[7]

  • Loss of the Cyano Radical ([M-CN]+): The cyano group can be lost as a radical (•CN, 26 Da), resulting in a fragment at m/z 131.

  • Ring Cleavage and Rearrangements: Further fragmentation of the primary product ions can occur, leading to smaller fragments characteristic of the indazole core.

Proposed EI Fragmentation Diagram

EI_Fragmentation M C9H7N3 m/z 157 (Molecular Ion) M_minus_H [M-H]+ m/z 156 M->M_minus_H - H• M_minus_CH3 [M-CH3]+ m/z 142 M->M_minus_CH3 - •CH3 M_minus_HCN [M-HCN]•+ m/z 130 M->M_minus_HCN - HCN M_minus_CN [M-CN]+ m/z 131 M->M_minus_CN - •CN

Caption: Predicted EI fragmentation of 3-methyl-7-cyanoindazole.

Summary of Predicted EI Fragments
m/z Proposed Identity Neutral Loss
157Molecular Ion [M]•+-
156[M-H]+H•
142[M-CH3]+•CH3
131[M-CN]+•CN
130[M-HCN]•+HCN

Predicted ESI-MS/MS (CID) Fragmentation of Protonated 3-methyl-7-cyanoindazole ([M+H]+)

In ESI, 3-methyl-7-cyanoindazole is expected to be readily protonated to form the [M+H]+ ion at m/z 158. The CID of this ion will likely involve the loss of neutral molecules.

The Protonated Molecule

The protonation is likely to occur on one of the nitrogen atoms of the indazole ring. The exact site of protonation will influence the subsequent fragmentation pathways.

Dominant Fragmentation Pathways in CID

Fragmentation of the even-electron [M+H]+ ion typically proceeds through the elimination of stable neutral molecules.[3]

  • Loss of Hydrogen Cyanide ([M+H-HCN]+): Similar to EI, the loss of HCN (27 Da) is a probable pathway, leading to a fragment ion at m/z 131.

  • Loss of Acetonitrile ([M+H-CH3CN]+): Rearrangement followed by the elimination of acetonitrile (41 Da) is another possibility, which would produce an ion at m/z 117.

Proposed ESI-MS/MS Fragmentation Diagram

ESI_Fragmentation MH [M+H]+ m/z 158 MH_minus_HCN [M+H-HCN]+ m/z 131 MH->MH_minus_HCN - HCN MH_minus_CH3CN [M+H-CH3CN]+ m/z 117 MH->MH_minus_CH3CN - CH3CN

Caption: Predicted ESI-MS/MS fragmentation of 3-methyl-7-cyanoindazole.

Summary of Predicted ESI-MS/MS Fragments
Precursor Ion (m/z) Product Ion (m/z) Neutral Loss
158131HCN
158117CH3CN

Comparison with Alternative and Complementary Analytical Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a combination of techniques is often necessary for unambiguous structure confirmation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. This allows for the precise determination of the substitution pattern on the indazole ring, making it an essential tool for distinguishing between isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-methyl-7-cyanoindazole, the characteristic stretching vibration of the cyano group (C≡N) would be a key diagnostic feature in the IR spectrum.

Experimental Protocols for Mass Spectrometric Analysis

To obtain reliable mass spectra, proper sample preparation and instrument settings are crucial.

Protocol for GC-EI-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of 3-methyl-7-cyanoindazole in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., HP-5MS) is suitable.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

Protocol for LC-ESI-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a mixture of water and acetonitrile (or methanol) with 0.1% formic acid.

  • LC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150 °C

    • MS1 Scan Range: m/z 100-500

    • MS/MS: Select the precursor ion at m/z 158 and apply varying collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Conclusion

This guide provides a detailed predictive analysis of the mass spectrometric fragmentation of 3-methyl-7-cyanoindazole under both EI and ESI conditions. The proposed fragmentation pathways are based on the established behavior of related chemical structures and provide a solid foundation for researchers working on the identification and characterization of this and similar indazole derivatives. The experimental protocols and comparison with other analytical techniques offer a comprehensive approach to structural elucidation, ensuring scientific rigor and trustworthiness in research and development.

References

  • Deng, B., & Mani, N. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 456–466. [Link][8]

  • Holzmann, G., Rothkopf, H. W., Müller, R., & Wöhrle, D. (1975). MASSENSPEKTREN HETEROAROMATISCHER NITRILE. Organic Mass Spectrometry, 10(2), 97-113. [Link][6]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link][7]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry. [Link][5]

  • Pásztor, D., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 615. [Link][3]

  • Silva, E. M. P., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(116), 95798-95825. [Link][9]

  • Sousa, C., et al. (2024). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. [Link][1]

  • University of Arizona. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][10]

  • Ferreira, R. M., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Molecules, 24(21), 3959. [Link][11][12][13]

Sources

High-Performance Liquid Chromatography (HPLC) Purity Analysis of 3-Methyl-1H-indazole-7-carbonitrile: A Comparative Column and Method Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for multi-kinase inhibitors and oncology therapeutics[1]. Specifically, 3-methyl-1H-indazole-7-carbonitrile is a critical synthetic intermediate. However, assessing its purity presents a significant analytical challenge: it must be baseline-resolved from structurally similar synthetic byproducts, most notably its regioisomer, 3-methyl-1H-indazole-6-carbonitrile, and halogenated precursors like 5-bromo-3-methyl-1H-indazole-7-carbonitrile.

This guide objectively compares the performance of conventional Alkyl (C18) stationary phases against fluorinated Pentafluorophenyl (PFP) phases. By detailing the mechanistic causality behind column selection and providing a self-validating experimental protocol compliant with ICH Q2(R1) guidelines[2], this document serves as a definitive resource for method development scientists.

Mechanistic Causality: The Chromatographic Challenge

Why Standard C18 Columns Fail

Conventional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because 3-methyl-1H-indazole-7-carbonitrile and its 6-carbonitrile regioisomer possess nearly identical partition coefficients (


) and molecular volumes, a purely hydrophobic stationary phase struggles to differentiate them. This results in critical pair co-elution, peak shouldering, and inaccurate purity quantitation.
The Pentafluorophenyl (PFP) Advantage

To achieve baseline resolution, we must exploit the electronic distribution of the analyte. The indazole ring is a planar, electron-rich aromatic system, while the cyano (-C


N) group at the 7-position is strongly electron-withdrawing.

A Pentafluorophenyl (PFP) stationary phase introduces orthogonal retention mechanisms. The highly electronegative fluorine atoms on the PFP ring create a partial negative charge, enabling strong dipole-dipole interactions,


 charge-transfer interactions, and enhanced shape selectivity[3]. The PFP phase acts as an electron acceptor, strongly interacting with the electron-donating regions of the indazole core, while the steric positioning of the cyano group (7-position vs. 6-position) dictates the strength of the dipole interaction, driving baseline separation.

Method Development & Validation Workflow

The following logical workflow illustrates the lifecycle of the analytical method, ensuring that column screening, optimization, and validation operate as a closed-loop, self-validating system.

HPLC_Workflow Start Method Initiation Target: 3-methyl-1H-indazole-7-carbonitrile Screening Stationary Phase Screening (Alkyl C18 vs. Fluorinated PFP) Start->Screening Optimization Mobile Phase Optimization (Gradient, pH 3.0, 40°C) Screening->Optimization Decision Resolution (Rs) > 2.0? Optimization->Decision Validation ICH Q2(R1) Validation (Linearity, Accuracy, Precision) SST System Suitability Testing (SST) (Self-Validating Protocol) Validation->SST Decision->Optimization No Decision->Validation Yes

Figure 1: HPLC Method Development and ICH Q2(R1) Validation Workflow for Indazole Derivatives.

Comparative Experimental Protocols

To objectively compare performance, both columns were evaluated using an identical, optimized mobile phase gradient.

Step 1: Mobile Phase Preparation

Causality: Indazoles possess weakly basic nitrogen atoms. To suppress silanol ionization on the silica support and ensure the indazole remains in a consistent ionization state, the mobile phase must be buffered to an acidic pH (~2.7 - 3.0).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Degassing: Sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane.

Step 2: Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Solution: Accurately weigh 10.0 mg of 3-methyl-1H-indazole-7-carbonitrile reference standard. Dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • System Suitability (SST) Spiked Solution: Spike the standard solution with 0.5% (w/w) of 3-methyl-1H-indazole-6-carbonitrile to evaluate critical pair resolution.

Step 3: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5.0 µL

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (Optimal

    
     for the substituted indazole chromophore).
    
  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: Linear ramp to 90% B

    • 12.0 - 15.0 min: Hold at 90% B

    • 15.0 - 15.1 min: Return to 10% B

    • 15.1 - 20.0 min: Re-equilibration

Performance Comparison & Quantitative Data

The comparative data below demonstrates the superiority of the PFP phase in resolving the target compound from its regioisomer.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)
Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 3 µm)PFP Column (150 x 4.6 mm, 3 µm)Analytical Conclusion
Retention Time (RT) 6.8 min8.2 minPFP shows stronger retention due to

interactions.
Resolution (

)
1.2 (Fails criteria)3.5 (Passes criteria)C18 risks co-elution; PFP achieves baseline separation.
Tailing Factor (

)
1.451.05 PFP minimizes secondary silanol interactions.
Theoretical Plates (

)
8,50014,200 PFP demonstrates superior column efficiency for this scaffold.

Self-Validating System Protocols (SST)

A robust analytical method must be a self-validating system. Before any sample batch is analyzed, the HPLC system must independently verify its resolving power and precision. If the system fails the following System Suitability Test (SST) criteria, the sequence must automatically halt, preventing the generation of invalid data.

  • Resolution Check: Inject the SST Spiked Solution. The resolution (

    
    ) between 3-methyl-1H-indazole-7-carbonitrile and 3-methyl-1H-indazole-6-carbonitrile must be 
    
    
    
    2.0
    .
  • Precision Check: Inject the Standard Solution six times (

    
    ). The Relative Standard Deviation (% RSD) of the peak areas must be 
    
    
    
    1.0%
    .
  • Peak Symmetry: The tailing factor (

    
    ) for the main peak must be 
    
    
    
    1.2
    .

ICH Q2(R1) Validation Summary

Using the optimized PFP method, the protocol was fully validated according to ICH Q2(R1) guidelines[2]. The method proves to be highly accurate, precise, and linear across the target analytical range.

Table 2: Method Validation Data (PFP Column)
Validation ParameterICH Q2(R1) Acceptance CriteriaObserved ResultStatus
Linearity (

)

0.999 (from 10% to 150% of nominal)
0.9998Pass
Method Precision % RSD

2.0% (

preparations)
0.45%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.8% - 100.5%Pass
LOD / LOQ Signal-to-Noise (

)

3 /

10
0.05 µg/mL / 0.15 µg/mLPass

References

  • An attempt to estimate ionic interactions with phenyl and pentafluorophenyl stationary phases in supercritical fluid chromatography. ResearchGate. Available at:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

13C NMR Chemical Shifts of 3-methyl-1H-indazole-7-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the


C NMR chemical shifts of 3-methyl-1H-indazole-7-carbonitrile . This document is structured to assist researchers in the unambiguous structural verification of this compound, particularly in distinguishing it from common regioisomeric byproducts encountered during drug discovery (e.g., kinase inhibitor scaffolds).

Executive Summary & Application Context

3-methyl-1H-indazole-7-carbonitrile is a critical pharmacophore in medicinal chemistry, serving as a scaffold for various kinase inhibitors (e.g., VEGFR, PDGFR) and PARP inhibitors.

The primary analytical challenge in synthesizing this scaffold is regioisomer differentiation . The indazole ring formation or subsequent functionalization often yields mixtures of 4-, 5-, 6-, and 7-substituted isomers. Standard


H NMR is often insufficient due to overlapping aromatic signals. 

C NMR spectroscopy
provides the definitive "fingerprint" for structural assignment, specifically through the unique shielding effects of the cyano group at the C7 position.

Key Insight: The cyano group (-CN) exerts a strong shielding effect (upfield shift) on the ipso-carbon. Because C7 is already one of the most shielded positions in the indazole ring (typically


 ~110 ppm), the presence of a 7-cyano group shifts this resonance to a distinctively low frequency (<100 ppm), a feature not seen in 4-, 5-, or 6-cyano isomers.

Structural Analysis & Carbon Numbering

To interpret the NMR data correctly, we must establish the standard numbering system for the 1H-indazole core.

IndazoleStructure Figure 1: Numbering of 3-methyl-1H-indazole-7-carbonitrile. N1 N1 N2 N2 N1->N2 C3 C3 N2->C3 Double C3a C3a C3->C3a Me Me C3->Me 3-Me C4 C4 C3a->C4 C7a C7a C3a->C7a Double C5 C5 C4->C5 Double C6 C6 C5->C6 C7 C7 C6->C7 Double C7->C7a CN CN C7->CN 7-CN C7a->N1

Comparative 13C NMR Data Analysis

The following table contrasts the Predicted chemical shifts of the target compound against the Experimental shifts of the parent scaffold (3-methyl-1H-indazole). This comparison isolates the specific electronic impact of the 7-cyano substitution.

Solvent: DMSO-


 (Referenced to 

39.5 ppm)
Carbon PositionParent Scaffold (Exp)

(ppm)
7-CN Analog (Pred)

(ppm)
Shift (

)
Diagnostic Note
C3-Me 11.812.1 +0.3Methyl group; minimally affected by C7-sub.
C3 141.5143.0 +1.5Quaternary; slight downfield shift.
C3a 122.4123.5 +1.1Bridgehead; weak meta effect.
C4 120.5125.0 +4.5Para to CN; significant downfield shift.
C5 119.8120.5 +0.7Meta to CN; minimal change.
C6 126.2130.0 +3.8Ortho to CN; downfield shift.
C7 (Ipso) 109.894.5 -15.3 PRIMARY DIAGNOSTIC PEAK. Strong shielding.
C7a 140.8142.0 +1.2Bridgehead; ortho to CN.
-CN N/A116.5 N/ANitrile carbon; characteristic region.
Mechanism of Assignment[1][2]
  • The "Ipso-Shielding" Effect: The cyano group is electron-withdrawing by induction (-I) and resonance (-M), yet it consistently causes an upfield shift (shielding) of ~15-16 ppm at the ipso carbon in aromatic systems (similar to benzonitrile, where C1

    
     = 112 ppm vs benzene 
    
    
    
    = 128.5 ppm).
  • Differentiation from 5-CN Isomer:

    • In 5-cyano-3-methylindazole , the shielding occurs at C5. Parent C5 is ~120 ppm

      
       5-CN C5 is ~105 ppm.
      
    • In 7-cyano-3-methylindazole , the shielding occurs at C7. Parent C7 is ~110 ppm

      
       7-CN C7 is ~95 ppm .
      

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis via Pd-Catalyzed Cyanation

This protocol converts 7-bromo-3-methyl-1H-indazole to the 7-carbonitrile.

Reagents:

  • Substrate: 7-bromo-3-methyl-1H-indazole (1.0 eq)

  • Source: Zn(CN)

    
     (0.6 eq) or K
    
    
    
    [Fe(CN)
    
    
    ]
  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) / dppf (4 mol%)
  • Solvent: DMF or DMAc (degassed)

  • Temp: 120 °C

Step-by-Step Workflow:

SynthesisWorkflow Figure 2: Synthesis and Validation Workflow Start Start: 7-Bromo-3-methyl-1H-indazole Mix Add Zn(CN)2 + Pd Catalyst in degassed DMF Start->Mix Heat Heat to 120°C for 16h (Argon Atmosphere) Mix->Heat Workup Cool -> Dilute w/ EtOAc -> Wash w/ Water Heat->Workup Purify Column Chromatography (Hexane/EtOAc Gradient) Workup->Purify Analyze NMR Analysis (Check for C7 at ~95 ppm) Purify->Analyze

Protocol B: NMR Acquisition Parameters

To ensure resolution of the quaternary carbons (C3, C3a, C7, C7a, CN), use the following acquisition parameters.

  • Frequency: 100 MHz or higher (for

    
    C).
    
  • Solvent: DMSO-

    
     (Preferred for solubility of polar indazoles).
    
  • Relaxation Delay (D1): 2.0 - 3.0 seconds . (Essential! Quaternary carbons like C7 and CN have long T1 relaxation times. Short D1 will suppress their signals).

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary peaks.

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias.

Troubleshooting & FAQ

Q: I see a peak at 116 ppm and 118 ppm. Which is the nitrile?

  • A: The nitrile (-CN) carbon typically appears at 116-118 ppm . However, C5 or C4 might also appear in this region.

  • Validation: Run a DEPT-135 experiment.

    • Aromatic CH carbons (C4, C5, C6) will be positive (up).

    • Quaternary carbons (C3, C3a, C7, C7a, CN) will be invisible .

    • If the peak at 116 ppm disappears in DEPT-135, it is likely the Nitrile or a quaternary ring carbon.

Q: My C7 peak is missing.

  • A: C7 is quaternary and broadened by the adjacent Quadrupolar Nitrogen (N1).

  • Solution: Increase the Relaxation Delay (D1) to 5 seconds and increase the number of scans.

References

  • Claramunt, R. M., et al. (2006). "The

    
    C NMR chemical shifts of indazoles." Magnetic Resonance in Chemistry. 
    
  • Lovering, F., et al. (2016). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Context on indazole scaffolds).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for Nitrile substituent effects).[1][2]

  • Org. Synth. (2020).[2] "Preparation of 1H-Indazole-3-carbonitrile." Organic Syntheses, 97, 314-326.[2] (Comparative data for regioisomers).

Sources

Strategic Bioisosteric Replacement of the 7-Cyanoindazole Scaffold: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex, deep-pocket binding sites (such as kinase hinge regions and allosteric pockets), the selection of optimal bicyclic scaffolds becomes critical. The 7-cyanoindazole moiety has emerged as a privileged pharmacophore in modern medicinal chemistry[1]. It provides a rigid, flat aromatic system capable of dual hydrogen-bonding, while the 7-cyano group projects a linear, electron-withdrawing vector into tight hydrophobic or polar sub-pockets.

However, despite its utility, the 7-cyanoindazole core can introduce specific liabilities, including topological polar surface area (TPSA) inflation, patent space congestion, and context-dependent metabolic instability[2]. As a Senior Application Scientist, I have structured this guide to objectively compare 7-cyanoindazole against its leading bioisosteric alternatives. By analyzing the physicochemical shifts and experimental performance of these replacements, drug development professionals can make causally sound, data-driven scaffold selections.

Mechanistic Rationale: The Causality of Scaffold Modification

To understand how to replace 7-cyanoindazole, we must first deconstruct why it works:

  • The Indazole Core: Acts as an ATP surrogate. The N1-H serves as a hydrogen bond donor, and the N2 serves as a hydrogen bond acceptor. This dual capacity is essential for anchoring inhibitors to the backbone of kinase hinge regions[1]. Furthermore, its diverse tautomeric forms make it a highly versatile scaffold for target adaptation[3].

  • The 7-Cyano Group: The nitrile (-C≡N) is sp-hybridized, offering a linear geometry that minimizes steric clashes in narrow pockets. Crucially, its strong electron-withdrawing nature (both inductive and resonance) lowers the pKa of the N1 proton, polarizing the N-H bond and significantly strengthening its hydrogen-bond donor capacity.

Why replace it? While cyano groups are generally robust, they contribute significantly to TPSA (approx. 23.8 Ų for the -CN group alone). In CNS-targeted programs, this can restrict blood-brain barrier (BBB) permeability. Additionally, in specific enzymatic microenvironments, cyano bioisosteres are required to bypass off-target toxicity or improve the overall pharmacokinetic profile[4].

BioisostereWorkflow Start Baseline: 7-Cyanoindazole Eval Evaluate Liability Start->Eval Metab Metabolic Instability (High Clearance) Eval->Metab Perm Poor Permeability (High TPSA/Efflux) Eval->Perm IP IP / Patent Space Congestion Eval->IP Ethynyl 7-Ethynylindazole (Maintains geometry) Metab->Ethynyl Chloro 7-Chloroindazole (Halogen bond) Perm->Chloro Indole 7-Cyanoindole (Alters H-bond angle) IP->Indole

Decision workflow for selecting 7-cyanoindazole bioisosteres based on specific liabilities.

Comparative Performance Analysis

When replacing the 7-cyanoindazole scaffold, medicinal chemists typically pursue either Substituent Replacement (modifying the cyano group) or Core Replacement (modifying the indazole). Below is a comparative dataset illustrating the directional shifts in physicochemical and biological performance when these strategies are applied to a standard low-molecular-weight kinase inhibitor framework.

Quantitative Data Comparison
Scaffold StrategyModification TypecLogP (est.)TPSA (Ų)N1 pKa (est.)Kinase IC₅₀ ShiftHLM t₁/₂ (min)
7-Cyanoindazole Baseline1.852.6~10.51.0x (Ref)35
7-Ethynylindazole Cyano Isostere2.628.7~12.01.2x55
7-Chloroindazole Halogen Isostere2.428.7~11.22.5x48
7-Cyanoindole Core Replacement2.239.6~14.55.0x42
Data Synthesis & Interpretation
  • 7-Ethynylindazole: The ethynyl group (-C≡CH) is the most direct geometric bioisostere for the cyano group. It perfectly mimics the linear spatial projection but replaces the polar nitrogen with a lipophilic carbon. As seen in the table, this drastically reduces TPSA (from 52.6 to 28.7 Ų) and increases cLogP, making it the premier choice for improving passive permeability. The slight drop in target affinity (1.2x IC₅₀ shift) is due to the loss of the cyano nitrogen's weak H-bond acceptor capability and a slight reduction in N1-H acidity.

  • 7-Chloroindazole: Chlorine provides a robust, metabolically stable alternative. While bulkier than a cyano group, it can engage in orthogonal halogen bonding with backbone carbonyls. However, the reduced electron-withdrawing capacity compared to the cyano group raises the N1 pKa, slightly weakening the primary hinge interaction.

  • 7-Cyanoindole: Replacing the indazole with an indole removes the N2 nitrogen. This eliminates a critical H-bond acceptor, often resulting in a significant desolvation penalty and a drop in potency (5.0x IC₅₀ shift) if the target kinase relies on the N2 interaction[1]. However, it is an excellent strategy for navigating crowded intellectual property landscapes.

HingeBinding Hinge Kinase Hinge Region Glu (C=O) Met (N-H) Indazole 7-Cyanoindazole N1-H (Donor) N2 (Acceptor) Hinge->Indazole H-Bond (Acceptor) Indazole->Hinge H-Bond (Donor) Pocket Hydrophobic Pocket Tolerates -CN / -C≡CH Indazole->Pocket Vector Projection

Conceptual kinase hinge-binding model demonstrating dual H-bond interactions of the indazole core.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your drug design campaign, the following protocols are designed as self-validating systems for synthesizing and evaluating these bioisosteres.

Protocol A: Late-Stage Synthesis of 7-Ethynylindazole via Sonogashira Coupling

Rather than building the core from scratch, late-stage functionalization of a 7-bromoindazole precursor ensures rapid access to both the baseline and the ethynyl bioisostere.

  • Preparation: In an oven-dried Schlenk flask, dissolve 7-bromo-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Catalyst Loading: Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). Purge the system with argon for 10 minutes.

  • Reagent Addition: Add trimethylsilylacetylene (TMSA, 1.5 eq) and triethylamine (3.0 eq). Heat the mixture to 80°C for 4 hours.

  • Deprotection (One-Pot): Cool to room temperature, add TBAF (1.0 M in THF, 2.0 eq), and stir for 1 hour to cleave the TMS group, yielding the terminal alkyne.

  • System Self-Validation: Include biphenyl as an internal standard in the reaction mixture. Monitor via LC-MS. The protocol validates itself when the LC-MS trace shows complete consumption of the 7-bromo peak (M+ / M+2 isotope pattern) and the emergence of the exact mass corresponding to the ethynyl derivative. Post-purification, ¹H-NMR must reveal the disappearance of the aromatic C7 proton and the appearance of a sharp singlet at ~3.5 ppm (alkyne C-H), confirming structural integrity.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To prove that replacing the cyano group improves metabolic half-life, a rigorously controlled HLM assay is required.

  • Incubation Setup: Prepare a 1 µM solution of the test compound (e.g., 7-cyanoindazole vs. 7-ethynylindazole) in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).

  • System Self-Validation: The assay is self-validating through mandatory controls. Run concurrently with Verapamil (high-clearance positive control) and Warfarin (low-clearance control). Furthermore, a parallel "Minus-NADPH" control must be run for each test compound. If degradation occurs in the Minus-NADPH arm, the instability is chemical or driven by non-CYP enzymes, invalidating the assumption of cytochrome P450-mediated clearance.

Conclusion

The 7-cyanoindazole scaffold is a highly effective, privileged motif in medicinal chemistry, particularly for targeting ATP-binding sites[1]. However, when physicochemical properties demand optimization, strategic bioisosteric replacement is highly effective. Transitioning to a 7-ethynylindazole preserves the spatial vector while drastically improving permeability, whereas shifting to a 7-chloroindazole enhances lipophilic efficiency. By utilizing the self-validating protocols outlined above, research teams can confidently navigate scaffold hopping to yield superior clinical candidates.

References[1] The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry - BenchChem. Available at: https://www.benchchem.com/[3] Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole - IGI Global. Available at: https://www.igi-global.com/[2] Indazole – an emerging privileged scaffold: synthesis and its biological significance - National Institutes of Health (NIH) / PMC. Available at:https://www.ncbi.nlm.nih.gov/[4] Medicinal Chemistry 2nd Edition - DOKUMEN.PUB. Available at: https://dokumen.pub/

Sources

Technical Comparison Guide: UV-Vis Spectroscopy of 3-Methyl-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 3-methyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole in kinase inhibitors (e.g., Pazopanib, Axitinib) and estrogen receptor modulators. Unlike its indole analog, the indazole core exhibits annular tautomerism (1H vs. 2H), which fundamentally dictates its electronic properties and biological binding modes.

This guide provides a technical analysis of the UV-Vis absorption profiles of 3-methyl-1H-indazole derivatives. It focuses on distinguishing the thermodynamically stable 1H-tautomer from the 2H-tautomer and the indole alternative, using spectral signatures as a primary validation tool.

Core Mechanistic Insight: The "Methyl Effect" and Tautomerism

The introduction of a methyl group at the C3 position of the indazole ring serves two spectroscopic functions:

  • Hyperconjugation: The

    
     bond of the methyl group interacts with the aromatic 
    
    
    
    -system, causing a slight bathochromic (red) shift compared to the parent indazole.
  • Tautomeric Stabilization: While 1H-indazole is thermodynamically favored over 2H-indazole by ~15 kJ/mol, the spectral signatures of these two forms are distinct. The 3-methyl group does not disrupt the 1H-preference but enhances the vibrational fine structure in non-polar solvents.

Comparative Spectral Analysis

The following table contrasts the optical performance of 3-methyl-1H-indazole against its primary structural alternatives.

Table 1: Comparative Optical Properties (Solvent: Acetonitrile/Ethanol)
Feature3-Methyl-1H-Indazole (Target)1H-Indazole (Parent)2-Methyl-2H-Indazole (Isomer)Indole (Alternative)
Primary

250–300 nm 250–294 nm300–320 nm 260–290 nm
Spectral Shape Sharp, defined vibronic structure (in non-polar solvents).[1]Sharp, defined vibronic structure.Broad, structureless band (diffuse).[1]Structureless 1La band overlaps sharp 1Lb band.
Electronic Transition

(HOMO

LUMO)


(Quinoid character)

(1La / 1Lb mixing)
Solvatochromism Moderate. Polar solvents blur fine structure.Moderate.High. Significant shifts due to dipole changes.High. 1La band is very sensitive to polarity.
Molar Absorptivity (

)
~5,000 - 10,000

~3,000 - 6,000

Typically higher than 1H form.[1]~5,000 - 6,000

Key Differentiator Slight Red Shift (+5nm) vs Parent; Blue Shift vs 2H-isomer.[1]Reference standard.Red Shifted (>300nm) . Indicates "wrong" isomer.Solvent Sensitive . 1La band shifts relative to 1Lb.

Critical Application Note: If your synthesized 3-methyl-1H-indazole derivative shows a broad absorption band extending beyond 310 nm, you likely have significant contamination with the 2H-isomer or the N2-alkylated byproduct.[1]

Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and the resulting electronic transition states that dictate the spectral differences.

IndazoleSpectra cluster_0 Thermodynamic Equilibrium cluster_1 Electronic Excitation (UV-Vis) Node1H 1H-Tautomer (Benzenoid Structure) Thermodynamically Stable Node2H 2H-Tautomer (Quinoid-like Structure) Kinetic Product Node1H->Node2H Tautomerization (Slow in non-polar) Excited1H S1 State (1H) High Energy Gap λ_max: ~290 nm Node1H->Excited1H UV Absorption (π -> π*) Excited2H S1 State (2H) Lower Energy Gap λ_max: >305 nm Node2H->Excited2H UV Absorption (Red Shifted) Excited1H->Node1H Fluorescence (High QY)

Figure 1: Tautomeric equilibrium of indazoles and the correlation between structural form (Benzenoid vs. Quinoid) and spectral shift (Blue vs. Red).

Validated Experimental Protocol

To ensure reproducibility and accurate differentiation between isomers, follow this self-validating protocol.

Phase 1: Solvent Selection
  • Primary Solvent: Acetonitrile (MeCN) or Cyclohexane .[1]

    • Why: These aprotic solvents preserve the vibrational fine structure (vibronic bands) of the 1H-indazole, which is a key fingerprint for purity.

  • Secondary Solvent: Methanol (MeOH) or Ethanol (EtOH) .[1]

    • Why: Useful for solubility, but Hydrogen bonding will broaden peaks, merging the fine structure into a single envelope.

  • Avoid: Acetone or Benzene (High UV cutoff interferes with the 250–280 nm region).[1]

Phase 2: Sample Preparation & Measurement Workflow

Workflow Start Start: Solid Sample (3-Methyl-1H-Indazole) Step1 1. Weighing Accurately weigh ~1-2 mg Start->Step1 Step2 2. Stock Solution Dissolve in MeCN to 1 mM Step1->Step2 Step3 3. Dilution Dilute to ~20-50 µM Target Abs: 0.2 - 0.8 AU Step2->Step3 Step4 4. Baseline Correction Run blank solvent (MeCN) Step3->Step4 Step5 5. Scan Range: 200 - 400 nm Speed: Medium/Slow Step4->Step5 Decision Check λ_max Step5->Decision ResultA Peaks < 300 nm Sharp Structure (Confirmed 1H) Decision->ResultA λ_max ~290nm ResultB Broad Band > 300 nm (2H Contamination) Decision->ResultB λ_max >305nm

Figure 2: Step-by-step experimental workflow for characterizing indazole derivatives, including decision gates for isomer confirmation.

Phase 3: Data Processing
  • Baseline Subtraction: Subtract the solvent blank spectrum from the sample spectrum.

  • Normalization: If comparing derivatives, normalize to the most intense peak (typically the

    
     transition around 250-260 nm) to visualize shifts in the lower energy bands (280-300 nm).[1]
    
  • Derivative Spectroscopy (Optional): Calculate the 2nd derivative (

    
    ) to resolve overlapping peaks if analyzing a mixture of 1H and 2H tautomers.
    

References

  • Phototransposition of Indazoles to Benzimidazoles. Journal of Organic Chemistry / PMC. Detailed spectral comparison of 1H-indazole, 1-methylindazole, and 2-methylindazole.

  • Rotationally resolved ultraviolet spectroscopy of indole, indazole, and benzimidazole. The Journal of Chemical Physics. Fundamental electronic transitions and rotational constants. [1]

  • Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. Journal of Organic Chemistry. Discusses thermodynamic stability (15 kJ/mol preference for 1H) and NMR/UV correlations. [1]

  • Fluorescence quantum yields of natural organic matter and organic compounds. Frontiers in Marine Science. Provides comparative spectral data for indole and related nitrogen heterocycles.[2][3] [1]

Sources

Definitive Regiochemical Validation of N-Substituted 3-Methylindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, particularly kinase inhibitor development, the regiochemistry of indazole alkylation is a critical quality attribute. 3-methylindazole possesses two nucleophilic nitrogen atoms (N1 and N2). While N1-alkylation is thermodynamically favored, N2-alkylation is frequently observed under kinetic control or specific steric/electronic conditions.[1]

The biological consequences of misassignment are severe: N1- and N2-isomers often exhibit orthogonal pharmacological profiles. For instance, in many VEGFR inhibitors, the N1-isomer is potent, while the N2-isomer is inactive or possesses off-target toxicity.

This guide objectively compares the analytical methodologies for distinguishing these isomers, establishing 2D NMR (HMBC/NOESY) as the primary validation system and X-ray Crystallography as the ultimate arbiter.

The Regioselectivity Conundrum

The core challenge lies in the annular tautomerism of the indazole ring. The 3-methyl substituent adds a layer of complexity by sterically influencing the N2 site, yet N2 alkylation remains common due to the "proximity effect" in certain solvent shells.

Mechanistic Pathway & Isomer Generation

The following diagram illustrates the divergence point where validation becomes necessary.

IndazoleAlkylation Start 3-Methylindazole (Tautomeric Eq.) N1_Path N1 Attack (Thermodynamic) Start->N1_Path Major Path (Usually) N2_Path N2 Attack (Kinetic) Start->N2_Path Minor Path (Condition Dep.) Reagent Electrophile (R-X) Base/Solvent Reagent->N1_Path Reagent->N2_Path N1_Prod N1-Substituted Product N1_Path->N1_Prod N2_Prod N2-Substituted Product N2_Path->N2_Prod

Figure 1: Divergent alkylation pathways of 3-methylindazole. Note that N1 is generally favored, but N2 isomers are frequent contaminants or major products under specific conditions.

Comparative Analysis of Validation Methods

We evaluated three primary methodologies based on Confidence Level , Sample Requirements , and Throughput .

FeatureMethod A: 1D NMR (1H/13C)Method B: 2D NMR (HMBC/NOESY)Method C: X-Ray Crystallography
Primary Mechanism Chemical Shift HeuristicsThrough-bond (HMBC) & Through-space (NOE) correlationsElectron density mapping
Confidence Level Low to ModerateHigh (Gold Standard) Absolute
Sample State Solution (CDCl3/DMSO)Solution (Concentrated)Single Crystal
Time to Result < 15 mins1 - 4 HoursDays to Weeks
Limitations Ambiguous for novel R-groups; solvent dependent shifts.Requires ~5-10mg pure sample; overlapping signals.Requires crystallizable solid; slow.
Recommendation Screening Only Primary Validation Final Confirmation

Method B: The Gold Standard (2D NMR)

For solution-phase chemistry, 2D NMR provides the most reliable structural proof without the need for crystallization. The combination of HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) is self-validating.

The Diagnostic Logic

In 3-methylindazoles, the "smoking gun" signals are the correlations between the new alkyl group protons (N-CH) and the indazole core.

  • HMBC (Long Range Coupling):

    • N1-Isomer: The

      
       protons show a strong 3-bond correlation (
      
      
      
      ) to the bridgehead carbon C7a . They cannot couple to C3.
    • N2-Isomer: The

      
       protons show a strong 3-bond correlation to C3 .[2] They cannot couple to C7a.
      
  • NOESY (Spatial Proximity):

    • N1-Isomer: Strong NOE between

      
       and the aromatic proton H7 .
      
    • N2-Isomer: Strong NOE between

      
       and the C3-Methyl group . (This is specific to 3-methylindazoles; unsubstituted indazoles would show NOE to H3).
      
Visualization of NMR Logic

NMR_Logic cluster_0 N1-Isomer Signature cluster_1 N2-Isomer Signature N1_Struct N1-Alkyl-3-Me-Indazole HMBC_1 HMBC: N-CH2 <-> C7a (Bridgehead) N1_Struct->HMBC_1 NOE_1 NOE: N-CH2 <-> H7 (Aromatic) N1_Struct->NOE_1 N2_Struct N2-Alkyl-3-Me-Indazole HMBC_2 HMBC: N-CH2 <-> C3 (Ipso) N2_Struct->HMBC_2 NOE_2 NOE: N-CH2 <-> C3-Methyl Group N2_Struct->NOE_2

Figure 2: Diagnostic correlations distinguishing N1 vs N2 isomers in 3-methylindazoles.

Experimental Protocol: 2D NMR Validation

Reagents & Equipment:

  • Sample: >10 mg of purified compound.

  • Solvent: DMSO-

    
     (Preferred for solubility and preventing exchange) or CDCl
    
    
    
    .
  • Instrument: 400 MHz NMR or higher (500 MHz recommended for clear HMBC resolution).

Workflow:

  • Acquire 1H Reference: Ensure sharp lines and correct phasing. Identify the N-CH

    
     signal (typically 
    
    
    
    4.0 - 5.5 ppm) and the C3-Methyl singlet (
    
    
    2.4 - 2.6 ppm).
  • Run HMBC (Gradient Selected):

    • Parameter: Optimize for long-range coupling constant (

      
      ) of 8-10 Hz.
      
    • Analysis: Look for the cross-peak from N-CH

      
      .
      
      • If it hits a quaternary carbon at

        
        140-150 ppm (C7a) 
        
        
        
        N1 .
      • If it hits a quaternary carbon at

        
        120-130 ppm (C3) 
        
        
        
        N2 .
  • Run NOESY/ROESY:

    • Parameter: Mixing time 300-500 ms.

    • Analysis:

      • Cross-peak N-CH

        
         to Aromatic Doublet (H7) 
        
        
        
        N1 .
      • Cross-peak N-CH

        
         to Methyl Singlet (C3-Me) 
        
        
        
        N2 .

Method C: X-Ray Crystallography (The Arbiter)

When NMR data is ambiguous (e.g., severe signal overlap or conformational exchange broadening), single-crystal X-ray diffraction (SC-XRD) is mandatory.

Protocol:

  • Crystallization: Attempt slow evaporation using binary solvent systems.

    • System A: EtOAc / Hexanes (Slow diffusion).

    • System B: DCM / MeOH (Slow evaporation).

  • Data Collection: Collect at low temperature (100 K) to reduce thermal motion.

  • Refinement: Solve structure to R-factor < 5%.

  • Verification: Explicitly check the N-N bond lengths and C-N bond angles, though the connectivity will be visually obvious.

Data Interpretation & Troubleshooting

ObservationDiagnosisAction
HMBC shows N-CH2 to BOTH C3 and C7a Unlikely in pure isomer. Indicates mixture or rapid tautomerism (if H-indazole).Check purity by HPLC. Run VT-NMR (Variable Temp) to sharpen signals.
NOE observed to both H7 and Methyl Impossible conformation.Likely sample contamination. Repurify.
1H NMR N-CH2 is a broad hump Restricted rotation or N-inversion.Switch solvent (e.g., DMSO to Methanol-d4) or heat sample to 50°C.

References

  • Beilstein Institute. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry.

  • National Institutes of Health (NIH). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." PubMed Central.

  • BenchChem. "Troubleshooting regioselectivity in indazole synthesis." BenchChem Technical Guides.

  • ResearchGate. "13C NMR of indazoles: Chemical Shifts and Tautomerism." ResearchGate Publication Database.

  • WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi AppTec Biology Services.

Sources

Safety Operating Guide

3-methyl-1H-indazole-7-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Disposal Guide: 3-Methyl-1H-indazole-7-carbonitrile

As a researcher or drug development professional, handling functionally complex nitrogenous heterocycles requires a rigorous approach to both operational safety and environmental compliance. 3-Methyl-1H-indazole-7-carbonitrile is a valuable building block in medicinal chemistry, but its structural features—specifically the indazole core and the nitrile functional group—demand strict adherence to hazardous waste protocols.

This guide provides a self-validating, step-by-step methodology for the safe handling, segregation, and disposal of this compound, ensuring your laboratory exceeds standard Environmental Protection Agency (EPA) compliance metrics.

Section 1: Chemical Profiling & Hazard Causality

To safely manage a chemical, you must understand the causality behind its hazards. We do not simply follow rules; we mitigate specific molecular risks.

  • The Nitrile Risk (-C≡N): While covalently bound and stable under ambient conditions, nitriles can undergo hydrolysis when exposed to strong aqueous acids or extreme heat, potentially releasing highly toxic hydrogen cyanide (HCN) gas[1].

  • The Indazole Core: Nitrogen-rich heterocycles frequently exhibit biological activity. This compound is classified as an acute oral and dermal toxicant and acts as a severe irritant to mucous membranes[2].

  • Environmental Persistence: Heterocyclic nitriles are ecotoxic and persistent in aquatic environments. They are strictly prohibited from sanitary sewer disposal under the EPA's Dilution Prohibition[3].

Table 1: Physicochemical Hazards and Operational Impacts

Property / HazardDescription / ValueCausality & Operational Impact
Chemical Class Substituted Indazole CarbonitrileIncompatibility: Must be strictly segregated from strong oxidizers and inorganic acids to prevent toxic gas evolution[4].
Physical State Solid (Crystalline Powder)Inhalation Risk: High risk of aerosolization; mandates handling exclusively within a certified chemical fume hood.
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)PPE Requirement: Mandates impervious nitrile gloves, lab coat, and chemical splash goggles[2].
Ecotoxicity Aquatic ToxicantDisposal: Absolute prohibition of drain disposal. Must be collected as hazardous chemical waste[3].

Section 2: Operational Safety & Handling Workflow

Before generating waste, ensure your operational setup is designed to contain it. This protocol is self-validating: if you cannot complete step 1, you cannot proceed to step 2.

  • Establish Engineering Controls: Conduct all weighing, transferring, and dissolution of 3-methyl-1H-indazole-7-carbonitrile inside a certified chemical fume hood. Ensure the sash is pulled down to the marked safe operating level.

  • Don Appropriate PPE: Wear a fully buttoned lab coat, safety goggles, and nitrile gloves. Expert Insight: If you are dissolving the compound in highly permeating carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), double-glove or wear butyl rubber gloves over your standard nitrile gloves to prevent rapid dermal breakthrough[5].

  • Clear the Workspace: Remove all incompatible chemicals from the hood. Specifically, ensure no strong inorganic acids (e.g., HCl, H₂SO₄) or strong oxidizers are present in the immediate vicinity[4].

Section 3: Step-by-Step Disposal Protocol

The inappropriate disposal of potentially hazardous chemicals is illegal and carries severe institutional repercussions[1]. Follow this methodology to process 3-methyl-1H-indazole-7-carbonitrile waste.

Step 1: Waste Segregation
  • Solid Waste: Collect contaminated weigh boats, pipette tips, and residual powder in a puncture-proof container or a 5-gallon pail lined with a clear plastic bag[1].

  • Liquid Waste (Solvent-Based): If the compound is dissolved in a solvent, segregate it based on the solvent type. Use a "Non-Halogenated Solvent" container for solutions in methanol, ethyl acetate, or DMSO. Use a "Halogenated Solvent" container if dissolved in dichloromethane (DCM) or chloroform[1].

  • CRITICAL CHECK: Verify the pH of the bulk waste container before adding your waste. Never mix nitrile-containing waste with acidic waste streams due to the risk of exothermic degradation and toxic gas release[1].

Step 2: Satellite Accumulation Area (SAA) Containment
  • Transfer the segregated waste to your laboratory's designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of waste generation[6].

  • Ensure the waste container is made of chemically compatible material (e.g., high-density polyethylene, HDPE) and is tightly capped. Do not leave funnels resting in waste bottles.[1]

  • Monitor SAA volume: Federal regulations mandate that an SAA must never exceed 55 gallons of standard hazardous waste or 1 quart of acutely toxic waste[6].

Step 3: Labeling and Documentation
  • Attach a completed Hazardous Waste Label to the container the moment the first drop or gram of waste is added[7].

  • Write out the full chemical name: "3-methyl-1H-indazole-7-carbonitrile". Do not use chemical formulas, acronyms, or structural drawings on waste labels [8].

  • Check the hazard boxes for "Toxic" and "Irritant".

Step 4: Empty Container Management
  • Original glass or plastic containers that held the pure chemical must be triple-rinsed with a compatible solvent (e.g., acetone) capable of removing the residue[7].

  • Collect all rinsate and dispose of it as hazardous liquid waste[1].

  • Once triple-rinsed, completely deface or remove the manufacturer's label. The empty container can then be discarded in the standard laboratory glass/plastic disposal bin[8].

Section 4: Spill Response & Decontamination

In the event of a localized spill inside the fume hood:

  • Solid Spills: Do not sweep the dry powder, as this generates respirable dust. Gently cover the powder with a damp absorbent pad or wet it with a compatible solvent to suppress aerosolization. Wipe up the slurry and place all materials into a sealed hazardous waste bag[9].

  • Liquid Spills: Stop the flow of material. Cover the spill with universal absorbent pads or vermiculite. Scoop the saturated absorbent into a leak-proof container[10].

  • Decontamination: Wash the affected surface thoroughly with soap and water. Do not use bleach (sodium hypochlorite) to clean up the residue, especially if ammonia-containing solvents were used, to prevent the formation of hazardous chloramine fumes.

Visualization: Waste Segregation and Disposal Workflow

G Start Generate 3-Methyl-1H-indazole- 7-carbonitrile Waste Form Determine Waste State Start->Form Solid Solid Powder / Contaminated Debris Form->Solid Liquid Dissolved in Solvent Form->Liquid SolidSeg Collect in Double-Lined Solid Waste Bucket Solid->SolidSeg AcidCheck Are Strong Acids Present? Liquid->AcidCheck Danger STOP! DO NOT MIX Risk of Toxic Gas Release AcidCheck->Danger Yes LiquidSeg Collect as Non-Halogenated Organic Waste AcidCheck->LiquidSeg No SAA Store in SAA Attach EPA Waste Label LiquidSeg->SAA SolidSeg->SAA Dispose EHS / Waste Broker Pickup SAA->Dispose

Caption: Step-by-step workflow for the safe segregation and disposal of indazole carbonitrile waste.

References

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern University. URL: [Link]

  • MIT Environment, Health & Safety. "Chemical Waste Accumulation and Storage." Massachusetts Institute of Technology. URL: [Link]

  • National Institutes of Health (NIH). "The NIH Drain Discharge Guide." NIH Office of Research Services. URL: [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC Environmental Health and Safety. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. URL: [Link]

Sources

Personal protective equipment for handling 3-methyl-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Personal Protective Equipment and Safe Handling Protocols for 3-methyl-1H-indazole-7-carbonitrile

As a critical building block in modern drug discovery—particularly in the synthesis of kinase inhibitors and targeted therapeutics—3-methyl-1H-indazole-7-carbonitrile (CAS: 1554584-26-7) requires rigorous handling protocols. While chemically stable, its physical properties as a crystalline powder and its specific pharmacophore present acute exposure risks[1].

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe handling, formulation, and disposal of this compound.

Chemical Hazard Profile & The Causality of Protection

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. 3-methyl-1H-indazole-7-carbonitrile (Molecular Weight: 157.17 g/mol ) is classified under the Globally Harmonized System (GHS) with the following core hazard statements[1][2]:

  • H302 (Harmful if swallowed): Systemic toxicity upon ingestion.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The lipophilic methylated indazole core, combined with the electron-withdrawing carbonitrile group, allows the molecule to readily partition into the lipid bilayers of the stratum corneum and ocular mucous membranes, triggering localized inflammatory cascades[2].

  • H335 (May cause respiratory irritation): As a fine crystalline solid, aerosolized micro-particulates can easily bypass upper respiratory ciliary clearance mechanisms, depositing directly into the bronchioles[2].

Because organic dusts can accumulate static charges during transfer, there is also a secondary risk of particulate aerosolization or, in extreme bulk scenarios, static-induced ignition[3].

Mandatory PPE Specification Matrix

To mitigate these specific physicochemical risks, the following Personal Protective Equipment (PPE) matrix must be strictly enforced.

PPE CategorySpecification StandardMaterial / TypeCausality / Scientific Justification
Hand Protection EN 374 / ASTM F739Nitrile (Minimum 0.11 mm thickness for splash; >0.38 mm for extended contact)Nitrile provides superior resistance to solid organic indazoles compared to latex. Double-gloving is recommended during bulk transfer[3].
Eye Protection ANSI Z87.1 / EN 166Snug-fitting, indirect-vented safety gogglesPrevents micro-dust ingress. Standard safety glasses are insufficient against aerosolized H319 ocular irritants.
Body Protection NFPA 2112 / ISO 13688Flame-retardant, anti-static lab coat (Nomex/Cotton blend)Prevents electrostatic buildup on the operator, which can attract charged powder particulates to the clothing[3].
Respiratory NIOSH N95, P100, or FFP3Half-mask particulate respirator (if handled outside a hood)Essential for filtering out fine crystalline dust (H335). A HEPA-filtered environment is the primary engineering control[3].

Operational Workflow: Safe Weighing and Transfer

The following step-by-step methodology ensures that 3-methyl-1H-indazole-7-carbonitrile is handled without exposing the operator to aerosolized dust.

Step 1: Environmental Preparation Conduct all open-container work inside a certified chemical fume hood (face velocity of 0.4–0.6 m/s) or a Class II Type B2 Biological Safety Cabinet. Ensure the workspace is clear of clutter to prevent turbulent airflow.

Step 2: Static Mitigation (Critical Step) Crystalline nitrile powders are highly prone to electrostatic dispersion. Before opening the reagent bottle, use an anti-static ionizer gun (e.g., Zerostat) on both your micro-spatula and the anti-static weigh boat. This neutralizes surface charges and prevents the powder from "jumping" or aerosolizing upon transfer.

Step 3: Precision Transfer Using the neutralized V-shaped micro-spatula, transfer the required mass. Do not drop the powder from a height. Lower the spatula directly to the surface of the weigh boat before depositing the solid.

Step 4: In-Hood Solubilization If preparing a stock solution (e.g., in DMSO for in vitro assays), add the solvent directly to the weigh boat or vial inside the fume hood. Do not transport the dry powder across the laboratory.

Step 5: Decontamination Wipe the analytical balance and surrounding hood area with a lint-free wipe soaked in 70% Isopropanol (to dissolve residual organic traces), followed by a wipe with distilled water.

Workflow N1 Initiate Handling Protocol N2 Don Mandatory PPE (Nitrile, Goggles, P100) N1->N2 N3 Verify Fume Hood Face Velocity (0.4-0.6 m/s) N2->N3 N4 Apply Static Eliminator to Weigh Boat & Spatula N3->N4 N5 Transfer Powder (Minimize Aerosolization) N4->N5 N6 Solubilize in Hood (e.g., DMSO) N5->N6 N7 Wet Wipe Surfaces (70% IPA -> H2O) N6->N7

Caption: Operational workflow for the safe handling and transfer of 3-methyl-1H-indazole-7-carbonitrile.

Spill Response and Decontamination Protocol

In the event of a dry powder spill outside of primary containment, immediate and calculated action is required to prevent inhalation exposure.

Step 1: Isolation Immediately restrict access to the spill zone. Turn off any localized fans or HVAC vents that could create drafts and disperse the powder.

Step 2: Wetting (The "No Dry Sweeping" Rule) Never use a broom or compressed air to clean up an organic powder spill. Dry sweeping generates massive dust clouds and static electricity (violating NFPA 654 standards)[3]. Instead, lightly mist the spilled powder with water or a mild surfactant solution to bind the particulates into a heavy paste[3].

Step 3: Collection Use a disposable plastic scoop or wet paper towels to collect the dampened material. Alternatively, a specialized HEPA-filtered, explosion-proof vacuum can be used for larger spills[3].

Step 4: Surface Decontamination Wash the affected surface with copious amounts of water and a laboratory-grade detergent. Prevent any runoff from entering standard municipal drains[3].

RCRA-Compliant Waste Disposal

Because 3-methyl-1H-indazole-7-carbonitrile contains multiple nitrogen atoms within its indazole and nitrile groups, improper disposal (such as standard landfilling or uncontrolled burning) can lead to environmental contamination and the release of toxic nitrogen oxides (NOx)[4].

  • Solid Waste: All surplus powder, contaminated PPE (gloves, masks), and empty packaging must be collected in sealable, triple-rinsed High-Density Polyethylene (HDPE) containers[4].

  • Destruction Method: Dispose of the chemical waste at a licensed chemical destruction plant. Controlled incineration with flue gas scrubbing is the strictly recommended and legally compliant method of disposal to manage NOx emissions[4].

SpillResponse S1 Powder Spill Detected S2 Isolate Area & Prevent Drafts S1->S2 S3 Dampen with Water/Surfactant (Strictly NO Dry Sweeping) S2->S3 S4 Collect in HDPE Container (Triple-Rinsed) S3->S4 S5 RCRA-Compliant Incineration (Flue Gas Scrubbing) S4->S5

Caption: Spill response and RCRA-compliant disposal logic for indazole carbonitrile derivatives.

References

  • BLD Pharm. "1554584-26-7 | 3-methyl-1H-indazole-7-carbonitrile Safety & Hazard Data". BLD Pharm.
  • CalPacLab. "3-methyl-1H-indazole-7-carbonitrile, 95% Purity". CalPacLab.
  • BenchChem. "2,5-dibromo-4-nitro-1H-imidazole | 6154-30-9 Chemical Disposal Guidelines". BenchChem.
  • Miakara Makers. "NIACINAMIDE - Organic Powder Spill Response & NFPA 654". Miakara Makers.

Sources

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